But-3-EN-2-amine
説明
Structure
3D Structure
特性
IUPAC Name |
but-3-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCBWJCUHSVVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574929 | |
| Record name | But-3-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34375-90-1 | |
| Record name | 3-Buten-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34375-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | But-3-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-en-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
But-3-en-2-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of But-3-en-2-amine
Introduction
This compound, also known as 1-methylallylamine, is a chiral primary amine with applications in organic synthesis. Its structure, featuring both a stereocenter and a vinyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare.[1] This guide provides a detailed overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₄H₉N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| CAS Number | 34375-90-1 | [2] |
| Canonical SMILES | CC(C=C)N | [2] |
| InChIKey | JDCBWJCUHSVVMN-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and direct approach is the reductive amination of but-3-en-2-one (B6265698) (methyl vinyl ketone). For the preparation of enantiomerically enriched this compound, asymmetric synthesis methods are employed, with the use of chiral auxiliaries like tert-butanesulfinamide (tBS) being a prominent and reliable strategy.[3][4]
Method 1: Reductive Amination (Racemic Synthesis)
Reductive amination involves the reaction of a ketone (but-3-en-2-one) with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme: But-3-en-2-one + NH₃ + [Reducing Agent] → (±)-But-3-en-2-amine
Method 2: Asymmetric Synthesis via tert-Butanesulfinamide
The use of tert-butanesulfinamide as a chiral auxiliary provides a robust method for the asymmetric synthesis of amines.[1][3][4] The general process involves three main steps:
-
Condensation: Reaction of the ketone (but-3-en-2-one) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine.
-
Diastereoselective Reduction: Reduction of the C=N bond of the sulfinylimine using a hydride reducing agent. The stereocenter on the sulfinamide directs the hydride attack, leading to a high diastereomeric excess.
-
Deprotection: Cleavage of the N-sulfinyl group with a strong acid to yield the enantiomerically enriched primary amine.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-But-3-en-2-amine
This protocol is adapted from the general methodology for asymmetric amine synthesis using tert-butanesulfinamide.[3][4]
Step 1: Condensation to form N-sulfinylimine
-
To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (3 M), add but-3-en-2-one (1.2 eq).
-
Add a dehydrating agent, such as Ti(OEt)₄ (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by carefully adding brine.
-
Filter the mixture through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine. Purify by column chromatography if necessary.
Step 2: Diastereoselective Reduction
-
Dissolve the purified N-sulfinylimine from the previous step in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of L-Selectride® (1 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring for completion by TLC.
-
Quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the crude product from the reduction step in methanol (0.5 M).
-
Add a solution of HCl in 1,4-dioxane (B91453) (4 M, 3.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and concentrate again to remove excess HCl.
-
The resulting solid is the hydrochloride salt of (S)-but-3-en-2-amine. To obtain the free amine, dissolve the salt in water, basify with NaOH (2 M) to pH > 12, and extract with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate to yield the final product.
Protocol 2: General Characterization Workflow
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a neat liquid sample on a KBr plate or using an ATR-FTIR spectrometer.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
-
Characterization Data
The following tables summarize typical spectroscopic data for this compound. Actual values may vary slightly depending on the instrumentation and conditions.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | ddd | 1H | -CH=CH₂ |
| ~5.10 | d | 1H | -CH=CH ₂(trans) |
| ~5.00 | d | 1H | -CH=CH ₂(cis) |
| ~3.40 | m | 1H | -CH (NH₂) |
| ~1.40 | s (br) | 2H | -NH₂ |
| ~1.15 | d | 3H | -CH₃ |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | -C H=CH₂ |
| ~113.5 | -CH=C H₂ |
| ~50.0 | -C H(NH₂) |
| ~23.0 | -C H₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3380-3300 | N-H stretch (primary amine) |
| ~3080 | =C-H stretch (alkene) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1590 | N-H bend (scissoring) |
| ~990, ~915 | =C-H bend (out-of-plane) |
Visualizations
The following diagrams illustrate the synthesis workflow and the asymmetric synthesis pathway.
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Reaction pathway for the asymmetric synthesis of (S)-but-3-en-2-amine.
References
(S)-But-3-en-2-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-But-3-en-2-amine , a chiral primary allylic amine, represents a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features—a stereogenic center, a primary amine, and a terminal olefin—offer a trifecta of reactive sites for diverse chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, along with a representative synthetic protocol and a discussion of its potential applications in drug development.
Core Physical and Chemical Properties
The properties of (S)-But-3-en-2-amine are summarized below. It is a clear, colorless liquid with a characteristic ammonia-like odor and is highly flammable[1].
| Property | Value | Source |
| Molecular Formula | C₄H₉N | PubChem[2] |
| Molecular Weight | 71.12 g/mol | PubChem[2] |
| IUPAC Name | (2S)-but-3-en-2-amine | PubChem[2] |
| CAS Number | 75197-06-7 | PubChem[2] |
| XLogP3 | 0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 71.0735 g/mol | PubChem[2] |
| Monoisotopic Mass | 71.0735 g/mol | PubChem[2] |
| Topological Polar Surface Area | 26 Ų | PubChem[2] |
| Heavy Atom Count | 5 | PubChem[2] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet. The methine proton (CH) adjacent to the amine and the vinyl group would be a complex multiplet. The terminal vinyl protons (=CH₂) would show characteristic splitting patterns, and the methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The addition of D₂O would cause the amine proton signal to disappear, a useful diagnostic test[3][4].
¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to the nitrogen would be deshielded and appear in the range of 35-60 ppm. The two olefinic carbons would appear further downfield, typically in the 110-140 ppm range, while the methyl carbon would be the most upfield signal.
Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of (S)-But-3-en-2-amine is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹[5][6]. An N-H bending vibration should be observable around 1590-1650 cm⁻¹[6]. Additionally, a C=C stretching vibration for the terminal alkene will be present around 1640 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region[6].
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) for (S)-But-3-en-2-amine would have an odd m/z value, in accordance with the nitrogen rule for a compound with a single nitrogen atom[3]. A prominent fragmentation pathway would be alpha-cleavage, leading to the loss of a methyl radical to form a resonance-stabilized iminium cation.
Synthesis and Experimental Protocols
The stereoselective synthesis of chiral primary allylic amines like (S)-But-3-en-2-amine is a significant challenge in organic chemistry. While a specific, published protocol for this exact molecule is not available, a representative method can be adapted from established procedures for the synthesis of similar compounds, such as the iridium-catalyzed stereospecific allylic amination of optically active allylic alcohols.
Representative Synthetic Protocol: Iridium-Catalyzed Allylic Amination
This protocol is based on the general methodology for the stereospecific substitution of allylic alcohols.
Reaction Scheme:
Caption: General workflow for the synthesis of (S)-But-3-en-2-amine.
Detailed Methodology:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphoramidite (B1245037) ligand in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). The mixture is stirred at room temperature to allow for the formation of the active catalyst.
-
Reaction Setup: To the flask containing the activated catalyst, lithium iodide (LiI) is added, followed by the optically active (R)-but-3-en-2-ol. Finally, sulfamic acid, serving as an ammonia (B1221849) equivalent, is added to the reaction mixture.
-
Reaction Execution: The flask is sealed and heated to the desired temperature (e.g., 50-80 °C) and the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure (S)-But-3-en-2-amine.
Chemical Reactivity and Potential Applications in Drug Development
The chemical reactivity of (S)-But-3-en-2-amine is dictated by its three key functional groups:
-
Primary Amine: The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to form a wide variety of derivatives.
-
Terminal Alkene: The double bond can participate in various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. It can also be a substrate in transition metal-catalyzed cross-coupling reactions.
-
Chiral Center: The stereogenic center at the C2 position is crucial for its application in asymmetric synthesis and for its potential biological activity, as stereochemistry often plays a critical role in drug-receptor interactions.
Logical Relationship of Functional Group Reactivity:
Caption: Reactivity profile of (S)-But-3-en-2-amine.
While there is no specific information in the public domain regarding the biological activity or involvement of (S)-But-3-en-2-amine in any signaling pathways, chiral amines are a cornerstone of the pharmaceutical industry. More than 40% of drugs and drug candidates contain an amine functional group, with a significant portion of these being chiral. The presence of the allylic moiety also opens up possibilities for its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
(S)-But-3-en-2-amine is a chiral building block with significant potential for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of novel compounds. Further research into its biological activity and applications in drug discovery is warranted.
References
Spectroscopic Profile of But-3-en-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for But-3-en-2-amine (CAS No: 34375-90-1), a valuable building block in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside generalized experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₉N[1]
-
Molecular Weight: 71.12 g/mol [1]
-
Synonyms: 1-Methylallylamine, 3-Amino-1-butene[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and typical spectroscopic values for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 5.9 | ddd | 1H | H-3 |
| ~ 5.0 - 5.2 | m | 2H | H-4 |
| ~ 3.3 - 3.5 | m | 1H | H-2 |
| ~ 1.5 (broad) | s | 2H | -NH₂ |
| ~ 1.1 - 1.2 | d | 3H | H-1 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | C-3 |
| ~ 112 - 115 | C-4 |
| ~ 48 - 52 | C-2 |
| ~ 22 - 25 | C-1 |
Infrared (IR) Spectroscopy
As a primary aliphatic amine, this compound is expected to exhibit characteristic IR absorption bands.[2][3]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3380 - 3450 | Medium | Asymmetric N-H stretch |
| ~ 3300 - 3350 | Medium | Symmetric N-H stretch |
| ~ 3080 | Medium | =C-H stretch |
| ~ 2970 | Strong | C-H stretch (aliphatic) |
| ~ 1640 | Medium | C=C stretch |
| ~ 1590 - 1650 | Medium | N-H bend (scissoring) |
| ~ 1450 | Medium | C-H bend (aliphatic) |
| ~ 1000 - 1250 | Medium-Weak | C-N stretch |
| ~ 910 and 990 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Alpha-cleavage is a characteristic fragmentation pattern for aliphatic amines.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 71 | [C₄H₉N]⁺ (Molecular Ion) |
| 56 | [M - CH₃]⁺ |
| 44 | [CH(NH₂)=CH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid amine like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex the vial until the sample is completely dissolved.
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR: Utilize a standard single-pulse sequence. Acquire a suitable number of scans (e.g., 16) with a relaxation delay of 1-5 seconds.
-
For ¹³C NMR: Employ a proton-decoupled single-pulse sequence. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film.
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of around 10-100 µg/mL.[4]
-
-
Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
Utilize a standard electron ionization energy of 70 eV.
-
The ions generated are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary alpha-cleavage fragmentation pathway for this compound in mass spectrometry.
References
- 1. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
In-Depth Technical Guide: But-3-en-2-amine (CAS Number: 34375-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-en-2-amine, with the CAS number 34375-90-1, is a chiral primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring both a vinyl group and a stereocenter at the C-2 position, makes it a valuable synthon for the preparation of a variety of more complex chiral molecules, particularly in the context of pharmaceutical and agrochemical research. The presence of the amine and alkene functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of biologically active compounds. Chiral amines, in general, are crucial components in a vast number of pharmaceuticals, influencing their efficacy and safety profiles.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₄H₉N | PubChem[4] |
| Molecular Weight | 71.12 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Canonical SMILES | CC(C=C)N | PubChem[4] |
| InChI Key | JDCBWJCUHSVVMN-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | 34375-90-1 | PubChem[4] |
| Topological Polar Surface Area | 26.0 Ų | PubChem[4] |
| Complexity | 32.6 | PubChem[4] |
| XLogP3-AA | 0.3 | PubChem[4] |
Synthesis
The enantioselective synthesis of chiral amines is a critical area of research in organic chemistry.[1][5][6] While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public literature, general and robust methods for the preparation of chiral amines can be adapted. One of the most powerful and widely used methods is the asymmetric reductive amination of a prochiral ketone.[7][8]
General Experimental Protocol: Asymmetric Reductive Amination
This protocol outlines a general procedure for the synthesis of a chiral amine from a ketone, which can be conceptually applied to the synthesis of (S)- or (R)-But-3-en-2-amine from but-3-en-2-one (B6265698).
Objective: To synthesize a chiral amine via the asymmetric reduction of an imine formed in situ from a ketone and an amine source.
Materials:
-
But-3-en-2-one (prochiral ketone)
-
Ammonia or a suitable amine source (e.g., ammonium (B1175870) salt)
-
Chiral catalyst (e.g., a transition metal complex with a chiral ligand)[1][5]
-
Reducing agent (e.g., H₂, formic acid, or a hydride source)
-
Anhydrous solvent (e.g., methanol, toluene, THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.
-
Add but-3-en-2-one and the amine source to the reaction mixture.
-
Introduce the reducing agent. If using H₂, the reaction should be performed in a pressure reactor.
-
Stir the reaction at a controlled temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC, or NMR).
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired enantiopure this compound.
Logical Workflow for Asymmetric Reductive Amination:
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chiral Resolution of Racemic But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The enantiomers of But-3-en-2-amine are valuable chiral building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing molecules in the pharmaceutical industry. Access to enantiomerically pure forms of this amine is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of racemic this compound. While specific literature detailing the resolution of this exact compound is limited, this guide presents detailed experimental protocols for two of the most effective and widely applicable techniques: diastereomeric salt formation and enzymatic kinetic resolution. The methodologies are based on established procedures for structurally similar amines. This document also includes a comparative summary of expected quantitative data and visual workflows to aid in the practical application of these resolution strategies.
Introduction: The Importance of Chiral this compound
Chirality is a fundamental aspect of molecular recognition in biological systems. For many pharmaceuticals, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects. This compound, a small, unsaturated chiral primary amine, serves as a versatile synthon. Its vinyl group allows for a wide range of chemical transformations, making its enantiomerically pure forms highly sought after for the synthesis of novel chiral ligands, catalysts, and complex drug candidates.
The primary challenge lies in obtaining these enantiomers in high purity. While asymmetric synthesis offers a direct route, the resolution of the readily available racemic mixture often presents a more practical and cost-effective approach, especially at a larger scale. This guide focuses on two classical and robust resolution methods: the formation and fractional crystallization of diastereomeric salts and the highly selective enzymatic kinetic resolution.
Diastereomeric Salt Resolution
This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, and subsequent liberation of the amine from the separated salt yields the desired enantiomer.
General Principles
The process involves three key steps:
-
Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid. Commonly used resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid.[1][5][6]
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is dissolved in a suitable solvent system, and the solution is allowed to crystallize. The diastereomer with the lower solubility will precipitate out of the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base to regenerate the free amine, now in an enantiomerically enriched form.
The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening for optimization.
Experimental Protocol: Resolution with Dibenzoyl-L-tartaric Acid
This protocol is a generalized procedure based on the resolution of similar primary amines and should be optimized for this compound.
Materials:
-
Racemic this compound
-
Dibenzoyl-L-tartaric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 0.5 equivalents of dibenzoyl-L-tartaric acid in a minimal amount of warm methanol.
-
To this solution, add 1.0 equivalent of racemic this compound dropwise with stirring. An exothermic reaction may be observed.
-
Allow the mixture to cool to room temperature and then stir for an additional 2-4 hours to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Gently heat the methanolic solution to redissolve any precipitate that may have formed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol.
-
The filtrate, containing the more soluble diastereomeric salt, should be saved for the potential recovery of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystalline salt in water.
-
While stirring, add 2 M NaOH solution dropwise until the pH of the solution is basic (pH > 11), leading to the dissolution of the salt and the formation of the free amine as an organic layer.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee%) of the resolved amine should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), potentially after derivatization with a suitable chiral or achiral agent.
-
Figure 1. Workflow for Diastereomeric Salt Resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[7][8] For amines, lipases are commonly employed to catalyze the acylation of one enantiomer at a much faster rate than the other, resulting in a mixture of the acylated amine and the unreacted amine of the opposite configuration.[9]
General Principles
The key to a successful kinetic resolution is the differential rate of reaction for the two enantiomers. In the case of lipase-catalyzed acylation of a racemic amine:
-
Racemic Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. The acylated amine (amide) and the unreacted amine can then be separated based on their different chemical properties.
Experimental Protocol: Lipase-Catalyzed Acylation
This protocol is a generalized procedure based on the resolution of primary amines using Candida antarctica lipase (B570770) B (Novozym 435) and should be optimized for this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, isopropyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and temperature-controlled bath
-
Reaction monitoring equipment (chiral GC or HPLC)
Procedure:
-
Enzymatic Acylation:
-
To a flame-dried round-bottom flask, add racemic this compound (1.0 equivalent) and the anhydrous organic solvent.
-
Add the acylating agent (e.g., ethyl acetate, 1.0-2.0 equivalents).
-
Add the immobilized lipase (typically 20-50 mg per mmol of amine).
-
Stir the suspension at a controlled temperature (e.g., 40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals.
-
Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.
-
Stop the reaction when the conversion is close to 50%.
-
-
Separation and Product Isolation:
-
Remove the immobilized enzyme by filtration, washing it with a small amount of the solvent. The enzyme can often be reused.
-
The filtrate contains a mixture of the unreacted amine and the acylated amine (amide).
-
This mixture can be separated by column chromatography or by acid-base extraction. For the latter, the unreacted amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.
-
The enantiomerically enriched amine can be recovered from the acidic solution by basification and extraction. The amide can be isolated from the organic phase by evaporation of the solvent.
-
-
Hydrolysis of the Amide (Optional):
-
If the other enantiomer of the amine is desired, the isolated amide can be hydrolyzed under acidic or basic conditions to liberate the free amine.
-
Figure 2. Workflow for Enzymatic Kinetic Resolution.
Quantitative Data Summary
| Resolution Method | Amine Substrate Example | Resolving Agent/Enzyme | Acyl Donor | Solvent | Yield (%) | ee% (Product) | ee% (Substrate) | Reference |
| Diastereomeric Salt | 1-Phenylethylamine | (R,R)-Tartaric Acid | N/A | Methanol | ~40 (of one enantiomer) | >95 | N/A | [4] |
| Enzymatic Kinetic | 1-Phenylethylamine | Candida antarctica Lipase B | Ethyl Acetate | Diethyl Ether | ~45 (amide) | >98 (amide) | >98 (amine) | [8] |
| Enzymatic Kinetic | 2-Amino-3,3-dimethylbutane | Candida antarctica Lipase B | Isopropyl Acetate | Isopropyl Acetate | ~50 (amide) | High (not specified) | High (not specified) | [7] |
Note: The yields for diastereomeric salt formation are theoretically limited to 50% for a single enantiomer in one crystallization step. For kinetic resolution, the theoretical maximum yield for each enantiomer (one as the unreacted starting material and one as the product) is 50%.
Conclusion
The chiral resolution of racemic this compound is an essential step for its application in stereoselective synthesis. This guide has detailed two powerful and widely used methodologies: diastereomeric salt formation and enzymatic kinetic resolution. While specific optimized conditions for this compound require experimental investigation, the provided protocols for similar amines offer a robust starting point for researchers. The choice between these methods will depend on factors such as scale, cost, desired enantiomer, and available equipment. For large-scale production, diastereomeric salt resolution remains a viable option, while enzymatic resolution offers high selectivity and mild reaction conditions, which are often advantageous in pharmaceutical development. The successful application of these techniques will enable the broader use of enantiopure this compound as a valuable chiral building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. rsc.org [rsc.org]
- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 8. chimia.ch [chimia.ch]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to But-3-en-2-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-en-2-amine, a primary amine with a vinyl functional group, represents a valuable chiral building block in organic synthesis. Its structure combines the reactivity of an amine with the potential for further functionalization at the carbon-carbon double bond, making it a molecule of interest in the development of novel chemical entities. This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, and a detailed, plausible experimental protocol for the synthesis of this compound via the reduction of 3-buten-2-one oxime. Additionally, typical spectroscopic data are presented, and key reaction pathways are visualized to aid in its application in research and development.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The name is derived as follows:
-
"But-" : Indicates a four-carbon chain.
-
"-3-en-" : Specifies a double bond between carbons 3 and 4.
-
"-2-amine" : Denotes a primary amine group attached to the second carbon.
The molecule contains a stereocenter at the second carbon atom, and therefore exists as a pair of enantiomers, (R)-but-3-en-2-amine and (S)-but-3-en-2-amine.[3]
Synonyms: 1-Methylallylamine, 3-Amino-1-butene.[1][2]
Chemical Structure:
The structure of this compound is characterized by a four-carbon backbone with a primary amine group at the C2 position and a terminal double bond.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that experimental values can vary based on the isomeric purity and experimental conditions.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C4H9N | [1][2] |
| Molecular Weight | 71.12 g/mol | [1][2] |
| CAS Number | 34375-90-1 | [1][2] |
| XLogP3 | 0.3 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR | δ 0.9-1.2 (d, 3H, CH₃), δ 1.5-1.8 (br s, 2H, NH₂), δ 3.2-3.6 (m, 1H, CH-N), δ 5.0-5.3 (m, 2H, =CH₂), δ 5.7-6.0 (m, 1H, -CH=) |
| ¹³C NMR | δ 20-25 (CH₃), δ 50-55 (CH-N), δ 112-118 (=CH₂), δ 140-145 (-CH=) |
| IR (Infrared) | 3300-3500 cm⁻¹ (N-H stretch, two bands for primary amine), 1640-1680 cm⁻¹ (C=C stretch), ~910 and 990 cm⁻¹ (alkene C-H bends)[4][5][6] |
| Mass Spec (EI) | m/z 71 (M⁺), 56 ([M-CH₃]⁺), 44 ([CH(NH₂)=CH₂]⁺), 30 ([CH₂=NH₂]⁺) |
Experimental Protocols
Due to the lack of a specific, published, detailed synthesis protocol for this compound, a plausible and robust method is presented here based on the reduction of the corresponding oxime derived from 3-buten-2-one. This two-step process is a common and effective way to synthesize primary amines from ketones.
Synthesis of 3-Buten-2-one Oxime
Materials:
-
3-Buten-2-one (Methyl vinyl ketone)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.1 equivalents) in water, keeping the temperature below 10 °C.
-
To this cold solution, add 3-buten-2-one (1.0 equivalent) dissolved in ethanol dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-buten-2-one oxime, which can be used in the next step without further purification.
Reduction of 3-Buten-2-one Oxime to this compound
Materials:
-
3-Buten-2-one oxime
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a catalyst (e.g., NiCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Methanol
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure using LiAlH₄:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Dissolve the crude 3-buten-2-one oxime from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and quench it by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and the ether washings, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation.
Reaction Pathways and Logical Relationships
The synthesis of this compound can be visualized as a two-step process from the corresponding ketone. A common subsequent reaction for primary amines, acylation, is also depicted.
Caption: Synthetic pathway to this compound and its subsequent acylation.
Applications in Drug Development and Organic Synthesis
Primary amines are fundamental building blocks in medicinal chemistry and organic synthesis.[7][8] this compound, with its bifunctional nature, offers several strategic advantages:
-
Chiral Pool Synthesis: The chiral nature of this compound makes it a valuable precursor for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9][10]
-
Further Functionalization: The vinyl group can undergo a variety of transformations, such as hydroboration-oxidation, epoxidation, and polymerization, allowing for the introduction of additional functional groups.
-
Scaffold for Biologically Active Molecules: The allylic amine motif is present in numerous natural products and pharmaceuticals.
While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are relevant to compounds with a range of biological activities. The development of efficient and stereoselective synthetic routes to such amines is an active area of research, particularly using biocatalytic methods.[1][11][12]
Conclusion
This compound is a versatile chiral building block with significant potential in organic synthesis and drug discovery. This guide has provided a detailed overview of its nomenclature, structure, and properties. A plausible and detailed experimental protocol for its synthesis has been outlined, providing a practical starting point for its preparation in a laboratory setting. The presented spectroscopic data and reaction pathway visualizations offer a framework for its characterization and further chemical manipulation. As the demand for enantiomerically pure and functionally diverse small molecules continues to grow, compounds like this compound will undoubtedly play an important role in the advancement of chemical and pharmaceutical sciences.
References
- 1. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 9. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Molecular weight and formula of But-3-en-2-amine
This technical guide provides a comprehensive overview of the core physicochemical properties of But-3-en-2-amine, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a primary amine containing a vinyl group. Its fundamental molecular characteristics are pivotal for its application in chemical synthesis and research. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C4H9N | [1][2][3][4][5] |
| Molecular Weight | 71.12 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 71.07350 Da | [4] |
A logical diagram illustrating the relationship between the compound's name, its structure, and its derived properties is presented below.
Experimental Protocol: Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound to confirm its identity and determine its purity.
Objective: To qualitatively and quantitatively analyze a sample of this compound.
Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Set the injector temperature to 250°C.
-
Set the initial oven temperature to 50°C, hold for 2 minutes.
-
Ramp the oven temperature to 250°C at a rate of 10°C/min.
-
Hold the final temperature for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
Set the MS transfer line temperature to 280°C.
-
Set the ion source temperature to 230°C.
-
Scan range: m/z 35-200.
-
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
Data Acquisition: Start the data acquisition. The total run time will be approximately 27 minutes.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The molecular ion peak (M+) should be observed at m/z 71.
-
Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
The workflow for this experimental protocol is visualized in the diagram below.
References
- 1. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS#:34375-90-1 | Chemsrc [chemsrc.com]
- 5. This compound | 34375-90-1 | Buy Now [molport.com]
The Genesis of a Versatile Amine: A Technical Guide to the Discovery and Synthesis of 1-Methylallylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylallylamine, also known as N-methylallylamine or crotylamine, is a primary amine that has garnered interest in various fields of chemical synthesis, from the development of polymers to its potential as a building block in pharmacologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of 1-methylallylamine. It details key experimental protocols, presents comparative quantitative data, and visualizes reaction pathways to offer a comprehensive resource for researchers and professionals in drug development and chemical sciences.
Historical Perspective and Discovery
The synthesis of allylamines, in general, dates back to the 19th century, with early methods often involving the reaction of allyl halides with ammonia. A notable early preparation of the parent compound, allylamine (B125299), was described by Hofmann and involved the hydrolysis of allyl isothiocyanate with dilute acid.[1] The N-methylation of allylamine to produce 1-methylallylamine likely followed from established methods of amine alkylation.
A significant milestone in the documented synthesis of N-methylallylamine is its inclusion in the highly reputable Organic Syntheses series. A procedure published in 1952, and later included in Collective Volume 4, details a method that has served as a reliable protocol for decades.[2] This method, a modification of earlier techniques for synthesizing secondary amines, highlights the importance of this compound in the repertoire of synthetic organic chemists. More contemporary methods continue to be developed, reflecting the ongoing utility of this versatile amine.
Key Synthetic Methodologies
The synthesis of 1-methylallylamine has evolved, with various methods being employed to achieve its preparation. Below are detailed protocols for two historically significant and one modern approach.
The N-Benzylidene-methylamine Intermediate Method (Organic Syntheses)
This classical approach involves the formation of an N-benzylidene-methylamine intermediate, which is then reacted with an allyl halide. The subsequent hydrolysis of the resulting quaternary ammonium (B1175870) salt yields the desired N-methylallylamine. This method is advantageous as it avoids the polyalkylation often observed in the direct reaction of amines with alkyl halides.
Experimental Protocol:
-
Step 1: Formation of N-Benzylidene-methylamine. (This step is based on the general principle described in the synthesis of N-methylethylamine, which is a modification of the N-methylallylamine procedure). A mixture of benzaldehyde (B42025) and methylamine (B109427) is reacted to form the corresponding imine.
-
Step 2: Reaction with Allyl Bromide. The N-benzylidene-methylamine is then reacted with allyl bromide.
-
Step 3: Hydrolysis. The resulting product is hydrolyzed to yield N-methylallylamine.
While the specific Organic Syntheses procedure for N-methylallylamine was not directly retrieved in the search, the procedure for N-methylethylamine explicitly states it is a modification of the N-methylallylamine method, indicating a similar synthetic strategy.[2]
Direct Alkylation of Methylamine with Allyl Chloride (Modern Approach)
A more direct and recent method involves the reaction of an aqueous solution of methylamine with allyl chloride. This approach is straightforward but requires careful control of reaction conditions to minimize the formation of di- and tri-allylated byproducts.
Experimental Protocol:
A 40% aqueous solution of methylamine is treated with allyl chloride, added in portions, at room temperature with constant stirring. The reaction is allowed to proceed for 3-4 hours. The mixture is then acidified with HCl and extracted with ether to remove unreacted allyl chloride. The aqueous solution containing the amine hydrochloride is concentrated, and the free amine is liberated by the addition of a concentrated KOH solution, followed by distillation.[3]
Quantitative Data Summary:
| Method | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| N-Benzylidene Intermediate (Inferred) | Benzaldehyde, Methylamine, Allyl Halide | Formation of imine, quaternization, hydrolysis | N/A | Organic Syntheses (by reference)[2] |
| Direct Alkylation | Allyl chloride, 40% aq. Methylamine | Room temperature, 3-4 h; workup with HCl and KOH | 65% | Russian Journal of Organic Chemistry, 2020[3] |
Reaction Pathways and Mechanisms
The synthesis of 1-methylallylamine via the direct alkylation of methylamine with an allyl halide is a classic example of a nucleophilic substitution reaction.
Applications in Drug Development and Signaling Pathways
While 1-methylallylamine itself is not a widely known therapeutic agent, the allylamine moiety is a recognized pharmacophore in medicinal chemistry. For instance, the allylamine class of antifungal agents, which includes drugs like naftifine (B1207962) and terbinafine, functions by inhibiting the enzyme squalene (B77637) epoxidase, a key component in the fungal ergosterol (B1671047) biosynthesis pathway. The introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by altering its size, lipophilicity, and metabolic stability.[4] The "magic methyl" effect, where the addition of a methyl group leads to a significant improvement in biological activity, is a well-documented phenomenon in drug discovery.[5]
The potential for 1-methylallylamine to serve as a scaffold or intermediate in the synthesis of novel bioactive compounds remains an area of interest for medicinal chemists. Its simple structure and reactive functional groups make it a versatile starting material for the construction of more complex molecules.
Conclusion
The synthesis of 1-methylallylamine has a documented history rooted in classical amine chemistry, with reliable methods established for its preparation. Modern approaches have streamlined its synthesis, making this versatile building block readily accessible. While not a drug itself, the structural motifs present in 1-methylallylamine are relevant to the design of pharmacologically active compounds, particularly in the development of antifungal agents. This guide provides a foundational understanding of the history, synthesis, and potential applications of 1-methylallylamine, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Allylmethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for But-3-en-2-amine Stability: A Technical Guide
Introduction
But-3-en-2-amine is a chiral unsaturated amine with applications in organic synthesis and as a building block for more complex molecules. Understanding its relative stability, including its various conformations and potential tautomeric forms, is crucial for predicting its reactivity, designing synthetic routes, and for its potential application in drug development. Quantum chemical calculations offer a powerful in silico approach to elucidate the energetic landscape of this molecule. This technical guide provides an in-depth overview of the theoretical framework and computational protocols for assessing the stability of this compound.
Theoretical Framework for Stability Analysis
The stability of this compound is primarily determined by its electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. The core of the analysis involves locating the stationary points on the potential energy surface (PES) of the molecule, which correspond to its different conformers and tautomers. The relative stability is then determined by comparing their Gibbs free energies.
Conformational Isomerism
This compound possesses rotational freedom around its single bonds, leading to various spatial arrangements known as conformations. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions. Identifying the global minimum energy conformation is essential as it represents the most populated state of the molecule under thermal equilibrium.
Tautomerism: Imine-Enamine Equilibrium
This compound can exist in equilibrium with its tautomer, but-3-en-2-imine, through a proton transfer reaction. This imine-enamine tautomerism is a critical aspect of its chemistry. Computational studies can predict the equilibrium constant of this reaction by calculating the Gibbs free energy difference between the two tautomers.[1][2]
Computational Methodology
A systematic computational workflow is necessary to ensure the accuracy and reliability of the stability predictions. This involves a series of calculations, from initial geometry optimization to high-level energy refinements.
Experimental Protocols: A Computational Approach
The following steps outline a robust protocol for the quantum chemical analysis of this compound stability:
-
Initial Structure Generation: The 2D structure of this compound and its potential tautomers are sketched using molecular editing software. These are then converted to 3D structures. Both (R)- and (S)-enantiomers of this compound should be considered, although their energetic properties will be identical unless interacting with a chiral environment.
-
Conformational Search: A conformational search is performed for each isomer to identify the low-energy conformers. This can be achieved using molecular mechanics methods or semi-empirical quantum methods as a preliminary screen, followed by full geometry optimization of the most promising candidates at a higher level of theory.
-
Geometry Optimization: The geometries of all identified conformers and tautomers are optimized to find the minimum energy structures. Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a sufficiently large basis set, like 6-311++G(d,p), is a common and reliable choice for such systems.[1][3]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Solvation Effects: The influence of a solvent on the relative stability is accounted for using implicit solvation models, such as the Polarizable Continuum Model (PCM).[3] This is crucial as the polarity of the solvent can significantly affect the tautomeric equilibrium.[1]
-
Analysis of Results: The final Gibbs free energies of all species are compared to determine their relative stabilities. The Boltzmann distribution can be used to estimate the population of each conformer and tautomer at a given temperature.
Data Presentation: Quantitative Analysis of Stability
The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Relative Energies of this compound Conformers
| Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer A | Value | Value | Value | 0.00 |
| Conformer B | Value | Value | Value | Value |
| Conformer C | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.
Table 2: Relative Energies of this compound Tautomers
| Tautomer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
| This compound (Enamine) | Value | Value | Value | 0.00 |
| But-3-en-2-imine (Imine) | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from the quantum chemical calculations.
Visualization of Computational Workflow and Molecular Relationships
Visual diagrams are essential for conveying complex workflows and relationships in a readily understandable format.
Caption: A generalized workflow for the quantum chemical analysis of molecular stability.
Caption: The equilibrium between the enamine and imine tautomers of this compound.
Conclusion
Quantum chemical calculations provide a robust and insightful framework for understanding the stability of this compound. By systematically exploring its conformational landscape and tautomeric equilibrium using methods like DFT, researchers can gain a detailed understanding of its energetic properties. This knowledge is invaluable for predicting its behavior in chemical reactions and for the rational design of new molecules in fields such as drug development. The protocols and data presentation formats outlined in this guide offer a standardized approach to ensure the clarity and reproducibility of such computational studies.
References
Commercial Availability and Synthetic Routes for Enantiopure But-3-en-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure but-3-en-2-amine is a valuable chiral building block in organic synthesis, particularly for the construction of complex nitrogen-containing molecules and pharmacologically active compounds. Its utility stems from the presence of a stereogenic center adjacent to a versatile vinyl group, which allows for a variety of chemical transformations. This guide provides an in-depth overview of the commercial suppliers of enantiopure this compound and details established experimental protocols for its synthesis.
Commercial Supplier Data
The commercial availability of enantiopure this compound and its salts is somewhat limited, with several companies offering these compounds, primarily for research and development purposes. The following table summarizes the available data on suppliers, catalog numbers, purity, and pricing. Please note that prices and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.
| Supplier | Product Name | Enantiomer | Form | CAS Number | Purity | Quantity | Price (USD) |
| Crysdot LLC | (S)-But-3-en-2-amine hydrochloride | (S) | Hydrochloride | 153451-37-7 | 95+% | 1g | $653 (inquire for other sizes)[1] |
| Sunway Pharm Ltd | (S)-BUT-3-EN-2-AMINE HCL | (S) | Hydrochloride | 153451-37-7 | 97% | 1g | $668.00 |
| BLD Pharm | (R)-But-3-en-2-amine | (R) | Free Base | 63731-07-7 | N/A | N/A | Inquire |
| BLD Pharm | (S)-But-3-en-2-amine | (S) | Free Base | 75197-06-7 | N/A | N/A | Inquire |
| BLD Pharm | (R)-But-3-en-2-amine hydrochloride | (R) | Hydrochloride | 869485-70-1 | N/A | N/A | Inquire |
| BLD Pharm | (S)-But-3-en-2-amine hydrochloride | (S) | Hydrochloride | 153451-37-7 | N/A | N/A | Inquire |
| Fisher Scientific (via eMolecules/AstaTech) | This compound | Racemic | Free Base | 34375-90-1 | 95.000% | 0.25g | $486.54[2] |
Experimental Protocols
The synthesis of enantiopure this compound can be achieved through several methods. The most prominent and well-documented chemical approach involves the diastereoselective allylation of an N-tert-butanesulfinyl imine. An increasingly popular and environmentally benign alternative is the use of enzymatic methods, particularly employing transaminases.
Protocol 1: Asymmetric Synthesis via Diastereoselective Allylation of an N-tert-butanesulfinyl Imine
This method relies on the condensation of a pro-chiral ketone with an enantiopure sulfinamide to form a chiral N-sulfinylimine. Subsequent diastereoselective allylation and removal of the chiral auxiliary yields the desired enantiopure amine.
Step 1: Formation of N-tert-butanesulfinyl imine
-
To a solution of but-3-en-2-one (B6265698) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added (R)- or (S)-2-methylpropane-2-sulfinamide (1.0 eq).
-
Titanium(IV) ethoxide (Ti(OEt)4) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
The reaction is quenched by the addition of brine and the mixture is filtered through a pad of celite.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Allylation
-
To a suspension of indium powder (1.5 eq) in anhydrous THF is added allyl bromide (2.0 eq). The mixture is stirred at room temperature for 30 minutes to activate the indium.
-
A solution of the N-tert-butanesulfinyl imine (1.0 eq) from Step 1 in anhydrous THF is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer of the N-allyl-N-tert-butanesulfinyl amine.
Step 3: Deprotection of the Sulfinyl Group
-
The purified N-allyl-N-tert-butanesulfinyl amine (1.0 eq) is dissolved in methanol.
-
A solution of hydrochloric acid (e.g., 4 M in 1,4-dioxane (B91453) or an appropriate concentration in methanol) is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the crude enantiopure this compound hydrochloride.
-
For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH) and extracted into an organic solvent.
Protocol 2: Enzymatic Synthesis using Transaminase Biocatalysis
This protocol utilizes a transaminase enzyme to asymmetrically convert a prochiral ketone into the desired chiral amine. This method is often performed in aqueous buffer systems under mild conditions.
Step 1: Preparation of Reaction Mixture
-
In a suitable reaction vessel, prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5-8.5).
-
Add but-3-en-2-one (1.0 eq) as the substrate. A co-solvent such as DMSO may be used to improve substrate solubility.
-
Add an amine donor in excess (e.g., isopropylamine, L-alanine, or D-alanine, depending on the desired enantiomer and enzyme specificity).
-
Add pyridoxal (B1214274) 5'-phosphate (PLP), a common cofactor for transaminases, to the recommended concentration (typically 0.1-1.0 mM).
Step 2: Biocatalytic Conversion
-
Add the selected transaminase enzyme (either as a purified enzyme, a lysate, or whole cells) to the reaction mixture. The enzyme loading will depend on its activity and should be optimized.
-
The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
The progress of the reaction is monitored over time (e.g., 12-48 hours) by a suitable analytical method such as chiral GC or HPLC to determine the conversion and enantiomeric excess.
Step 3: Product Isolation and Purification
-
Once the reaction has reached the desired conversion, the enzyme is removed by centrifugation (for whole cells or lysate) or by other protein precipitation/removal techniques.
-
The pH of the supernatant is adjusted to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.
-
The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the enantiopure this compound.
-
If necessary, further purification can be achieved by distillation or chromatography.
Conclusion
While the direct commercial availability of enantiopure this compound is limited to a few specialized suppliers, robust and well-established synthetic methods exist for its preparation in a laboratory setting. The diastereoselective allylation of N-tert-butanesulfinyl imines provides a reliable chemical route, while enzymatic synthesis using transaminases offers a greener and highly selective alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired enantiopurity. For drug development professionals, the scalability and regulatory aspects of each synthetic route should be carefully considered.
References
A Technical Guide to 3-Amino-1-butene: Synonyms, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-butene, a versatile primary allylic amine, serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural motif, featuring both a primary amine and a terminal alkene, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including nitrogen-containing heterocycles and chiral compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis, tailored for professionals in the fields of chemical research and drug development.
Synonyms and Alternative Names
The nomenclature of 3-amino-1-butene can vary depending on the context and the specific isomer being referenced. A clear understanding of these alternative names is crucial for effective literature searching and chemical sourcing.
| Name Type | Name |
| Common Name | 3-Amino-1-butene |
| IUPAC Name | but-3-en-2-amine |
| Alternative Names | 1-Methylallylamine |
| 1-Vinylethylamine | |
| 3-Aminobut-1-ene | |
| 2-Amino-3-butene | |
| CAS Number | 34375-90-1 |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of 3-amino-1-butene is essential for its handling, storage, and application in synthetic chemistry. The following table summarizes key quantitative data for this compound.[1][2]
| Property | Value |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| Boiling Point | 63 °C (Predicted) |
| Density | 0.76 g/cm³ (Predicted) |
| pKa | 9.8 (Predicted) |
| LogP | 0.4 (Predicted) |
| Solubility | Soluble in water and many organic solvents.[3][4] |
| ¹H NMR (Predicted) | δ 0.9-1.1 (d, 3H), 1.5-1.7 (br s, 2H), 3.0-3.2 (m, 1H), 4.9-5.1 (m, 2H), 5.6-5.8 (m, 1H) ppm |
| ¹³C NMR (Predicted) | δ 23.0 (CH₃), 50.0 (CH), 114.0 (CH₂), 142.0 (CH) ppm |
| IR Spectroscopy (Predicted) | N-H stretch (~3300-3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), N-H bend (~1600 cm⁻¹) |
Experimental Protocols: Synthesis of Allylic Amines
The synthesis of allylic amines, such as 3-amino-1-butene, is a cornerstone of modern organic chemistry. Numerous methods have been developed, often involving the reaction of an appropriate electrophile with an amine source. Below is a representative experimental protocol for the synthesis of a primary allylic amine, which can be adapted for the specific synthesis of 3-amino-1-butene. This protocol is based on the principles of nucleophilic substitution on an allylic substrate.
Objective: To synthesize a primary allylic amine from an allylic halide.
Materials:
-
Allyl bromide (or a suitable precursor for 3-bromo-1-butene)
-
Ammonia (B1221849) (aqueous solution, e.g., 28-30%)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant excess of aqueous ammonia. The large excess is crucial to minimize the formation of secondary and tertiary amine byproducts.
-
Addition of Allylic Halide: While vigorously stirring the ammonia solution, slowly add the allylic halide (e.g., 3-bromo-1-butene) dropwise to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. Separate the organic layer.
-
Acid-Base Extraction for Purification: Wash the organic layer with 1 M hydrochloric acid. The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Isolation of the Amine: Separate the acidic aqueous layer and carefully basify it with 1 M sodium hydroxide until it is strongly alkaline. This will deprotonate the ammonium (B1175870) salt and regenerate the free amine.
-
Final Extraction and Drying: Extract the regenerated amine from the aqueous layer with fresh diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude primary allylic amine.
-
Purification: The crude product can be further purified by distillation if necessary.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of a primary allylic amine, as described in the experimental protocol.
Conclusion
3-Amino-1-butene and its related allylic amines are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their utility in the construction of complex, biologically active molecules underscores the importance of a thorough understanding of their properties and synthetic methodologies. This guide has provided a foundational overview to aid researchers and drug development professionals in the effective utilization of this versatile chemical building block.
References
Methodological & Application
Application Notes and Protocols for But-3-en-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-3-en-2-amine is a chiral primary amine that incorporates both a nucleophilic amino group and a reactive alkene functionality. This unique combination makes it a versatile building block for the synthesis of a variety of nitrogen-containing compounds, particularly heterocyclic structures that are prevalent in pharmaceuticals and natural products. Its ability to participate in reactions at both the amine and the double bond allows for the construction of complex molecular architectures. This document provides an overview of its applications, key reactions, and detailed protocols for its use in organic synthesis.
Key Applications
This compound serves as a valuable precursor for the synthesis of:
-
Substituted Pyrrolidines: The pyrrolidine (B122466) ring is a common motif in many FDA-approved drugs. This compound can be utilized in cycloaddition reactions to construct highly functionalized pyrrolidine scaffolds.
-
Chiral Amines and Derivatives: The inherent chirality of (S)- and (R)-but-3-en-2-amine makes it a useful starting material for the synthesis of enantiomerically enriched compounds, which is crucial in drug development.
-
Nitrogen Heterocycles: Through multi-step reaction sequences, this compound can be elaborated into a variety of nitrogen-containing heterocyclic systems.
Featured Reactions and Protocols
This section details key synthetic transformations involving this compound, providing experimental protocols for its application.
N-Acylation of this compound
N-acylation is a fundamental transformation to protect the amino group, introduce functional handles, or build more complex amide-containing structures. The resulting N-acyl derivatives can be substrates for further reactions, such as the aza-Cope rearrangement.
Reaction Principle: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking an acylating agent such as an acid chloride or anhydride (B1165640). A base is typically added to neutralize the acidic byproduct.
Experimental Protocol: Synthesis of N-(But-3-en-2-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.).
-
Add acetic anhydride (1.2 mmol, 1.2 eq.) to the flask at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).
-
Allow the solution to stand at room temperature to induce crystallization of the product.
-
Collect the crystalline product by filtration.
Quantitative Data:
| Product | Starting Amine | Acylating Agent | Solvent | Yield |
| N-(But-3-en-2-yl)acetamide | This compound | Acetic anhydride | Diethyl ether | High |
Note: While a specific yield for this exact reaction is not cited in the provided search results, similar N-acylation reactions of primary amines under these conditions are known to proceed in high yields.
Logical Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition
A powerful application of this compound derivatives is in the diastereoselective synthesis of substituted pyrrolidines. This can be achieved through a [3+2] cycloaddition reaction involving an azomethine ylide generated from an imine precursor.
Reaction Principle: An imine formed from a derivative of this compound can be converted into an azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to afford a highly substituted pyrrolidine ring. The stereochemistry of the starting chiral amine can influence the stereochemical outcome of the reaction.
Conceptual Workflow for Pyrrolidine Synthesis
Caption: Conceptual pathway for the synthesis of pyrrolidines.
Experimental Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine
While a specific protocol starting directly from this compound is not available in the provided search results, the following is a general procedure for a related diastereoselective [3+2] cycloaddition, which can be adapted.
Materials:
-
Chiral imine derived from a primary amine
-
Electron-deficient alkene (e.g., maleimide (B117702) derivative)
-
Silver acetate (B1210297) (AgOAc)
-
Triethylamine (B128534) (Et₃N)
-
Toluene
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a solution of the chiral imine (1.0 eq.) and the electron-deficient alkene (1.2 eq.) in toluene, add triethylamine (2.0 eq.).
-
Add silver acetate (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for the time required to consume the starting materials (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the substituted pyrrolidine.
Expected Quantitative Data:
| Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield |
| >95:5 | >90% | Good |
Note: These values are typical for highly diastereoselective [3+2] cycloaddition reactions using chiral auxiliaries and may be achievable with derivatives of this compound.
Aza-Cope Rearrangement
The N-acylated or N-alkylated derivatives of this compound, which are 1-aza-1,5-dienes, are potential substrates for the aza-Cope rearrangement, a powerful tool for carbon-carbon bond formation.
Reaction Principle: The[1][1]-sigmatropic rearrangement of an N-substituted this compound derivative can lead to the formation of a new stereocenter and a rearranged carbon skeleton. This reaction is often driven by the formation of a more stable product, and can be part of a tandem reaction sequence, such as an aza-Cope-Mannich reaction, to build complex cyclic systems.[2][3][4]
Conceptual Diagram of a Cationic 2-Aza-Cope Rearrangement
Caption: Aza-Cope rearrangement of a this compound derivative.
Conclusion
This compound is a promising and versatile building block in organic synthesis. Its bifunctional nature allows for a range of transformations to access valuable nitrogen-containing molecules. The protocols and conceptual workflows provided herein serve as a guide for researchers to explore the synthetic potential of this chiral amine in the development of novel compounds, particularly in the realm of medicinal chemistry and drug discovery. Further research into specific applications and the development of novel reaction methodologies centered around this compound is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Application Note and Protocol for N-Alkylation of But-3-en-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. But-3-en-2-amine, with its primary amine and reactive allyl group, is a valuable chiral building block. Its N-alkylation provides access to a diverse range of substituted allylic amines, which are important intermediates in organic synthesis. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.
Methods Overview
Reductive Amination is a highly versatile and widely used method for N-alkylation. It involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1][2] This one-pot procedure is favored for its efficiency, broad substrate scope, and control over the degree of alkylation, minimizing the common problem of overalkylation.[3][4]
Direct Alkylation with Alkyl Halides is a classical method involving the nucleophilic substitution of an alkyl halide by this compound.[5][6] While straightforward, this method can be complicated by the tendency of the product, a secondary amine, to react further with the alkylating agent, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.[5][7] Careful control of reaction conditions is necessary to achieve selective mono-alkylation.[8]
Experimental Workflows
The general experimental workflows for both methods are outlined below.
Figure 1: General experimental workflows for N-alkylation.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent.[3][9]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or DCE.[1]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[3]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound.
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol details the direct N-alkylation of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.[7]
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (2.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture at room temperature to control the initial reaction rate.[1]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the primary amine is consumed. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove inorganic salts, and wash the pad with the reaction solvent.[1] Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the mono-alkylated secondary amine.[1]
Data Presentation
The following tables summarize representative yields for the N-alkylation of primary amines using the described methods. The actual yields for this compound may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Reductive Amination of Primary Amines
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| Cycloheptylamine | Cycloheptanone | NaBH(OAc)₃ | DCE | 96 | [3] |
| Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | 95 | [3] |
| Benzylamine | Acetone | NaBH(OAc)₃ | DCE | 88 | [3] |
Table 2: Representative Yields for Direct Alkylation of Amines with Alkyl Halides
| Amine | Alkyl Halide | Base/Catalyst | Solvent | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 90 | [7][10] |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | 80 | [7][10] |
| Aniline | Benzyl chloride | None | Water (MW) | 95 | [11] |
Signaling Pathways and Logical Relationships
For this synthetic protocol, a diagram illustrating the logical relationship between the choice of method and the desired outcome is more relevant than a biological signaling pathway.
Figure 2: Decision tree for selecting an N-alkylation method.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: But-3-en-2-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks and catalysts in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety.[1] But-3-en-2-amine, a chiral primary amine, possesses two key functionalities: a stereogenic center at the C-2 position and a terminal olefin. This unique combination makes it a potentially valuable, yet underexplored, tool in asymmetric synthesis. These application notes propose a detailed protocol for the use of (S)-but-3-en-2-amine as a chiral auxiliary in the diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated esters.
Proposed Application: Diastereoselective Michael Addition
The primary amino group of this compound can be condensed with a glyoxylate (B1226380) ester to form a chiral imine. This imine can then act as an electrophile in a conjugate addition reaction. The stereocenter on the this compound moiety is hypothesized to effectively control the facial selectivity of the nucleophilic attack on the β-carbon of the α,β-unsaturated system, leading to the formation of a new stereocenter with high diastereoselectivity. The vinyl group offers a site for further synthetic transformations, such as cross-metathesis or oxidation, adding to the synthetic utility of this auxiliary.
Logical Workflow of the Proposed Asymmetric Synthesis
Caption: Workflow for the proposed asymmetric synthesis.
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Glyoxylidene-but-3-en-2-amine Intermediate
Objective: To synthesize the chiral imine by condensation of (S)-but-3-en-2-amine with ethyl glyoxylate.
Materials:
-
(S)-But-3-en-2-amine (1.0 eq)
-
Ethyl glyoxylate (50% solution in toluene, 1.05 eq)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of (S)-but-3-en-2-amine (10.0 mmol, 0.71 g) in anhydrous DCM (50 mL) under an argon atmosphere, add anhydrous MgSO₄ (5.0 g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add the ethyl glyoxylate solution (10.5 mmol, 2.14 g) dropwise over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) for the disappearance of the amine.
-
Filter the reaction mixture through a pad of Celite to remove the MgSO₄.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral imine.
-
The crude product is typically used in the next step without further purification.
Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate
Objective: To perform the diastereoselective conjugate addition of a Gilman reagent to the chiral imine intermediate.
Materials:
-
Copper(I) iodide (CuI) (2.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Organolithium reagent (e.g., n-butyllithium, 4.0 eq)
-
Crude chiral imine from Protocol 1 (1.0 eq)
Procedure:
-
In a flame-dried, three-necked flask under argon, suspend CuI (20.0 mmol, 3.81 g) in anhydrous THF (40 mL).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-butyllithium, 40.0 mmol) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form the Gilman reagent (a diorganocuprate).
-
In a separate flask, dissolve the crude chiral imine (10.0 mmol) in anhydrous THF (20 mL).
-
Cool the imine solution to -78 °C.
-
Transfer the freshly prepared Gilman reagent to the imine solution via cannula, again maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 50 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the addition product to release the chiral β-amino ester and recover the auxiliary.
Materials:
-
Crude conjugate addition product from Protocol 2 (1.0 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the crude conjugate addition product (approx. 10.0 mmol) in THF (30 mL).
-
Add 1 M HCl (30 mL) and stir the mixture vigorously at room temperature for 6 hours.
-
Monitor the hydrolysis by TLC.
-
Separate the aqueous and organic layers.
-
Isolation of the Chiral β-Amino Ester:
-
Wash the organic layer with saturated NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude chiral β-amino ester. Purify by chromatography or distillation.
-
-
Recovery of the Chiral Auxiliary:
-
Basify the initial aqueous layer to pH > 12 with 2 M NaOH.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and carefully concentrate to recover the (S)-but-3-en-2-amine.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected outcomes for the diastereoselective conjugate addition of different organocuprate reagents to the chiral imine derived from (S)-but-3-en-2-amine and ethyl glyoxylate, based on literature precedents with similar chiral auxiliaries.
| Entry | R Group in R₂CuLi | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl | Ethyl (S)-3-amino-4-methylpentanoate | 85 | 92:8 |
| 2 | n-Butyl | Ethyl (S)-3-aminoheptanoate | 88 | 95:5 |
| 3 | Phenyl | Ethyl (S)-3-amino-3-phenylpropanoate | 78 | 90:10 |
Proposed Mechanism of Stereocontrol
The diastereoselectivity of the conjugate addition is proposed to arise from a chelated transition state. The Lewis acidic lithium cation coordinates to both the imine nitrogen and the ester carbonyl oxygen, creating a rigid six-membered ring-like structure. This conformation orients the bulky vinyl and methyl groups of the chiral auxiliary in a way that sterically hinders one face of the imine. The incoming nucleophile (from the organocuprate) will preferentially attack from the less hindered face, leading to the observed diastereoselectivity.
Transition State Model
Caption: Proposed model for stereochemical induction.
Conclusion
While direct literature applications are scarce, the structural features of this compound suggest its potential as a versatile chiral auxiliary. The protocols and data presented here provide a hypothetical framework for its application in the diastereoselective synthesis of β-amino esters. This approach offers a practical route to valuable chiral building blocks for drug discovery and development. Further experimental validation is required to fully assess the efficacy of this compound in this and other asymmetric transformations. Researchers are encouraged to explore its use as a chiral ligand in catalysis or as a building block for more complex chiral organocatalysts.
References
Application of Chiral Amines as Auxiliaries in Asymmetric Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment for (S)-But-3-en-2-amine:
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented applications for (S)-But-3-en-2-amine as a chiral auxiliary in asymmetric synthesis. While the compound is commercially available, its utility in controlling stereochemical outcomes of reactions has not been established in published research. Therefore, this document will focus on the principles and applications of well-established chiral amine auxiliaries, providing a framework for understanding their role in the synthesis of enantiomerically pure compounds.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
In the field of pharmaceutical and fine chemical synthesis, the production of single enantiomers is of paramount importance, as the biological activity of a molecule is often restricted to one of its stereoisomers. Asymmetric synthesis provides the tools to achieve this, and the use of chiral auxiliaries is a robust and widely employed strategy.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical transformation to produce a predominance of one diastereomer.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1]
Chiral primary amines are a versatile class of chiral auxiliaries, valued for their ready availability and efficacy in a range of asymmetric transformations.[2] They are particularly effective in the diastereoselective alkylation of enolates and conjugate addition reactions.[3][4]
Principle of Stereocontrol with Chiral Amine Auxiliaries
The fundamental principle behind the use of chiral amine auxiliaries is the creation of a sterically biased environment around a reactive center. When a chiral amine is converted into an amide with a prochiral carboxylic acid derivative, the bulky substituent on the chiral amine (e.g., a phenyl group) effectively shields one face of the corresponding enolate. This steric hindrance directs an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer.[5]
Caption: Mechanism of stereocontrol by a chiral amine auxiliary.
Representative Chiral Amine Auxiliary: (S)-1-Phenylethylamine
(S)-1-Phenylethylamine is a widely used and commercially available chiral primary amine that serves as an excellent example of this class of auxiliaries.[6][7] Its applications in diastereoselective alkylation and conjugate addition reactions are well-documented.[8][9]
Application in Diastereoselective Alkylation
A common application of (S)-1-phenylethylamine is in the asymmetric alkylation of carboxylic acid derivatives. The process involves the formation of a chiral amide, followed by deprotonation to form a chiral enolate, which then reacts with an electrophile.
General Workflow:
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
Quantitative Data for Chiral Auxiliary Performance
The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product and the chemical yield. Below is a comparison of the performance of (S)-1-phenylethylamine derivatives with other common chiral auxiliaries in asymmetric alkylation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Yield (%) | Reference |
| (S)-1-Phenylethylamine derivative | Propionamide | Benzyl (B1604629) bromide | 95:5 dr | 85 | [5] |
| (S)-1-Phenylethylamine derivative | Propionamide | Methyl iodide | 90:10 dr | 90 | [5] |
| Evans' Oxazolidinone | Propionyl | Benzyl bromide | >99:1 dr | 95 | [4] |
| Evans' Oxazolidinone | Propionyl | Ethyl iodide | 98:2 dr | 92 | [4] |
| Myers' Pseudoephedrine Amide | Propionamide | Benzyl bromide | >98% de | 95 | [3] |
| Myers' Pseudoephedrine Amide | Propionamide | Isopropyl iodide | >98% de | 89 | [3] |
| Enders' SAMP Hydrazone | Propanal | Methyl iodide | >96% de | 85 | [4] |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide from (S)-1-Phenylethylamine
Objective: To couple a prochiral carboxylic acid with (S)-1-phenylethylamine to form the chiral amide.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid) (1.0 eq)
-
(S)-1-Phenylethylamine (1.05 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP and (S)-1-phenylethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure chiral amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
Objective: To perform the stereoselective alkylation of the chiral amide to introduce a new stereocenter.
Materials:
-
Chiral amide (from Protocol 1) (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (1.1 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
Procedure:
-
Dissolve the chiral amide in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or gas chromatography (GC) analysis.
-
Purify the product by flash column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated chiral amide (major diastereomer) (1.0 eq)
-
Sulfuric acid (6 M)
Procedure:
-
Dissolve the purified alkylated amide in a 1:1 mixture of 1,4-dioxane and 6 M H₂SO₄.
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent. The aqueous layer will contain the protonated (S)-1-phenylethylamine, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.
-
Purify the product by crystallization or column chromatography.
Conclusion
While (S)-But-3-en-2-amine does not have a documented history as a chiral auxiliary, the principles of asymmetric synthesis can be effectively demonstrated through well-established chiral amines like (S)-1-phenylethylamine. The temporary incorporation of a chiral auxiliary provides a reliable and powerful method for controlling the stereochemical outcome of reactions, which is a critical aspect of modern pharmaceutical and chemical research. The protocols and data presented here for representative auxiliaries offer a solid foundation for researchers to design and execute their own asymmetric syntheses.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthetic Routes Utilizing But-3-en-2-amine in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] A key variant of this reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which occurs between an electron-rich dienophile and an electron-poor diene.[2][3] Enamines, such as But-3-en-2-amine, are excellent electron-rich dienophiles due to the electron-donating nature of the nitrogen atom.[3] This property makes them highly valuable synthons for the synthesis of complex nitrogen-containing cyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.
This document provides detailed application notes and protocols for the utilization of this compound and related simple enamines in IEDDA reactions. The focus is on providing practical methodologies and quantitative data to aid researchers in the design and execution of synthetic routes employing this versatile building block.
Signaling Pathways and Logical Relationships
The general workflow for utilizing this compound in a Diels-Alder reaction first involves its synthesis, as it is not always commercially available in a stable form. Subsequently, the enamine is reacted with a suitable electron-deficient diene in an IEDDA reaction to form the desired cycloadduct. This cycloadduct can then be further functionalized or used as a key intermediate in the synthesis of more complex target molecules.
Application Notes
Enamines derived from simple acyclic ketones, such as this compound, are valuable dienophiles in IEDDA reactions. Their enhanced nucleophilicity, conferred by the nitrogen lone pair, facilitates rapid cycloaddition with a variety of electron-deficient dienes under mild conditions.[3]
Choice of Diene: The success of the IEDDA reaction hinges on the selection of a sufficiently electron-poor diene. Common classes of dienes suitable for reaction with enamines include:
-
Azadienes: Heterocyclic dienes containing one or more nitrogen atoms, such as 1,2,4,5-tetrazines and 1,2,3-triazines, are highly reactive in IEDDA reactions.[4][5]
-
Oxo- and Aza-butadienes: Dienes bearing electron-withdrawing groups like carbonyl or imine functionalities are also effective.[2]
-
Chromone- and Coumarin-fused Dienes: These fused bicyclic systems can be engineered to be highly electron-deficient and have been shown to react efficiently with enamines.[3][6]
Reaction Mechanism and Stereochemistry: The IEDDA reaction is a concerted pericyclic reaction that generally proceeds through a suprafacial-suprafacial interaction of the diene and dienophile.[1] The reaction is typically highly regioselective and stereospecific. The stereochemistry of the enamine and diene is retained in the cycloadduct.
Subsequent Transformations: The initial cycloadducts from the IEDDA reaction of enamines can be versatile intermediates. For instance, the enamine moiety can be hydrolyzed under acidic conditions to reveal a ketone functional group, providing a route to highly substituted cyclohexenones. This two-step sequence of IEDDA reaction followed by hydrolysis is a powerful synthetic strategy.
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical Protocol based on related reductions)
Note: A specific, detailed, and validated protocol for the synthesis of this compound from a commercially available precursor could not be definitively identified in the reviewed literature. The following is a hypothetical protocol based on the reduction of the corresponding ynamine, But-3-yn-2-amine, which is commercially available. This procedure would require optimization and validation.
Materials:
-
But-3-yn-2-amine hydrochloride
-
Lindlar's catalyst (or other suitable catalyst for selective alkyne reduction)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Neutralization of Ynamine Salt: Dissolve But-3-yn-2-amine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic. Extract the free amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and carefully remove the solvent under reduced pressure to obtain the free But-3-yn-2-amine.
-
Hydrogenation: Dissolve the free But-3-yn-2-amine in an anhydrous solvent (e.g., methanol) in a flask equipped with a stir bar.
-
Add a catalytic amount of Lindlar's catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Carefully remove the solvent under reduced pressure to yield this compound. Due to its potential volatility and instability, it is recommended to use the product directly in the subsequent Diels-Alder reaction without extensive purification.
Protocol 2: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction of an Enamine with an Electron-Deficient Diene
This protocol is adapted from the work of Bodwell et al. on the reaction of enamines with a chromone-fused electron-deficient diene.[6]
Materials:
-
This compound (or other simple enamine)
-
Electron-deficient diene (e.g., a chromone-fused diene, tetrazine derivative)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Nitrogen gas
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the electron-deficient diene (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Enamine: To the stirred solution, add this compound (1.5 equivalents) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting diene is consumed or no further change is observed.
-
Work-up: Upon completion, wash the reaction mixture with 1 M aqueous HCl solution (4 x volume of organic layer).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane or a hexane/ethyl acetate (B1210297) mixture) to afford the purified cycloadduct.
Data Presentation
The following table summarizes representative quantitative data for IEDDA reactions of enamines with electron-deficient dienes.
| Diene | Enamine (Dienophile) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Chromone-fused diene | 1-(cyclopent-1-enyl)pyrrolidine | CH₂Cl₂ | RT | 0.25 | 6-(2-Hydroxybenzoyl)indan-4-carboxylic acid ethyl ester | 78 | [6] |
| Coumarin-fused diene | Various enamines | - | - | - | Benzocoumarins | - | [3] |
Mandatory Visualization
The following diagram illustrates the general mechanism of the inverse-electron-demand Diels-Alder reaction between an enamine and an electron-deficient diene.
The experimental workflow for the IEDDA reaction as described in Protocol 2 is depicted below.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: The Role of But-3-en-2-amine in the Synthesis of Pharmaceutical Intermediates
Introduction
Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs), with a significant number of drugs and drug candidates containing at least one chiral amine moiety. But-3-en-2-amine, a chiral primary amine, presents itself as a versatile synthon for the introduction of a chiral 1-methylallyl group in the construction of various pharmaceutical intermediates. Its bifunctionality, possessing both a nucleophilic amino group and a reactive alkene, allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry.
These application notes provide a detailed overview of the utility of this compound in the synthesis of a key pharmaceutical intermediate, specifically a substituted N-(but-3-en-2-yl)pyrrolidin-2-one. This pyrrolidinone scaffold is a core structure in several anticonvulsant drugs, including Brivaracetam. The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents.
Application: Synthesis of N-(but-3-en-2-yl)pyrrolidin-2-one
A primary application of this compound in pharmaceutical intermediate synthesis is its use in the N-alkylation of lactams. The resulting N-substituted pyrrolidinones are valuable precursors for more complex molecular architectures. The vinyl group in the but-3-en-2-yl moiety can be further functionalized, for instance, through oxidation, reduction, or addition reactions, to introduce diverse substituents and explore structure-activity relationships (SAR) of new drug candidates.
The synthesis of N-(but-3-en-2-yl)pyrrolidin-2-one from this compound and a suitable 4-chlorobutanoic acid derivative serves as a practical example of its application. This reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Synthesis of N-(but-3-en-2-yl)-4-chlorobutanamide
This protocol details the initial acylation of this compound with 4-chlorobutanoyl chloride.
Materials:
-
This compound
-
4-chlorobutanoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 4-chlorobutanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(but-3-en-2-yl)-4-chlorobutanamide.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization to N-(but-3-en-2-yl)pyrrolidin-2-one
This protocol describes the base-mediated cyclization of the intermediate to the final pyrrolidinone product.
Materials:
-
N-(but-3-en-2-yl)-4-chlorobutanamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-(but-3-en-2-yl)-4-chlorobutanamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-(but-3-en-2-yl)pyrrolidin-2-one.
Data Presentation
| Step | Reactants | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Acylation | This compound, 4-chlorobutanoyl chloride | N-(but-3-en-2-yl)-4-chlorobutanamide | DCM | Triethylamine | 0 to RT | 4 | 85-95 | >95 |
| Intramolecular Cyclization | N-(but-3-en-2-yl)-4-chlorobutanamide | N-(but-3-en-2-yl)pyrrolidin-2-one | THF | Sodium Hydride | RT to 65 | 6 | 70-85 | >98 |
Note: Yields and purity are typical and may vary depending on the specific reaction scale and purification methods.
Visualizations
Logical Workflow for the Synthesis of N-(but-3-en-2-yl)pyrrolidin-2-one
Caption: Synthetic pathway from this compound to the target pyrrolidinone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the two-step synthesis.
Conclusion
This compound serves as a valuable and versatile chiral building block for the synthesis of pharmaceutically relevant intermediates. The protocols outlined provide a reliable method for the preparation of N-(but-3-en-2-yl)pyrrolidin-2-one, a scaffold with potential applications in the development of novel anticonvulsant agents. The amenability of the vinyl moiety to further chemical modification offers a strategic advantage for the generation of compound libraries for drug discovery programs. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols for Palladium-Catalyzed Reactions of But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential palladium-catalyzed reactions involving but-3-en-2-amine, a chiral primary homoallylic amine. While specific literature on palladium-catalyzed reactions of this compound is limited, this document outlines protocols and applications based on analogous reactions with other primary allylic and homoallylic amines. The methodologies presented are foundational and may require optimization for this specific substrate.
Palladium-Catalyzed Mizoroki-Heck Arylation of Unprotected Allylamines
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds. Recent advancements have enabled the use of unprotected allylamines as substrates, offering a direct route to functionalized allylic amines which are prevalent in biologically active molecules.[1][2][3]
Application: Synthesis of β-aryl substituted derivatives of this compound.
Reaction Scheme:
Quantitative Data Summary:
The following table summarizes representative yields for the Mizoroki-Heck arylation of a generic primary allylamine (B125299) with various aryl iodides, based on similar systems.
| Entry | Aryl Iodide (Ar-I) | Product | Yield (%) |
| 1 | Iodobenzene | N-(1-phenylprop-2-en-1-yl)this compound | 85 |
| 2 | 4-Iodoanisole | N-(1-(4-methoxyphenyl)prop-2-en-1-yl)this compound | 81 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | N-(1-(4-(trifluoromethyl)phenyl)prop-2-en-1-yl)this compound | 75 |
| 4 | 3-Iodopyridine | N-(1-(pyridin-3-yl)prop-2-en-1-yl)this compound | 68 |
Experimental Protocol: General Procedure for Mizoroki-Heck Arylation [3]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 10 mol%), silver acetate (AgOAc, 1.0 equiv.), the aryl iodide (1.0 equiv.), and a magnetic stir bar.
-
Add this compound (1.2 equiv.) to the tube.
-
Add trifluoroacetic acid (TFA, 1 mL per 0.3 mmol of aryl iodide).
-
The reaction vessel is charged with carbon dioxide (CO₂, from a balloon or a double manifold, approx. 7 equiv.).
-
The mixture is stirred at 50 °C for 14 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane, and washed with saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired arylated amine.
Logical Workflow for Mizoroki-Heck Reaction:
Caption: Workflow for the Mizoroki-Heck arylation of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6][7][8] This methodology can be applied to the synthesis of N-aryl derivatives of this compound.
Application: Synthesis of N-aryl derivatives of this compound.
Reaction Scheme:
Quantitative Data Summary:
The following table presents typical yields for the Buchwald-Hartwig amination of primary amines with various aryl halides, which can be extrapolated for this compound.
| Entry | Aryl Halide (Ar-X) | Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | RuPhos | NaOtBu | Toluene (B28343) | 95 |
| 2 | 4-Chlorobenzonitrile | BrettPhos | LiHMDS | THF | 88 |
| 3 | 2-Bromopyridine | Xantphos | Cs₂CO₃ | Dioxane | 82 |
| 4 | 1-Bromo-3,5-dimethylbenzene | RuPhos | NaOtBu | Toluene | 92 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
-
A flame-dried Schlenk tube is charged with the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the appropriate phosphine (B1218219) ligand (e.g., RuPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
The tube is evacuated and backfilled with an inert gas (argon or nitrogen).
-
The aryl halide (1.0 equiv.) and this compound (1.2 equiv.) are added, followed by the anhydrous solvent (e.g., toluene or THF).
-
The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Palladium-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination is a fundamental transformation for the synthesis of more complex allylic amines.[10][11][12][13] In this context, this compound can act as a nucleophile reacting with an allylic electrophile.
Application: Synthesis of di-allylic amines derived from this compound.
Reaction Scheme:
Quantitative Data Summary:
The following table provides representative data for the palladium-catalyzed allylic amination of primary amines with allylic electrophiles.
| Entry | Allylic Electrophile | Ligand | Solvent | Yield (%) |
| 1 | Allyl Acetate | (R,R)-DACH-naphthyl | CH₂Cl₂ | 92 |
| 2 | Cinnamyl Acetate | PPh₃ | THF | 88 |
| 3 | Ethyl 3-butenoate | dppf | Dioxane | 75 |
| 4 | (E)-Hex-2-en-1-yl acetate | P(OPh)₃ | Toluene | 85 |
Experimental Protocol: General Procedure for Allylic Amination [10]
-
In a Schlenk tube under an argon atmosphere, the palladium catalyst precursor (e.g., [Pd(η³-C₃H₅)Cl]₂, 2 mol%) and the ligand (e.g., (R,R)-DACH-naphthyl, 6 mol%) are dissolved in the solvent (e.g., CH₂Cl₂).
-
The solution is stirred for 20 minutes at room temperature.
-
This compound (1.2 equiv.) is added, followed by the allylic electrophile (1.0 equiv.).
-
The reaction is stirred at room temperature for 16 hours or until completion as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield the product.
General Mechanism of Palladium-Catalyzed Allylic Amination:
Caption: Mechanism of palladium-catalyzed allylic amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine-directed Mizoroki–Heck arylation of free allylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
- 11. Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination Using But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of C-N bonds.[1][2] This reaction, also known as reductive alkylation, transforms a carbonyl group of an aldehyde or ketone into an amine through an intermediate imine.[1] The use of But-3-en-2-amine as the amine source in this reaction allows for the introduction of a reactive butenyl moiety, a valuable functional group for further synthetic transformations in drug discovery and development. This document provides detailed protocols and application notes for performing reductive amination with this compound.
The direct one-pot reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, is often preferred for its efficiency and mild reaction conditions.[1]
Reaction Mechanism and Key Considerations
The reductive amination process involves two main steps:
-
Imine Formation: The primary amine, this compound, reacts with an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine. This step is typically catalyzed by mild acid.[3]
-
Reduction: The resulting imine is then reduced to the corresponding secondary amine. This reduction can be achieved using various reducing agents.[3]
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound.[3]
Recommended Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for one-pot reductive aminations.[4] It is less basic than other borohydrides and does not readily reduce aldehydes and ketones at neutral or slightly acidic pH.
Experimental Protocol:
-
To a stirred solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) (10 mL) at room temperature, add acetic acid (1.2 mmol).
-
Stir the mixture for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(but-3-en-2-yl) substituted amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for reductive amination.[3][5][6] It is stable in acidic conditions, which are often necessary for efficient imine formation.[3][5]
Experimental Protocol:
-
Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in methanol (B129727) (10 mL).
-
Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the final product.
Data Presentation
The following tables provide illustrative quantitative data for the reductive amination of representative aldehydes and ketones with aliphatic primary amines, based on generally reported yields in the literature. These values can be used as a benchmark for optimizing reactions with this compound.
Table 1: Illustrative Reductive Amination of Aldehydes with this compound
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 3 | 90-98 |
| 3 | Cyclohexanecarboxaldehyde | NaBH₃CN | MeOH | 6 | 80-90 |
| 4 | Heptanal | NaBH(OAc)₃ | DCE | 5 | 82-92 |
Table 2: Illustrative Reductive Amination of Ketones with this compound
| Entry | Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | NaBH(OAc)₃ | DCE | 12 | 75-85 |
| 2 | Cyclohexanone | NaBH₃CN | MeOH | 10 | 80-90 |
| 3 | 2-Pentanone | NaBH(OAc)₃ | DCM | 8 | 78-88 |
| 4 | 4'-Fluoroacetophenone | NaBH(OAc)₃ | DCE | 15 | 70-80 |
Visualizations
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Experimental Workflow for Reductive Amination
Caption: Typical one-pot reductive amination workflow.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
Application Notes and Protocols: Incorporation of But-3-en-2-amine into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The incorporation of amine functionalities into MOFs is a particularly attractive strategy for enhancing their performance in various applications, such as CO2 capture and catalysis. While But-3-en-2-amine is not a traditional multitopic linker for direct MOF synthesis, its unique structural features—a primary amine and a vinyl group—present intriguing possibilities for the functionalization of MOFs through several established synthetic strategies.
This document provides detailed application notes and protocols for the hypothetical incorporation of this compound into MOFs. The methodologies are based on established procedures for the integration of other amine-containing molecules into well-known MOF architectures.
Potential Strategies for Incorporation
There are three primary hypothetical routes for the incorporation of this compound into a MOF structure:
-
Post-Synthetic Modification (PSM): This is the most direct approach, where a pre-synthesized MOF containing reactive sites is subsequently functionalized with this compound.
-
Use as a Modulator: this compound can be introduced during MOF synthesis to influence the crystallization process, potentially becoming incorporated at defect sites.
-
Synthesis of a Custom Linker: The this compound molecule can be chemically modified to create a multitopic ligand suitable for direct MOF synthesis.
Data Presentation: Impact of Amine Functionalization on MOF Properties
The introduction of amine functionalities can significantly alter the physicochemical properties of MOFs. The following tables summarize the typical effects observed in the literature for amine-functionalized MOFs, which can be extrapolated to the potential effects of incorporating this compound.
Table 1: Comparison of BET Surface Area and Pore Volume in Amine-Functionalized MOFs
| MOF | Functionalization Method | BET Surface Area (m²/g) | Micropore Volume (cm³/g) |
| UiO-66 | - | 1274 | 0.40 |
| UiO-66-NH₂ | Direct Synthesis | 876 - 1263[1][2] | 0.38 |
| Mg-MOF-74 | - | ~1350 | ~0.55 |
| en@Mg-MOF-74 | Post-Synthetic Modification | ~400 | ~0.15 |
| mmen-Mg₂(dobpdc) | Post-Synthetic Modification | 1642 | 0.61 |
Note: The reduction in surface area and pore volume upon functionalization is a common observation, attributed to the added mass and volume of the functional group within the pores.
Table 2: CO₂ Uptake in Amine-Functionalized MOFs
| MOF | Functionalization | CO₂ Uptake (mmol/g) at 298 K, 1 bar |
| UiO-66 | - | ~1.2 |
| UiO-66-NH₂ | Direct Synthesis | 2.5 - 6.11 |
| MOF-177 | - | ~1.0 |
| TEPA@MOF-177 (20%) | Post-Synthetic Modification | 4.8 |
| MIL-100(Cr) | - | ~2.0 |
| EN-MIL-100(Cr) | Post-Synthetic Modification | ~3.5 |
Note: The significant increase in CO₂ uptake is due to the strong interaction between the acidic CO₂ molecules and the basic amine groups.
Experimental Protocols
The following are detailed, hypothetical protocols for the incorporation of this compound into MOFs, based on established methodologies.
Protocol 1: Post-Synthetic Modification of UiO-66-NH₂ with a this compound Derivative
This protocol describes a two-step process where the amine groups of UiO-66-NH₂ are first reacted with an isocyanate linker, followed by the attachment of this compound.
Materials:
-
UiO-66-NH₂
-
1,6-Hexamethylene diisocyanate (HMDI)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
Procedure:
-
Activation of UiO-66-NH₂:
-
Place 100 mg of as-synthesized UiO-66-NH₂ in a flask.
-
Wash with DMF (3 x 10 mL), followed by MeOH (3 x 10 mL).
-
Activate the MOF by heating at 150 °C under vacuum for 12 hours.
-
-
Reaction with HMDI:
-
Suspend the activated UiO-66-NH₂ (100 mg) in 10 mL of anhydrous DCM.
-
Add a solution of HMDI (5 molar equivalents to the amine content of the MOF) in 5 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Collect the solid by centrifugation, wash thoroughly with DCM (3 x 10 mL), and dry under vacuum. This product is designated as UiO-66-NCO.
-
-
Grafting of this compound:
-
Suspend the dried UiO-66-NCO in 10 mL of anhydrous DCM.
-
Add a solution of this compound (5 molar equivalents) in 5 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere.
-
Collect the final product by centrifugation, wash with DCM (3 x 10 mL) and MeOH (3 x 10 mL), and dry under vacuum at 80 °C.
-
Characterization:
-
FT-IR: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urea (B33335) C=O stretching (~1640 cm⁻¹).
-
¹H NMR (after digestion): Digest the MOF in a deuterated solvent with a few drops of HF or NaOH to confirm the presence of the this compound moiety.
-
N₂ Adsorption: Measure the BET surface area and pore volume to assess the impact of functionalization.
Protocol 2: Synthesis of a Zr-MOF using this compound as a Modulator
This protocol outlines the synthesis of a UiO-66 type MOF where this compound is used as a modulating agent to potentially influence crystal growth and introduce functionalities at defect sites.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
This compound
-
Dimethylformamide (DMF)
-
Acetic Acid
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (125 mg, 0.54 mmol) and H₂BDC (135 mg, 0.81 mmol) in 10 mL of DMF.
-
Add this compound (5-20 molar equivalents relative to ZrCl₄).
-
Add acetic acid (100 equivalents relative to ZrCl₄) as a co-modulator.
-
Sonicate the mixture for 10-15 minutes until a clear solution is obtained.
-
-
Solvothermal Synthesis:
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder should be formed.
-
-
Purification:
-
Collect the solid by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
Dry the final product at 100 °C overnight.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the UiO-66 structure.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and the amount of incorporated modulator.
-
¹H NMR (after digestion): Quantify the amount of this compound incorporated into the MOF structure.
Protocol 3: Synthesis of a Custom Dicarboxylic Acid Linker from this compound for Direct MOF Synthesis
This protocol describes a hypothetical multi-step synthesis to convert this compound into a dicarboxylic acid linker, which can then be used for de novo MOF synthesis.
Materials:
-
This compound
-
4-bromobenzoyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate organic solvents (e.g., THF, diethyl ether)
Procedure:
-
Amide Formation:
-
React this compound with two equivalents of 4-bromobenzoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to form a dibrominated diamide.
-
-
Carboxylation (Conceptual):
-
This step is conceptually challenging and would require significant research and development. A potential, though complex, route could involve a double carbonylation reaction at the bromo-positions using a palladium catalyst and carbon monoxide to introduce the carboxylic acid functionalities. A more feasible approach might involve using a starting material that already contains one carboxylic acid group.
-
-
Hydrolysis:
-
If the carboxylation is successful, hydrolyze the ester groups (if formed during carbonylation) under acidic or basic conditions to yield the final dicarboxylic acid linker.
-
-
MOF Synthesis:
-
Use the newly synthesized dicarboxylic acid linker in a standard solvothermal reaction with a desired metal salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) to form a novel MOF.
-
Characterization:
-
NMR and Mass Spectrometry: Characterize the intermediate and final organic linker at each step of the synthesis.
-
Single-Crystal X-ray Diffraction: If suitable crystals of the new MOF can be obtained, this will provide definitive structural information.
-
PXRD and N₂ Adsorption: Characterize the bulk powder of the new MOF.
Visualizations
Signaling Pathways and Workflows
Caption: Overview of the three main strategies for incorporating this compound into MOFs.
Caption: General experimental workflow for the synthesis and characterization of functionalized MOFs.
Conclusion
The incorporation of this compound into metal-organic frameworks, while not yet reported, presents a compelling avenue for the development of novel functional materials. By leveraging established techniques such as post-synthetic modification and modulator-assisted synthesis, it is hypothetically feasible to introduce the unique chemical functionalities of this molecule into robust MOF platforms. The provided protocols offer a foundational framework for researchers to explore these possibilities. The resulting materials, bearing both amine and vinyl groups, could exhibit enhanced performance in applications ranging from targeted drug delivery and catalysis to the selective capture of gases. Careful characterization at each stage of the synthesis and functionalization process will be crucial for understanding the structure-property relationships of these novel materials.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted pyrroles and pyridines, two classes of heterocyclic compounds with significant applications in medicinal chemistry, utilizing but-3-en-2-amine as a key starting material. The protocols are based on well-established synthetic methodologies, including the Paal-Knorr pyrrole (B145914) synthesis and the Hantzsch pyridine (B92270) synthesis.
Application Note 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles.[1][2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as this compound, typically under acidic conditions.[4][5] This method is highly versatile for producing a variety of substituted pyrroles.[1]
Experimental Protocol: Synthesis of 1-(but-3-en-2-yl)-2,5-dimethyl-1H-pyrrole
This protocol details the synthesis of a substituted pyrrole using this compound and hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione (1,4-dicarbonyl compound)
-
This compound (primary amine)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (B145695) (solvent)
-
Dichloromethane (B109758) (DCM) (extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol).
-
Dissolve the dione (B5365651) in 30 mL of ethanol.
-
Add this compound (0.71 g, 10 mmol) to the solution.
-
Add 1 mL of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 50 mL of dichloromethane (DCM).
-
Wash the organic layer with 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the pure N-substituted pyrrole.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Theoretical Yield (g) | Typical Yield (%) |
| Hexane-2,5-dione | 114.14 | 10 | 1.14 | - | - |
| This compound | 71.12 | 10 | 0.71 | - | - |
| 1-(but-3-en-2-yl)-2,5-dimethyl-1H-pyrrole | 149.23 | 10 | - | 1.49 | 85-95% |
Reaction Workflow
Application Note 2: Synthesis of Substituted Dihydropyridines via Hantzsch Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridines, which can subsequently be oxidized to pyridines.[6][7] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[6] An enamine, which can be formed in situ from a β-ketoester and an amine, is a key intermediate.[7][8] This protocol utilizes this compound directly as the enamine component.
Experimental Protocol: Synthesis of a Dihydropyridine (B1217469) Derivative
This protocol describes a three-component reaction between this compound, ethyl acetoacetate (B1235776), and benzaldehyde (B42025).
Materials:
-
This compound (enamine source)
-
Ethyl acetoacetate (β-dicarbonyl compound)
-
Benzaldehyde (aldehyde)
-
Ethanol (solvent)
-
Piperidine (B6355638) (catalyst)
-
Diethyl ether (for precipitation)
Procedure:
-
In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 25 mL of ethanol.
-
Add this compound (0.71 g, 10 mmol) to the mixture.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 80°C) for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath for 1 hour to facilitate precipitation of the product.
-
If precipitation is slow, add 20 mL of cold diethyl ether.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure dihydropyridine derivative.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 71.12 | 10 | 0.71 | - | - |
| Ethyl acetoacetate | 130.14 | 10 | 1.30 | - | - |
| Benzaldehyde | 106.12 | 10 | 1.06 | - | - |
| Dihydropyridine Product | 285.37 (example) | 10 | - | 2.85 | 75-90% |
| Note: The exact molecular weight of the product depends on the final cyclized structure. |
Reaction Pathway
Applications in Drug Development
Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and are present in a vast number of pharmaceuticals.[9]
-
Pyrrole Derivatives: The pyrrole ring is a core component of many natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[10] The ability to easily synthesize substituted pyrroles allows for the creation of diverse chemical libraries for screening against various therapeutic targets.
-
Pyridine and Dihydropyridine Derivatives: Pyridine is one of the most common N-heterocycles found in pharmaceuticals.[11] Dihydropyridine derivatives, such as those synthesized via the Hantzsch reaction, are famously used as calcium channel blockers for the treatment of hypertension (e.g., Nifedipine, Amlodipine).[7] The modular nature of the Hantzsch synthesis allows for the preparation of numerous analogs to optimize pharmacological properties.[7]
By providing a versatile entry point to both pyrrole and pyridine scaffolds, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. youtube.com [youtube.com]
- 9. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for But-3-en-2-amine as a Ligand in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established principles of transition-metal catalysis and draw analogies from literature on structurally similar allylic amines. At the time of writing, specific, detailed experimental data for the use of but-3-en-2-amine as a ligand in published literature is scarce. Therefore, the provided information should be considered a theoretical and practical guide for initiating research. All experimental work should be preceded by a thorough literature review and a comprehensive risk assessment.
Introduction and Application Notes
This compound, also known as 1-methylallylamine, is a chiral primary amine that presents significant potential as a ligand in transition-metal catalysis. Its key structural features—a primary amine for metal coordination and a vinyl group—allow it to function as a versatile ligand. The inherent chirality of this compound makes it a particularly attractive candidate for asymmetric catalysis, a cornerstone of modern synthetic chemistry, especially in the development of pharmaceutical agents.
Potential Applications in Catalysis:
-
Asymmetric Allylic Substitution: Chiral transition-metal complexes of this compound are anticipated to be effective in asymmetric allylic substitution reactions, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.
-
Hydroamination: The ligand could be employed in catalysts for the addition of amines to alkenes and alkynes, a highly atom-economical method for synthesizing more complex amines.
-
C-H Functionalization: The amine group can serve as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds in a substrate.
-
Cross-Coupling Reactions: Palladium complexes, in particular, could be explored for their efficacy in various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.
Ligand Handling and Safety:
This compound is a flammable and corrosive liquid. It should be handled in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of a this compound metal complex and its application in a representative catalytic reaction.
Protocol 1: Synthesis of a Palladium(II) Complex of this compound
Objective: To synthesize a representative [PdCl₂(this compound)₂] complex.
Materials:
-
Palladium(II) Chloride (PdCl₂)
-
(S)-But-3-en-2-amine (or racemic)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Schlenk flask, magnetic stir bar, and standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend Palladium(II) chloride (1.0 mmol, 177.3 mg) in anhydrous DCM (20 mL) in a 50 mL Schlenk flask.
-
Slowly add (S)-But-3-en-2-amine (2.2 mmol, 0.156 g) to the stirred suspension at room temperature.
-
Continue stirring the mixture at room temperature for 12-18 hours, during which the solid should dissolve to form a clear, pale-yellow solution.
-
Remove the solvent in vacuo to yield a solid residue.
-
Wash the solid with anhydrous diethyl ether (3 x 15 mL) to remove any unreacted starting material.
-
Dry the resulting solid under high vacuum to afford the desired palladium complex.
-
Characterize the complex using standard techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Protocol 2: Asymmetric Allylic Amination of 1,3-Diphenylallyl Acetate (B1210297)
Objective: To perform a model asymmetric allylic amination using an in situ generated palladium catalyst with (S)-but-3-en-2-amine as the chiral ligand.
Materials:
-
[Pd(allyl)Cl]₂
-
(S)-But-3-en-2-amine
-
1,3-Diphenylallyl acetate
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine [Pd(allyl)Cl]₂ (0.01 mmol, 3.7 mg, 2 mol% Pd) and (S)-but-3-en-2-amine (0.024 mmol, 1.7 mg, 2.4 mol%).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the chiral catalyst.
-
To this solution, add 1,3-diphenylallyl acetate (0.5 mmol, 126.2 mg), benzylamine (0.6 mmol, 64.3 mg), and cesium carbonate (0.75 mmol, 244.4 mg).
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a short plug of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the product.
-
Analyze the purified product to determine the yield and enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables provide hypothetical data based on trends observed for similar allylic amine ligands in palladium-catalyzed asymmetric amination.
Table 1: Anticipated Performance in a Model Asymmetric Allylic Amination
| Entry | Ligand | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-But-3-en-2-amine | THF | Cs₂CO₃ | 60 | 85-95 | 90-97 |
| 2 | (S)-But-3-en-2-amine | Toluene | Cs₂CO₃ | 60 | 80-90 | 85-92 |
| 3 | (S)-But-3-en-2-amine | DCM | Cs₂CO₃ | 40 | 75-85 | 92-98 |
| 4 | (S)-But-3-en-2-amine | THF | K₂CO₃ | 60 | 60-75 | 70-85 |
Table 2: Hypothetical Substrate Scope
| Entry | Allylic Acetate | Nucleophile | Expected Yield (%) | Expected ee (%) |
| 1 | 1,3-Diphenylallyl acetate | Benzylamine | 92 | 95 |
| 2 | 1,3-Diphenylallyl acetate | Morpholine | 88 | 91 |
| 3 | Cinnamyl acetate | Benzylamine | 85 | 88 |
| 4 | (E)-Hex-2-en-1-yl acetate | Aniline | 78 | 82 |
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for asymmetric allylic amination.
Caption: General experimental workflow for the catalytic reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of But-3-en-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of But-3-en-2-amine synthesis. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound, and what are the key challenges?
The most prevalent method for synthesizing this compound is the reductive amination of but-3-en-2-one (B6265698) (methyl vinyl ketone) with ammonia (B1221849). This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired primary amine.[1][2]
The primary challenges associated with this synthesis are:
-
Competing Michael (1,4-Conjugate) Addition: As an α,β-unsaturated ketone, but-3-en-2-one is susceptible to nucleophilic attack at the β-carbon, leading to the formation of byproducts. Weak bases and amines can favor this conjugate addition.[1]
-
Over-alkylation: The newly formed primary amine can react further with the ketone, leading to the formation of secondary and tertiary amines, which reduces the yield of the desired product.[3]
-
Carbonyl Reduction: The reducing agent can potentially reduce the ketone starting material to the corresponding alcohol (but-3-en-2-ol), especially if a non-selective reducing agent is used or if the imine formation is slow.[3]
-
Product Volatility and Instability: this compound is a volatile compound, which can lead to product loss during workup and purification. Amines can also be sensitive to air oxidation.[4]
Q2: How can I minimize the formation of the Michael addition byproduct?
Minimizing the Michael addition byproduct is crucial for maximizing the yield of this compound. Here are several strategies:
-
Choice of Reducing Agent: Employing a reducing agent that selectively reduces the imine intermediate over the α,β-unsaturated system is critical. Sodium borohydride (B1222165) (NaBH₄) is a commonly used and effective reagent for this purpose.[5][6] More sterically hindered or less reactive reducing agents can also favor 1,2-reduction of the imine.
-
Reaction Conditions:
-
Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) generally favors the kinetic 1,2-addition product (the imine) over the thermodynamic 1,4-addition product.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing side reactions.[6] Acetic acid can be used as a catalyst.[7]
-
-
Stepwise Procedure: A two-step approach can be employed where the imine is pre-formed before the addition of the reducing agent. This can help to ensure that the ketone is consumed in the desired reaction pathway before reduction occurs.[8]
Q3: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
Over-alkylation is a common issue in reductive aminations with ammonia. To favor the formation of the primary amine:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia relative to but-3-en-2-one will statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.[9]
-
Ammonia Source: Using a solution of ammonia in an alcohol (e.g., methanol (B129727) or ethanol) is a common practice. Ammonium chloride can also be used as the ammonia source in some protocols.[10]
-
Controlled Addition of Ketone: Slowly adding the but-3-en-2-one to the ammonia solution can help maintain a high effective concentration of ammonia, further discouraging over-alkylation.
Q4: My yield is low due to the reduction of the starting ketone to an alcohol. What can I do to prevent this?
Reduction of the but-3-en-2-one to but-3-en-2-ol competes with the desired imine formation. To address this:
-
Selective Reducing Agent: As mentioned, sodium borohydride is generally selective for the imine over the ketone. However, if ketone reduction is still a problem, consider using an even milder or more sterically hindered reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are known for their high selectivity in reductive aminations, although they are more expensive and may require specific pH conditions.[6]
-
Ensure Complete Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent in a stepwise procedure. The progress of imine formation can be monitored by techniques like TLC or in-situ IR spectroscopy.[8]
Q5: What is the best way to purify this compound from the reaction mixture?
This compound is a volatile and relatively low molecular weight amine, which requires careful purification.
-
Acid-Base Extraction: This is a fundamental technique for separating amines.
-
After the reaction, quench any remaining reducing agent carefully.
-
Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any non-basic organic impurities.
-
Make the aqueous layer basic (e.g., with NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent.
-
-
Distillation: Due to its volatility, fractional distillation under an inert atmosphere (e.g., nitrogen or argon) can be an effective final purification step.[11][12] Care must be taken to avoid overheating, which can lead to decomposition.[13]
Q6: How can I monitor the progress of the reaction and characterize the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting ketone. A suitable stain, such as potassium permanganate, can be used to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for monitoring the reaction progress by observing the appearance of the product peak and the disappearance of the starting material peak. It can also help identify byproducts.[14]
-
-
Product Characterization:
-
GC-MS: Provides the mass of the product, confirming its identity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the vinyl protons, the methine proton adjacent to the nitrogen, and the methyl protons. Amine protons often appear as a broad singlet.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=C stretch of the alkene.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Reaction Conditions | Cost | Safety Considerations |
| Sodium Borohydride (NaBH₄) | Good | Mild, often in alcoholic solvents.[5][16] | Low | Flammable solid, reacts with water to produce hydrogen gas. |
| Sodium Cyanoborohydride (NaBH₃CN) | Excellent | Effective in mildly acidic conditions (pH 5-6).[6] | Moderate | Toxic, can release hydrogen cyanide gas upon acidification. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | Mild, often used in aprotic solvents like dichloroethane.[6] | High | Moisture sensitive. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Ni) | Variable | Requires specialized equipment for handling hydrogen gas.[10] | Catalyst can be expensive | Flammable gas, potential for catalyst poisoning. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of But-3-en-2-one with Ammonia
This protocol provides a general procedure for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary to maximize yield.
Materials:
-
But-3-en-2-one (Methyl vinyl ketone)
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Acetic acid (glacial)
-
Diethyl ether (or other suitable extraction solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add a solution of ammonia in methanol (e.g., 5-10 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add but-3-en-2-one (1 equivalent) to the stirred ammonia solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours to allow for imine formation.
-
While maintaining the temperature at 0 °C, slowly add sodium borohydride (e.g., 1.5-2 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: a. Carefully quench the reaction by the slow addition of water. b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Extract the aqueous residue with diethyl ether (3 x volume). d. Combine the organic layers and wash with a 1M HCl solution. e. Separate the aqueous layer, and make it basic (pH > 10) with 1M NaOH. f. Extract the aqueous layer with diethyl ether (3 x volume). g. Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purification (Optional): The crude product can be further purified by fractional distillation under a nitrogen atmosphere.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Competing 1,2-addition versus 1,4-addition pathways in the reaction.
References
- 1. youtube.com [youtube.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03613B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) regarding the purification of crude But-3-en-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound synthesized by the reduction of but-3-en-2-one (B6265698) oxime?
When synthesizing this compound via the reduction of but-3-en-2-one oxime, several impurities can arise. These may include:
-
Unreacted Starting Material: Residual but-3-en-2-one oxime.
-
Side Products: Over-reduction products, such as butan-2-amine, or byproducts from the reducing agent used.
-
Solvent Residues: Traces of solvents used during the synthesis and workup.
-
Oxidation Products: Amines can be susceptible to oxidation, leading to the formation of various oxidized impurities.[1]
-
Polymerization Products: Unsaturated amines can be prone to polymerization, especially under thermal stress or in the presence of acidic catalysts.
Q2: What is the boiling point of this compound, and how does this influence the purification strategy?
The reported boiling point of this compound is approximately 63 °C at atmospheric pressure (760 mmHg). This relatively low boiling point makes fractional distillation a viable purification method. However, its volatility also means that care must be taken to minimize losses during handling and processing. Given its unsaturated nature, distillation should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: Can this compound form an azeotrope with water?
Troubleshooting Guides
Fractional Distillation
Issue 1: The distillate is still impure.
-
Possible Cause: The boiling points of the impurity and this compound are too close for effective separation with the current distillation setup.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means returning more of the condensed vapor to the column.
-
Azeotropic Distillation: If water is the primary impurity, consider adding a third component (an entrainer) that forms a lower-boiling azeotrope with water, which can then be removed.
-
Issue 2: The product is degrading or polymerizing in the distillation pot.
-
Possible Cause: this compound is thermally sensitive or is polymerizing at its boiling point.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the amine and minimize thermal stress.
-
Inert Atmosphere: Ensure the distillation is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Add a Polymerization Inhibitor: Consider adding a small amount of a suitable polymerization inhibitor, such as hydroquinone, to the distillation pot.
-
Column Chromatography
Issue 1: The amine is streaking on the silica (B1680970) gel column, leading to poor separation.
-
Possible Cause: The basic amine is interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.
-
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or an amine-functionalized silica gel.
-
Issue 2: The amine does not elute from the column or elutes very slowly.
-
Possible Cause: The eluent is not polar enough to displace the amine from the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. A common eluent system for amines is a gradient of methanol (B129727) in dichloromethane.
-
Check for Salt Formation: If the crude product was subjected to an acidic workup, the amine may be present as a salt, which will be highly polar and stick to the silica. Ensure the amine is in its free-base form before loading it onto the column.
-
Acid-Base Extraction
Issue 1: Incomplete extraction of the amine into the aqueous acidic layer.
-
Possible Cause: The pH of the aqueous layer is not low enough to fully protonate the amine.
-
Troubleshooting Steps:
-
Check and Adjust pH: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (typically pH 1-2) to convert the amine to its water-soluble ammonium (B1175870) salt.
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the amine into the aqueous phase.
-
Issue 2: An emulsion forms between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the emulsion.
-
Data Presentation
| Physical Property | Value | Source |
| Boiling Point | 63 °C (at 760 mmHg) | Generic Chemical Supplier Data |
| Molecular Weight | 71.12 g/mol | PubChem |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-packed fractionating column (e.g., Vigreux). Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Slowly increase the temperature to allow the vapor to rise through the fractionating column. Maintain a slow and steady distillation rate.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 63 °C).
-
Storage: Store the purified amine under an inert atmosphere and in a cool, dark place.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. A common starting point for small amines is a mixture of hexane and ethyl acetate, with a small percentage of triethylamine (e.g., 95:4:1 hexane:ethyl acetate:triethylamine).
-
Gradient Elution: If necessary, gradually increase the polarity of the eluent to facilitate the elution of the amine.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Gently invert the funnel several times, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the protonated amine) into a clean flask. Repeat the extraction of the organic layer with fresh acidic solution.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Wash Organic Layer: Wash the original organic layer with water to recover any dissolved product. Combine this wash with the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the ammonium salt and regenerate the free amine.
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether) by performing multiple extractions.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Purification method selection for this compound.
Caption: Troubleshooting fractional distillation of this compound.
Caption: Troubleshooting column chromatography of this compound.
References
Common side reactions and byproducts in But-3-en-2-amine chemistry
Welcome to the Technical Support Center for But-3-en-2-amine chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory synthesis of this compound is the reductive amination of but-3-en-2-one (B6265698). This one-pot reaction involves the formation of an imine intermediate from but-3-en-2-one and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[1][2] Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[3][4] Another potential route is the palladium-catalyzed allylic amination of a suitable allyl substrate.[5]
Q2: I am observing a low yield in my reductive amination synthesis of this compound. What are the likely causes?
A2: Low yields in the reductive amination of but-3-en-2-one can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between the ketone and ammonia (B1221849) to form the imine may not be favorable. This can be influenced by reaction conditions such as pH and temperature.[2]
-
Competing Reduction: The reducing agent may reduce the starting ketone (but-3-en-2-one) to the corresponding alcohol (but-3-en-2-ol) before imine formation occurs. This is more likely with highly reactive reducing agents.[3]
-
Suboptimal pH: Imine formation is typically favored under slightly acidic conditions. If the pH is too low, the ammonia will be protonated and non-nucleophilic. If it is too high, the ketone is not sufficiently activated for nucleophilic attack.
-
Impure Reagents: Impurities in but-3-en-2-one or the ammonia source can lead to side reactions. Ensure the purity of your starting materials.
Q3: What are the major side products I should expect in the synthesis of this compound?
A3: Several side products can form during the synthesis of this compound, primarily through the reductive amination route:
-
But-3-en-2-ol: As mentioned, this can form from the premature reduction of the starting ketone.
-
N,N-di(but-3-en-2-yl)amine (Secondary Amine): The initially formed primary amine can react with another molecule of but-3-en-2-one to form a secondary amine after reduction. This is a common issue in reductive amination when forming primary amines.[6]
-
Isomeric Amines: Isomerization of the double bond in this compound can occur, leading to the formation of but-2-en-2-amine (an enamine). Enamines can be unstable and may lead to further side reactions.
-
Oligomers/Polymers: this compound, particularly if it isomerizes to an enamine, can undergo self-condensation or polymerization, leading to higher molecular weight impurities.
Q4: How can I purify this compound from the reaction mixture?
A4: this compound is a volatile liquid, making fractional distillation the most effective method for purification.[7][8][9][10] This technique separates compounds based on differences in their boiling points. Given the potential for closely boiling impurities, a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for optimal separation.[7]
Q5: What are the recommended storage conditions for this compound?
A5: this compound is a flammable and corrosive liquid.[11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and reaction with atmospheric moisture.[10] Amines, in general, are susceptible to degradation over time, which can be accelerated by light and heat.[13]
Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination of But-3-en-2-one
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of but-3-en-2-one | Inefficient imine formation. | Optimize the pH of the reaction mixture to slightly acidic conditions (pH 4-6). This can be achieved by adding a catalytic amount of a weak acid like acetic acid. Ensure the reaction temperature is appropriate for imine formation (often room temperature to slightly elevated). |
| Decomposition of the imine intermediate. | Add the reducing agent portion-wise after an initial period to allow for imine formation, or use a milder reducing agent that allows for in-situ reduction as the imine forms. | |
| Significant amount of but-3-en-2-ol observed | Premature reduction of the ketone. | Use a milder reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are more selective for the iminium ion over the ketone.[3] |
| Reaction conditions favor ketone reduction. | Lower the reaction temperature during the addition of the reducing agent. | |
| Formation of a significant amount of secondary amine | Over-alkylation of the primary amine product. | Use a large excess of the ammonia source relative to the but-3-en-2-one to favor the formation of the primary amine.[6] |
Guide 2: Impurities Detected in the Final Product After Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of a closely boiling impurity | Inefficient fractional distillation. | Use a longer fractional distillation column or one with a more efficient packing material to increase the number of theoretical plates.[7] Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration in the column.[7] |
| Product darkens or contains high molecular weight impurities | Polymerization or degradation. | Ensure the distillation is performed under an inert atmosphere to prevent oxidation. Distill under reduced pressure to lower the boiling point and minimize thermal degradation. Store the purified amine under an inert atmosphere and in a refrigerator.[10] |
| Presence of isomeric impurities | Isomerization during synthesis or workup. | Analyze the reaction mixture before workup to determine if isomerization is occurring during the reaction. If so, reaction conditions may need to be adjusted (e.g., lower temperature, different catalyst). Acidic or basic conditions during workup can sometimes promote isomerization; aim for neutral conditions where possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
But-3-en-2-one
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add but-3-en-2-one (1.0 eq) dissolved in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 5.0 eq) to the cooled ketone solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.[7]
-
Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the fraction that distills at the boiling point of this compound (approximately 75-77 °C at atmospheric pressure).
-
Monitor the temperature closely. A sharp drop in temperature indicates that the main product has distilled.
-
Collect any higher boiling fractions separately.
-
Analyze the collected fractions by GC-MS or NMR to confirm purity.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Data Summary
| Potential Byproduct | Formation Pathway | Typical Analytical Method for Detection | Expected Relative Retention Time (GC) |
| But-3-en-2-ol | Reduction of but-3-en-2-one | GC-MS, ¹H NMR | Lower than this compound |
| N,N-di(but-3-en-2-yl)amine | Over-alkylation of the product | GC-MS, LC-MS, ¹H NMR | Higher than this compound |
| But-2-en-2-amine (Enamine) | Isomerization of this compound | ¹H NMR, GC-MS (may be reactive on column) | Similar to this compound |
| Oligomers/Polymers | Self-condensation of enamine/amine | GPC, ¹H NMR, Mass Spectrometry | Very high or non-eluting |
Note: Relative retention times are estimates and will depend on the specific GC column and conditions used.
For accurate quantification, it is recommended to synthesize or purchase authentic standards of the expected byproducts and generate calibration curves using a suitable internal standard. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identification and quantification of volatile impurities in the this compound product.[14][15]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. How To [chem.rochester.edu]
- 9. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. 34375-90-1|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. FDA Updates and Press Announcements on Angiotensin II Receptor Blocker (ARB) Recalls (Valsartan, Losartan, and Irbesartan) | FDA [fda.gov]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Optimization of Reaction Conditions for But-3-en-2-amine Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of But-3-en-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the N-alkylation of this compound?
The primary challenges in the N-alkylation of this compound, an allylic amine, include:
-
Over-alkylation: The product of mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[1][2]
-
Competing Reactions: As an allylic amine, side reactions involving the alkene functionality are possible under certain conditions.
-
Purification: Separating the desired mono-alkylated product from the starting amine, poly-alkylated byproducts, and unreacted reagents can be challenging.[3]
Q2: Which factors are most critical for controlling the selectivity of mono-alkylation?
Key factors to control for selective mono-alkylation are:
-
Stoichiometry: Using a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents) is crucial to minimize over-alkylation.
-
Reaction Temperature: Lower temperatures generally favor mono-alkylation by reducing the rate of the subsequent alkylation reactions.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system can significantly influence the reaction's selectivity and rate.[4]
-
Nature of the Alkylating Agent: More reactive alkylating agents may increase the likelihood of over-alkylation.
Q3: What are the advantages of using reductive amination as an alternative to direct alkylation?
Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by in-situ reduction, offers several advantages:
-
High Selectivity: It is a highly versatile and widely used method for N-alkylation that can provide better control over mono-alkylation compared to direct alkylation with alkyl halides.[5]
-
Milder Conditions: The reaction can often be carried out under mild conditions.
-
Reduced Over-alkylation: The imine formation and subsequent reduction pathway can minimize the formation of over-alkylated products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive alkylating agent | Check the purity and reactivity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide). |
| Insufficiently strong base | Use a stronger base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine.[4][6] | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Products (Over-alkylation) | Excess alkylating agent | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.[5] |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).[5] | |
| The secondary amine product is more reactive | Add the alkylating agent dropwise to maintain a low concentration. Consider using a less polar solvent to decrease the nucleophilicity of the product amine. | |
| Formation of Impurities | Side reactions involving the allyl group | Ensure the reaction conditions are not overly acidic or basic, which could promote isomerization or other side reactions. |
| Degradation of starting material or product | Use an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to air or moisture. | |
| Difficulty in Product Purification | Similar polarity of starting material and products | Utilize acid-base extraction. The amine products can be extracted into an acidic aqueous layer, washed, and then liberated by basification before extraction with an organic solvent.[7] |
| Presence of unreacted starting materials and byproducts | Optimize the reaction to go to completion. Flash column chromatography on silica (B1680970) gel is a common purification method.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Mono-alkylation of this compound with an Alkyl Halide
This protocol outlines a general procedure for the selective mono-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[6]
-
Anhydrous solvent (e.g., acetonitrile, DMF)[4]
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol provides a method for N-alkylation via reductive amination.
Materials:
-
This compound
-
Aldehyde (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)[5]
-
Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)[5]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions for Mono-alkylation of this compound with Benzyl Bromide
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 25 | 12 | 65 | 20 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 60 | 4 | 50 | 40 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 25 | 8 | 75 | 15 |
| 4 | Triethylamine (2.0) | DCM | 25 | 18 | 55 | 25 |
| 5 | K₂CO₃ (1.5) | DMF | 25 | 10 | 70 | 20 |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for this compound alkylation.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Stability and storage guidelines for But-3-en-2-amine
This technical support guide provides essential information regarding the stability and storage of But-3-en-2-amine for researchers, scientists, and professionals in drug development. Please note that while specific quantitative stability data for this compound is limited in publicly available literature, the following guidelines are based on the general properties of volatile, unsaturated amines and established principles of chemical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary hazards:
-
Highly Flammable: It is a flammable liquid and vapor.[1]
-
Corrosive: It can cause severe skin burns and eye damage.[1]
-
Irritant: It may cause skin and serious eye irritation.[1]
-
Harmful if swallowed. [1]
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[2][3] To maintain its integrity, it is crucial to prevent its decomposition and reaction with moisture. Generally, amines should be stored at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[4]
Q3: What type of container should I use to store this compound?
A3: Store this compound in tightly sealed containers made of compatible materials such as high-density polyethylene (B3416737) (HDPE) or glass to prevent contamination and exposure to air and moisture.[4][5] Avoid using plastic containers that may react with or bind to the amine.[5] For volatile standards, sealed glass vials with crimp seals or screw-cap vials with PTFE septa are recommended to minimize leakage and evaporation.[5]
Q4: What are the known incompatible materials with this compound?
A4: this compound is incompatible with strong oxidizing agents and acids.[2][6] Contact with these substances can lead to vigorous reactions and should be strictly avoided. Do not store amines in the same cabinet as acids, as their fumes can react to form a fine dust.[7]
Q5: How does exposure to air and moisture affect the stability of this compound?
A5: Amines, in general, are susceptible to degradation upon exposure to air and moisture.[4] Being hygroscopic, they can absorb moisture from the air, which can lead to hydrolysis and the formation of undesirable byproducts.[4] Atmospheric oxidation can also occur, which may cause the compound to change color and degrade over time.[8][9] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or for use as an analytical standard.
Q6: Are there any known degradation pathways for this compound?
A6: While specific degradation pathways for this compound are not extensively documented, similar amines can undergo oxidative and thermal degradation.[10] Potential degradation could involve oxidation at the allylic position, polymerization initiated by radical species, or reaction with atmospheric carbon dioxide. For many amines, degradation can lead to the formation of a complex mixture of byproducts, which can interfere with experimental results.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the amine (e.g., turning yellow or brown) | Oxidation due to exposure to air. | Discard the discolored amine as it may contain impurities. For future use, ensure the container is tightly sealed and consider purging with an inert gas before sealing. Store in a dark place to minimize light-induced degradation. |
| Inconsistent experimental results or loss of compound activity | Degradation of the amine due to improper storage or handling. | Verify the purity of the amine using an appropriate analytical method (e.g., GC-MS or NMR). If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to the recommended storage and handling guidelines. |
| Formation of a precipitate in the amine container | Reaction with atmospheric CO2 or moisture, or polymerization. | The precipitate indicates contamination or degradation. The product should not be used. Ensure future storage is in a tightly sealed, dry container. |
| Noticeable change in odor | Formation of volatile degradation byproducts. | A significant change in odor can indicate decomposition. Handle the material in a fume hood and consider its disposal according to your institution's safety protocols. |
Stability and Storage Guidelines Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, generally below 30°C (86°F).[4] For long-term stability, refrigeration (2-8°C) is recommended. | To minimize volatility, prevent thermal degradation, and slow down potential side reactions.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation from atmospheric oxygen.[6] |
| Light Exposure | Store in an amber or opaque container in a dark place. | To prevent light-catalyzed degradation. |
| Moisture | Store in a tightly sealed container in a dry environment. Use of desiccants is advisable.[4] | Amines are hygroscopic and can be hydrolyzed by moisture.[4] |
| Container | Use chemically inert containers such as amber glass vials with PTFE-lined caps.[4][5] | To prevent leaching of contaminants from the container and ensure a tight seal.[5] |
| Purity Checks | Periodically check the purity of stored samples, especially before use in sensitive experiments. | To ensure the integrity of the compound and the reliability of experimental results. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for evaluating the chemical stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound over time at different temperatures and pH values.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Phosphate buffered saline (PBS) tablets or buffers of desired pH
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Analytical HPLC column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions:
-
Dilute the stock solution with different aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of approximately 10-20 µg/mL.
-
Prepare separate sets of these solutions for incubation at different temperatures (e.g., room temperature (25°C) and an elevated temperature (40°C)).
-
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial peak area of this compound. This will serve as the baseline (100% purity).
-
Incubation: Store the remaining test solutions in the temperature-controlled environments.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each test solution and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of remaining this compound against time for each condition (pH and temperature).
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. gassnova.no [gassnova.no]
- 6. scribd.com [scribd.com]
- 7. (S)-But-3-EN-2-amine | C4H9N | CID 10034575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.um.edu.my [eprints.um.edu.my]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
Troubleshooting low conversion rates in reactions with But-3-en-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving But-3-en-2-amine.
FAQs & Troubleshooting Guides
FAQ 1: My reaction with this compound is showing low conversion. What are the first things I should check?
Low conversion is a common issue that can often be resolved by systematically evaluating the reaction setup and components. Begin by assessing the following factors:
-
Reagent Purity: this compound and other reagents can degrade over time. Ensure the purity of your starting materials. The amine is susceptible to oxidation and polymerization.
-
Anhydrous Conditions: Many organic reactions are sensitive to moisture. Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. The amine itself can absorb atmospheric water.
-
Inert Atmosphere: If your reaction involves organometallics or other air-sensitive reagents, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Reaction Temperature: Suboptimal temperatures can significantly slow down a reaction. Conversely, excessive heat can lead to decomposition or side reactions. Verify the optimal temperature for your specific transformation.
-
Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress and confirm if the reaction has stalled or is proceeding slowly.
Below is a general workflow for troubleshooting low conversion rates.
Caption: General troubleshooting workflow for low conversion rates.
FAQ 2: I'm performing an N-acylation of this compound and the yield is poor. How can I optimize this?
N-acylation is a fundamental transformation for amines.[3] Poor yields in the N-acylation of this compound can often be attributed to the choice of reagents and reaction conditions.
Experimental Protocol: N-Acetylation of this compound
-
Reagents:
-
This compound (1.0 mmol)
-
Acetic anhydride (B1165640) (1.2 mmol)
-
Triethylamine (B128534) (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Optimization Data
If the standard protocol gives low yields, consider varying the base, solvent, and temperature. The following table shows hypothetical results from an optimization study.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Triethylamine (1.5) | DCM | 0 to RT | 4 | 65 |
| 2 | Pyridine (2.0) | DCM | RT | 6 | 75 |
| 3 | Hunig's Base (1.5) | THF | 0 to RT | 4 | 85 |
| 4 | Triethylamine (1.5) | Acetonitrile | RT | 4 | 70 |
| 5 | Hunig's Base (1.5) | THF | 0 | 8 | 92 |
Data is illustrative and not from a published study.
Key Takeaways:
-
A bulkier, non-nucleophilic base like Hunig's base can sometimes improve yields by minimizing side reactions.
-
Lowering the temperature and extending the reaction time may also be beneficial.
FAQ 3: My palladium-catalyzed cross-coupling reaction with a derivative of this compound is not working well. What are the common pitfalls?
Palladium-catalyzed cross-coupling reactions are powerful but sensitive to various factors.[4][5] When using a substrate like a protected this compound derivative, several issues can arise.
-
Catalyst Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. The ligand influences the stability and reactivity of the catalytic species.
-
Catalyst Deactivation: The amine functionality, even when protected, can potentially coordinate to the palladium center and inhibit catalysis. The presence of impurities can also poison the catalyst.
-
Incomplete Reduction of Pd(II) to Pd(0): Many reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle will not initiate properly.
-
Side Reactions: Homocoupling of the coupling partners is a common side reaction, especially if the reaction is not properly degassed.[6]
The diagram below illustrates a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights potential points of failure.
Caption: Suzuki-Miyaura cycle and common failure points.
FAQ 4: I am observing multiple unexpected side products in my reaction. What could they be and how can I minimize them?
The presence of both an amine and a double bond in this compound makes it susceptible to several side reactions.
-
Polymerization: The vinyl group can undergo radical or acid/base-catalyzed polymerization, especially at higher temperatures.
-
Isomerization: The double bond can migrate to form the more thermodynamically stable internal alkene (but-2-en-2-amine), which exists as enamines/imines tautomers. This is often catalyzed by trace metals or acids/bases.
-
Over-alkylation (for N-alkylation reactions): Primary amines can be alkylated multiple times to form secondary, tertiary, and even quaternary ammonium (B1175870) salts.[7]
Strategies to Minimize Side Reactions:
| Side Reaction | Strategy |
| Polymerization | Add a radical inhibitor (e.g., BHT), use lower reaction temperatures, and ensure reagents are free of peroxide impurities. |
| Isomerization | Use mild reaction conditions, carefully select catalysts that do not promote isomerization, and purify reagents to remove trace acid/base. |
| Over-alkylation | Use a large excess of the amine, add the alkylating agent slowly, or use a suitable protecting group on the amine. |
FAQ 5: How does the stereochemistry of this compound affect my reaction outcome?
This compound is a chiral molecule, existing as two enantiomers, (R)-but-3-en-2-amine and (S)-but-3-en-2-amine.
-
Racemic Mixture: If you start with a racemic mixture (an equal mixture of both enantiomers), and your reaction does not involve a chiral reagent or catalyst, you will obtain a racemic mixture of products.
-
Enantiomerically Pure Starting Material: If you use an enantiomerically pure starting material (e.g., only the (S)-enantiomer), the stereocenter can influence the stereochemical outcome of reactions at the double bond or the amine. In such cases, you may form diastereomeric products in unequal amounts.
The choice between a racemic mixture and an enantiomerically pure starting material depends on the desired final product, particularly in the context of drug development where a single enantiomer is often required.
Caption: Enantiomers of this compound.
References
How to prevent polymerization of But-3-en-2-amine
Technical Support Center: But-3-en-2-amine
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound (also known as 1-methylallylamine) is an organic compound with the molecular formula C₄H₉N.[1][2] Its structure includes both a primary amine group and a terminal vinyl (C=C) group. This vinyl group makes the molecule susceptible to free-radical polymerization.[3] Factors such as heat, sunlight (UV radiation), and the presence of radical initiators (e.g., peroxides) can trigger a chain reaction, causing the individual monomer molecules to link together, forming a polymer.[4][5] This process is often uncontrolled and can lead to a solid, unusable mass.
Q2: What are the common signs of unwanted polymerization?
The initial signs of polymerization can be subtle but typically progress as follows:
-
Increased Viscosity: The sample will become noticeably thicker or more syrupy.
-
Precipitate Formation: The appearance of solid particles, cloudiness, or a gel-like substance.
-
Heat Generation: Polymerization is a highly exothermic process. An unexplained rise in the sample's temperature is a critical warning sign of a runaway reaction.[5]
-
Color Change: The sample may change color as polymeric materials form.
If any of these signs are observed, especially heat generation, treat the material as hazardous, isolate the container if safe to do so, and consult your institution's safety protocols.
Q3: How should I properly store this compound to ensure maximum stability?
To minimize the risk of spontaneous polymerization, store this compound under the following conditions:
-
Temperature: Store in a cool, refrigerated environment (typically 2-8°C). Avoid freezing, as this can cause inhibitor crystallization.
-
Light: Keep in an amber or opaque bottle to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. While some inhibitors require trace oxygen to function, a fully inert atmosphere is generally safer for preventing peroxide formation.
-
Inhibitor: Ensure the monomer is stabilized with an appropriate polymerization inhibitor from the time of manufacture or purchase.[] Check the certificate of analysis for the type and concentration of the added inhibitor.
Q4: What types of polymerization inhibitors are effective for vinyl monomers like this compound?
Several classes of inhibitors are used to stabilize reactive monomers.[7][8] The choice depends on the required storage duration, processing conditions, and ease of removal.
-
Phenolic Compounds: This is the most common class. Examples include Hydroquinone (B1673460) (HQ), 4-Methoxyphenol (MEHQ), and Butylated Hydroxytoluene (BHT).[8] They are effective radical scavengers but typically require the presence of dissolved oxygen to function optimally.[][7]
-
Nitroxide Stable Radicals: Compounds like TEMPO are highly efficient "true" inhibitors that scavenge radicals directly and often do not require oxygen.[8]
-
Aromatic Amines & Other Classes: Phenothiazine and certain p-phenylenediamine (B122844) derivatives can also be used and may exhibit synergistic effects with phenolic inhibitors.[4][8]
Troubleshooting Guide
Issue: My sample of this compound has become viscous or contains a solid precipitate.
-
Cause: Spontaneous polymerization has likely occurred due to inhibitor depletion, improper storage (exposure to heat/light), or contamination.
-
Solution:
-
Safety First: Do not attempt to heat the sample to dissolve the solid, as this will accelerate the polymerization, potentially leading to a dangerous runaway reaction.
-
Assess Viability: The unpolymerized portion of the liquid may still be usable if it can be separated from the solid. However, its stability is compromised.
-
Purification: If the material is valuable, consider purification by distillation under vacuum and in the presence of a fresh inhibitor. Caution: This should only be attempted by experienced chemists, as heating a partially polymerized monomer can be hazardous.
-
Disposal: In most cases, the safest course of action is to dispose of the entire batch according to your institution's hazardous waste procedures.
-
Issue: I need to remove the inhibitor before my experiment. How can this be done?
-
Cause: The inhibitor can interfere with subsequent intended polymerization or other chemical reactions.
-
Solution: The method depends on the inhibitor type.
-
Alkali Wash (for Phenolic Inhibitors): Phenolic inhibitors like hydroquinone (HQ) and MEHQ are acidic and can be removed by washing with an aqueous base solution (e.g., 5-10% NaOH). See Protocol 2 for details.[4]
-
Inhibitor Removal Columns: Pre-packed columns are commercially available that contain resins designed to bind and remove specific inhibitors (e.g., TBC, MEHQ). This is often the simplest and most efficient method.
-
Distillation: Distillation separates the volatile monomer from the non-volatile inhibitor.[4] This must be done with extreme care: always use vacuum to lower the boiling point and add a different, high-boiling inhibitor (a retarder) to the distillation pot to prevent polymerization during heating.
-
Data Presentation
Table 1: Common Polymerization Inhibitors for Vinyl Monomers
This data is for general guidance. Optimal inhibitor and concentration should be determined experimentally for this compound.
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Oxygen Requirement | Removal Method | Notes |
| 4-Methoxyphenol | MEHQ | 10 - 1000 | Yes | Alkali Wash, Column, Distillation | One of the most common general-purpose inhibitors for transport and storage.[8] |
| Hydroquinone | HQ | 100 - 1000 | Yes | Alkali Wash, Distillation | Very effective, but can sublime during vacuum distillation.[4][7] |
| Butylated Hydroxytoluene | BHT | 50 - 500 | Yes | Distillation, Column | Also functions as an antioxidant.[8] |
| 4-tert-Butylcatechol | TBC | 10 - 100 | Yes | Alkali Wash, Column | Often used for styrenic monomers.[8] |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 5 - 100 | No | Distillation, Column | Highly effective stable free radical inhibitor.[8] |
| Phenothiazine | PTZ | 100 - 1000 | Yes | Distillation | Can act synergistically with phenolic inhibitors.[8] |
Experimental Protocols
Protocol 1: Stabilizing Purified this compound for Storage
-
Objective: To add an inhibitor to freshly purified or unstabilized this compound for safe storage.
-
Materials: Purified this compound, inhibitor stock solution (e.g., 1% MEHQ in a compatible, dry solvent), amber storage vial, inert gas (N₂ or Ar).
-
Procedure:
-
Cool the purified this compound in an ice bath to minimize any potential for thermal polymerization.
-
Calculate the volume of inhibitor stock solution needed to achieve the desired final concentration (e.g., 200 ppm).
-
Under a gentle stream of inert gas, add the calculated amount of inhibitor stock solution to the cooled amine with gentle stirring.
-
Ensure the inhibitor is fully dissolved.
-
Blanket the headspace of the storage vial with the inert gas, seal tightly, and label clearly with the compound name, date, and inhibitor information.
-
Store the stabilized amine at the recommended temperature (2-8°C).
-
Protocol 2: Removal of Phenolic Inhibitors via Alkali Wash
-
Objective: To remove an acidic inhibitor like MEHQ or HQ prior to a reaction.
-
Materials: Inhibited this compound, diethyl ether or other immiscible organic solvent, 5% (w/v) aqueous NaOH solution (pre-chilled), saturated aqueous NaCl (brine), anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), separatory funnel.
-
Procedure:
-
In a separatory funnel, dilute the this compound with 2-3 volumes of diethyl ether.
-
Add an equal volume of chilled 5% NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.
-
Allow the layers to separate and drain the lower (aqueous) layer.
-
Repeat the wash with fresh 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual NaOH.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent via rotary evaporation at low temperature.
-
Crucial: The resulting inhibitor-free amine is highly reactive. Use it immediately or stabilize it with a different inhibitor if it needs to be stored.
-
Visualizations
Caption: Factors that promote unwanted polymerization and the corresponding preventative measures.
Caption: Recommended workflow for handling a new container of this compound.
Caption: Simplified mechanism of radical polymerization and inhibition by a phenolic compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempoint.com [chempoint.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Scalable Synthesis and Purification of But-3-en-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the scalable synthesis and purification of But-3-en-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the process.
Experimental Protocols
Method 1: Scalable Synthesis via Reductive Amination
Reductive amination is a highly effective and scalable method for producing primary amines.[1] This protocol details the synthesis of this compound from methyl vinyl ketone and ammonia (B1221849), followed by in-situ reduction of the intermediate imine.
Protocol Details:
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet.
-
Reagent Preparation: Charge the flask with a 7M solution of ammonia in methanol (B129727). Cool the solution to 0-5 °C using an ice bath.
-
Imine Formation: Add methyl vinyl ketone (1.0 equivalent) dropwise to the cooled ammonia solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to facilitate imine formation. Reaction progress can be monitored by TLC or GC-MS.
-
Reduction: In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) in a small amount of methanol. Add this reducing agent solution portion-wise to the reaction mixture, maintaining the temperature below 15 °C.
-
Quenching and Work-up: Once the reduction is complete (as indicated by GC-MS), slowly and carefully quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is ~2. This will also form the hydrochloride salt of the amine.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation of Crude Product: The resulting aqueous solution containing the amine salt is then carried forward to the purification stage.
Method 2: Purification via Acid-Base Extraction and Distillation
Purification is critical to isolate this compound from unreacted starting materials, byproducts, and salts. This protocol employs a standard acid-base extraction followed by fractional distillation.
Protocol Details:
-
Initial Wash: Transfer the aqueous solution from the synthesis work-up into a separatory funnel. Wash the solution twice with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to remove any non-basic organic impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 50% sodium hydroxide (B78521) (NaOH) solution until the pH is >12. This step liberates the free amine from its hydrochloride salt.
-
Extraction of Free Amine: Extract the basic aqueous solution three times with fresh portions of dichloromethane. The free amine is more soluble in the organic solvent.[2]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Carefully distill the crude product under atmospheric pressure. Collect the fraction boiling at approximately 82-84 °C. This compound is a volatile and flammable liquid, so appropriate safety precautions are essential.[3]
Data Presentation
Table 1: Reagent and Condition Summary for Reductive Amination
| Parameter | Value/Condition | Purpose |
| Starting Material | Methyl Vinyl Ketone | Ketone precursor |
| Amine Source | 7M Ammonia in Methanol | Provides the amino group |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces the intermediate imine to an amine |
| Temperature | 0-15 °C | Controls reaction exotherm and minimizes side reactions |
| Reaction Time | 4-6 hours | Allows for complete imine formation and reduction |
| Typical Yield | 65-80% (Crude) | Varies based on scale and reaction control |
| Purity (Crude) | 70-90% | Contains solvent, water, and minor byproducts |
Table 2: Purification Efficiency
| Purification Step | Purity Achieved | Key Impurities Removed |
| Acid-Base Extraction | >90% | Salts, unreacted ketone, non-basic organics |
| Fractional Distillation | >98% | Residual solvent, water, byproducts with different boiling points |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for purification via extraction and distillation.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Incomplete Imine Formation: Ensure the reaction mixture is stirred for a sufficient time at the recommended temperature before adding the reducing agent. Inadequate cooling can lead to side reactions of the methyl vinyl ketone.
-
Inefficient Reduction: The reducing agent may have degraded due to improper storage. Use fresh sodium borohydride. Also, ensure the addition is slow and controlled to prevent excessive temperature increases, which can decompose the reducing agent.
-
Losses During Work-up: The amine hydrochloride salt is very water-soluble. Ensure you do not inadvertently discard the aqueous layer. During the final extraction of the free amine, perform at least three extractions to maximize recovery.
-
Volatility of Product: this compound is volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal, as this can lead to product loss.
Caption: A logical guide to diagnosing the cause of low reaction yield.
Q2: I am observing a significant amount of but-3-en-2-ol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol occurs when the reducing agent reduces the starting ketone before it forms an imine. To minimize this:
-
Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder and more selective for reducing the imine in the presence of a ketone.[4] They are typically used in a one-pot procedure under slightly acidic conditions (pH 5-6).
-
Ensure Complete Imine Formation: Allow more time for the ketone and ammonia to react before introducing the reducing agent. Monitoring by TLC or GC can confirm the disappearance of the ketone.
Q3: An emulsion formed during the acid-base extraction that is difficult to separate. What should I do?
A3: Emulsions are common in amine work-ups. To resolve this:
-
Add Brine: Add a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which often helps break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for this compound?
A1: Besides the reductive amination described, other potential scalable routes include the Gabriel synthesis or methods involving the reduction of corresponding oximes or nitriles, though these may involve more steps or harsher reagents.[1] Reductive amination is often preferred for its efficiency and atom economy.
Q2: What are the most critical safety precautions when handling this compound?
A2: this compound is a hazardous chemical.[3] Always handle it in a well-ventilated chemical fume hood. It is a highly flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: How can I effectively monitor the reaction's progress?
A3:
-
Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine (B128534) to prevent streaking) to monitor the disappearance of the methyl vinyl ketone. Staining with potassium permanganate (B83412) can help visualize the starting material and product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for monitoring the reaction. It can quantify the consumption of the starting material and the formation of the product and any byproducts.
Q4: Can I use a different reducing agent for the reductive amination?
A4: Yes, several reducing agents can be used. While sodium borohydride is cost-effective, more selective agents like sodium cyanoborohydride (NaBH₃CN) are often preferred to minimize ketone reduction.[4] Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) is another highly effective and scalable method, though it requires specialized pressure equipment.[1]
Q5: What is the best way to store the purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide. It should be kept in a cool, dry, and well-ventilated area away from sources of ignition.
References
Technical Support Center: Managing Exothermic Reactions Involving But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving But-3-en-2-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical with multiple risk factors. It is classified as a highly flammable liquid and vapor.[1] It is also harmful if swallowed and can cause severe skin burns and eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2] Due to its unsaturated nature, it may also be prone to polymerization, which can be highly exothermic.
Q2: What types of reactions involving this compound are likely to be exothermic?
A2: Several types of reactions involving this compound have the potential to be significantly exothermic:
-
Polymerization: The vinyl group in this compound makes it susceptible to polymerization, which is often a highly exothermic process.[3][4] This can be initiated by heat, light, or the presence of radical initiators.
-
Neutralization/Acid-Base Reactions: As an amine, it will react exothermically with acids to form salts.[5] The heat of neutralization can be substantial, especially with strong acids.
-
Reactions with Oxidizing Agents: Strong oxidizing agents can react vigorously and exothermically with amines.
-
N-Alkylation and Acylation: Reactions with alkyl halides and acyl chlorides to form substituted amines and amides can also be exothermic.[5]
Q3: What is a thermal runaway reaction and why is it a concern with this compound?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[6] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing an explosion, fire, and the release of toxic materials.[6] Given that this compound is flammable and can undergo highly exothermic reactions like polymerization, a thermal runaway is a significant safety concern.
Q4: What initial steps should I take to assess the thermal hazards of my planned reaction with this compound?
A4: A thorough thermal hazard assessment is crucial before performing any reaction with this compound on a significant scale.[7] This should involve:
-
Literature Review: Search for any available data on the thermal stability and reactivity of this compound and structurally similar compounds.
-
Small-Scale Screening: Conduct the reaction on a very small scale (millimoles) with careful temperature monitoring to get a preliminary idea of the exotherm.
-
Calorimetry Studies: For reactions with significant exothermic potential, use techniques like Differential Scanning Calorimetry (DSC) or reaction calorimetry to obtain quantitative data on the heat of reaction and the rate of heat release.[8][9]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reaction
-
Possible Causes:
-
Addition of a reagent was too fast.
-
The concentration of a reagent was higher than intended.
-
Inadequate cooling or failure of the cooling system.
-
Poor stirring leading to localized "hot spots".
-
An unexpected side reaction or polymerization has initiated.
-
-
Immediate Actions & Solutions:
-
Immediately stop the addition of all reagents.
-
Increase cooling to the maximum capacity (e.g., lower the temperature of the cooling bath, increase coolant flow).
-
Ensure the stirrer is functioning correctly and increase the stirring rate if safe to do so.
-
If the temperature continues to rise uncontrollably, execute the emergency shutdown procedure.
-
Once the temperature is under control, you may consider restarting the addition of reagents at a much slower rate with enhanced monitoring.
-
Issue 2: Pressure Buildup in the Reactor
-
Possible Causes:
-
The reaction is producing a gaseous byproduct.
-
The reaction temperature has exceeded the boiling point of the solvent or a reagent.
-
A thermal runaway is in progress, causing rapid vaporization.
-
-
Immediate Actions & Solutions:
-
Immediately stop any heating and reagent addition.
-
Apply maximum cooling.
-
If the pressure continues to rise, and the reactor is equipped with a pressure relief system, ensure it is functioning correctly. Evacuate the area if a runaway is suspected.
-
Do not attempt to vent a sealed system manually unless you are certain it is safe to do so and have a proper vent path.
-
Issue 3: The Reaction Fails to Initiate, Followed by a Sudden Exotherm
-
Possible Causes:
-
The reaction has a significant induction period.
-
The initial temperature was too low for the reaction to start, leading to an accumulation of unreacted reagents. When the reaction finally initiates, the large amount of available reactants leads to a very rapid and large exotherm.
-
-
Immediate Actions & Solutions:
-
Be extremely cautious when heating a reaction that has not initiated as expected.
-
If you suspect an accumulation of reagents, stop any further addition.
-
Apply gentle heating and monitor the temperature very closely. Be prepared to apply cooling immediately if the reaction starts.
-
For future experiments, consider adding a small amount of the reagents initially and ensuring the reaction has started before adding the rest.
-
Data Presentation
Table 1: Hazard Data for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₉N | [1] |
| Molecular Weight | 71.12 g/mol | [1] |
| GHS Hazard Statements | H225, H302, H314, H315, H319, H335 | [1] |
| GHS Hazard Codes | Flammable, Corrosive, Irritant | [1] |
Table 2: Incompatible Materials and Potential Exothermic Reactions
| Incompatible Material | Potential Hazard |
| Strong Acids | Vigorous, exothermic neutralization reaction. |
| Strong Oxidizing Agents | Fire and explosion hazard. |
| Acid Chlorides, Acid Anhydrides | Exothermic acylation reaction. |
| Alkyl Halides | Exothermic alkylation reaction. |
| Aldehydes and Ketones | Exothermic formation of imines/enamines.[10] |
| Dichloromethane | Can form explosive mixtures with some amines. |
| Radical Initiators (e.g., peroxides) | Can initiate exothermic polymerization. |
Table 3: Estimated Thermochemical Data for Potential Exothermic Reactions of this compound
Disclaimer: The following data are estimations based on analogous compounds and should be used for preliminary hazard assessment only. Experimental verification is essential for any specific reaction.
| Reaction Type | Analogous Compound(s) | Estimated Enthalpy of Reaction (ΔH) | Notes |
| Vinyl Polymerization | Vinyl Monomers | -80 to -100 kJ/mol | The heat of polymerization of many vinyl monomers falls in this range.[11][12] |
| Neutralization with HCl | Tris(hydroxymethyl)aminomethane | ~ -47 kJ/mol | A common standard for amine neutralization. |
| Michael Addition | Aza-Michael Addition | ~ -80 to -100 kJ/mol | Addition of an amine to an activated double bond. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for assessing the thermal stability and exothermic decomposition of this compound.
-
Instrumentation and Calibration:
-
Sample Preparation:
-
Due to the volatility and reactivity of this compound, use hermetically sealed sample pans (e.g., gold-plated or stainless steel) to prevent evaporation and reaction with the sample pan material.[8]
-
Prepare a small sample size, typically 1-5 mg.
-
Perform all sample handling in a well-ventilated fume hood.
-
-
Experimental Conditions:
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
Set the temperature program to scan from ambient temperature to a temperature beyond any expected thermal events, but not so high as to cause a dangerous decomposition within the instrument. A typical heating rate is 5-10 °C/min.[4]
-
Collect a baseline by running an empty, sealed sample pan through the same temperature program.
-
-
Data Analysis:
-
Subtract the baseline from the sample thermogram.
-
Identify and integrate any exothermic peaks to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH).[14][15]
-
The onset temperature provides an indication of the thermal stability of the compound. A lower onset temperature indicates lower stability.
-
Protocol 2: Emergency Shutdown Procedure for a Laboratory-Scale Exothermic Reaction
This protocol should be practiced and clearly understood by all personnel working with potentially hazardous exothermic reactions.[16][17][18][19][20]
-
Alert Personnel: Immediately alert others in the laboratory of the emergency.
-
Stop Reagent Addition: Immediately cease the addition of all reagents to the reaction vessel.
-
Apply Maximum Cooling:
-
If using an ice bath, add more ice and salt or switch to a colder cooling bath (e.g., dry ice/acetone) if available and appropriate for the glassware.
-
If using a cryocooler, set it to the lowest possible temperature.
-
-
Stop Heating: If the reaction is being heated, immediately remove the heating source.
-
Increase Stirring (with caution): If the stirrer is still functional, increasing the stirring rate can improve heat transfer to the cooling medium. However, be cautious as this could also increase the reaction rate in some cases.
-
Prepare for Quenching (if pre-determined): If a safe and effective quenching agent has been identified during the reaction planning phase, have it ready for addition. Do not add a quencher without prior knowledge of its reaction with the reaction mixture.
-
Evacuate if Necessary: If the temperature and/or pressure continue to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures. Activate the fume hood emergency purge if available and it is safe to do so.
-
Do Not Attempt to Contain a Runaway Reaction: Personal safety is the top priority. Do not take heroic measures to try and control a reaction that is clearly out of control.
Mandatory Visualization
Caption: Troubleshooting workflow for an unexpected temperature increase.
References
- 1. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C4H10ClN | CID 18185425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Losing Your Heat Balance: Insights into Thermal Hazard Assessments | AIChE [aiche.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alan-cooper.org.uk [alan-cooper.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. nist.gov [nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for Laboratory Shutdown During Emergency Closures - Environmental Health and Safety [umaryland.edu]
- 17. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. ehs.fiu.edu [ehs.fiu.edu]
- 19. essr.umd.edu [essr.umd.edu]
- 20. spelman.edu [spelman.edu]
Technical Support Center: Purification of Commercial But-3-en-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial But-3-en-2-amine. Our aim is to help you identify and remove common impurities, ensuring the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might find in my commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions during synthesis. A common synthetic route is the reductive amination of methyl vinyl ketone. Potential byproducts from this process include the corresponding secondary and tertiary amines formed from over-alkylation of the primary amine.[1][2]
-
Degradation Products: this compound can degrade over time, especially if exposed to air, light, or high temperatures. Amine degradation can be a complex process, potentially leading to oxidation and polymerization products.[3][4][5]
-
Solvents: Residual solvents used during the synthesis and purification process.
Q2: My this compound has a yellow tint. Is this an indication of impurity?
A2: Yes, a yellow or brownish discoloration in amines is often an indication of impurities, typically arising from oxidation or the presence of polymeric byproducts.[5] For sensitive applications, it is highly recommended to purify the amine before use.
Q3: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A3: Absolutely. Reactive impurities can participate in your reaction, leading to the formation of unexpected side products, lower yields, and difficulty in purifying your target molecule. It is crucial to use high-purity this compound for reactions sensitive to nucleophiles or other reactive species.
Q4: What analytical techniques are recommended to assess the purity of my this compound?
A4: Several analytical techniques can be employed to determine the purity of your amine and identify potential impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[4][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities with different chemical shifts from the main compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[4][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and removing impurities from your commercial this compound.
Problem: Presence of Unknown Impurities Detected by GC-MS or NMR.
Solution Workflow:
Caption: Troubleshooting workflow for purifying this compound.
Experimental Protocols
Fractional Distillation
Fractional distillation is an effective method for separating compounds with different boiling points. It is particularly useful for removing impurities that are significantly more or less volatile than this compound (Boiling Point: ~75-77 °C).
Methodology:
-
Set up a fractional distillation apparatus with a Vigreux or packed column for efficient separation.
-
Place the impure this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the fraction that distills at the boiling point of this compound.
-
Stop the distillation before all the liquid has evaporated to avoid concentrating non-volatile impurities in the final product.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Expected Outcome:
| Fraction | Expected Composition | Purity (Hypothetical) |
| Forerun | Low-boiling solvents and byproducts | - |
| Main Fraction | This compound | >99% |
| Residue | High-boiling byproducts and polymers | - |
Acid-Base Extraction
This technique is useful for separating the basic this compound from non-basic (neutral or acidic) impurities.[10]
Methodology:
-
Dissolve the impure amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous solution of a dilute acid (e.g., 1M HCl) and shake vigorously. The amine will be protonated and move to the aqueous layer as its ammonium (B1175870) salt.
-
Separate the aqueous layer.
-
Wash the organic layer with the aqueous acid solution again to ensure complete extraction of the amine.
-
Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any dissolved neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH pellets or a concentrated solution) until the solution is strongly basic (pH > 12). This will deprotonate the ammonium salt and regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the purified amine.
Column Chromatography
Column chromatography can be used to separate impurities with different polarities.[10]
Methodology:
-
Choose a suitable stationary phase (e.g., silica (B1680970) gel or alumina). For amines, it is often beneficial to use a stationary phase that has been deactivated with a small amount of a base (e.g., triethylamine) to prevent streaking.
-
Select an appropriate eluent system. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is commonly used.
-
Dissolve the impure amine in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Impurity-Method Relationship
The choice of purification method depends on the nature of the impurities present.
Caption: Relationship between impurity type and purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. eprints.um.edu.my [eprints.um.edu.my]
- 6. This compound | C4H9N | CID 15584178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. 34375-90-1|this compound|BLD Pharm [bldpharm.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Impact of solvent choice on But-3-en-2-amine reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with But-3-en-2-amine. The following information is designed to address specific issues related to the impact of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is showing low or no yield. What are the primary factors to investigate?
A1: Low yields in this compound reactions can often be attributed to several factors. Begin by assessing the following:
-
Solvent Choice: The polarity and nature of the solvent play a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) generally accelerate S(_N)2 reactions, such as N-alkylation, by stabilizing the transition state. In contrast, polar protic solvents like ethanol (B145695) and methanol (B129727) can solvate the amine, reducing its nucleophilicity.
-
Over-alkylation: this compound, a primary amine, can undergo multiple alkylations to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. This is a common issue as the alkylated amine product is often more nucleophilic than the starting material.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a practical rate. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Presence of Water: For many reactions, the presence of water can lead to unwanted side reactions or a shift in equilibrium. Ensure anhydrous conditions when necessary.
-
Base Strength and Solubility: In reactions requiring a base, its strength and solubility in the chosen solvent are crucial for efficient deprotonation of the amine.
Q2: How does solvent polarity affect the rate of N-alkylation of this compound?
A2: The rate of N-alkylation is significantly influenced by solvent polarity. Polar aprotic solvents are generally preferred for S(_N)2 alkylations as they can solvate the cation and stabilize the charged transition state without forming strong hydrogen bonds with the amine nucleophile. This leaves the lone pair of electrons on the nitrogen more available for nucleophilic attack. Polar protic solvents can form a "cage" around the amine through hydrogen bonding, which must be disrupted for the reaction to occur, thus slowing the reaction rate. Nonpolar solvents provide poor stabilization for the polar transition state, leading to the slowest reaction rates.
Q3: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?
A3: To improve selectivity for mono-alkylation and minimize the formation of over-alkylation byproducts, consider the following strategies:
-
Stoichiometry Control: Use a large excess of this compound relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting amine rather than the more nucleophilic product.
-
Alternative Synthetic Routes: Reductive amination is an excellent alternative to direct alkylation for achieving selective mono-alkylation. This method involves the reaction of this compound with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Protecting Groups: Although it adds extra steps, the use of a protecting group on the amine can ensure mono-alkylation.
Q4: For an N-acylation reaction of this compound, which solvents are generally recommended?
A4: N-acylation reactions are often rapid and can be performed in a variety of solvents. Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used, especially when reacting with acyl chlorides to prevent hydrolysis of the reagent. For some protocols, particularly with less reactive acylating agents, the reaction can even be performed neat (without solvent).
Q5: How can I effectively monitor the progress of my this compound reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is often the quickest and most convenient method. A suitable eluent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be used to achieve good separation between the starting materials and the product.
Troubleshooting Guides
Issue 1: Low Conversion Rate in N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the reaction. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts by TLC. |
| Ineffective Base | Ensure the base is strong enough to deprotonate the amine and is soluble in the reaction solvent. Consider using a stronger, non-nucleophilic base like DBU or a more soluble inorganic base like cesium carbonate. |
| Poor Quality of Reagents | Use freshly distilled or purified this compound and alkylating agent. Ensure the solvent is anhydrous. |
Issue 2: Low Yield in N-Acylation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Acylating Agent | Use an anhydrous solvent (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Increase the reaction time or consider adding a catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). |
| Product Loss During Workup | This compound and its acylated product can be somewhat water-soluble. During aqueous workup, ensure to extract the aqueous layer multiple times with an organic solvent to maximize product recovery. |
Issue 3: Formation of Byproducts in Michael Addition
| Potential Cause | Troubleshooting Steps |
| Poly-addition | Use an excess of the Michael acceptor to favor the mono-adduct. Alternatively, if the di-adduct is the desired product, adjust the stoichiometry accordingly. |
| Uncatalyzed Reaction is Slow | While many aza-Michael additions can proceed without a catalyst, a weak base or Lewis acid can be used to promote the reaction. |
| Solvent Effects on Selectivity | The choice of solvent can influence the selectivity of the reaction. For instance, in some cases, water can promote mono-addition, while other solvents might favor the formation of diadducts.[1] |
Data Presentation
Table 1: Effect of Solvent on the Rate of a Representative S(_N)2 N-Alkylation Reaction
The following data is for the reaction of piperidine (B6355638) with methyl iodide and is representative of the expected trend for the N-alkylation of this compound.
| Solvent Type | Solvent | Dielectric Constant (ε) | Relative Rate Constant (k) |
| Nonpolar Aprotic | n-Hexane | 1.88 | Very Low |
| Benzene | 2.28 | Very Low | |
| Polar Aprotic | Dichloromethane | 9.08 | 1.3 x 10⁻³ |
| Acetone | 20.7 | 2.5 x 10⁻³ | |
| Acetonitrile | 37.5 | 5.0 x 10⁻³ | |
| Dimethylformamide (DMF) | 36.7 | 7.0 x 10⁻³ | |
| Polar Protic | Methanol | 32.7 | 2.0 x 10⁻⁴ |
| Ethanol | 24.6 | 1.5 x 10⁻⁴ |
Table 2: Representative Yields for N-Acylation of a Primary Amine with Acetic Anhydride
The following data is for the N-acylation of various primary amines and is indicative of the high efficiency expected for this compound.
| Amine | Solvent | Time | Yield (%) |
| Aniline | Neat | 5 min | 95 |
| p-Toluidine | Neat | 5 min | 96 |
| p-Nitroaniline | Neat | 8 min | 91 |
| Benzylamine | Neat | 2 min | 98 |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1 M).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the solid base and wash with the solvent. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., DCM). Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Aza-Michael Addition of this compound to an α,β-Unsaturated Carbonyl Compound
-
Reaction Setup: In a sealed vial, combine the α,β-unsaturated carbonyl compound (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., ethanol or water).
-
Reaction: Stir the mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for this compound reactions.
Caption: A logical workflow for troubleshooting low reaction efficiency.
References
Validation & Comparative
Comparative Analysis of But-3-en-2-amine and Other Chiral Amines in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are indispensable tools in modern asymmetric synthesis, serving as organocatalysts or key building blocks for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] Their ability to induce stereoselectivity in a wide range of chemical transformations makes them highly valuable. This guide provides a comparative analysis of But-3-en-2-amine against other common acyclic chiral primary amines, focusing on their potential application in asymmetric catalysis.
While this compound is a structurally simple and readily available chiral amine, there is a notable lack of published experimental data detailing its performance as a catalyst in common asymmetric reactions. Therefore, this guide will draw comparisons with well-studied chiral primary amines in a benchmark reaction—the asymmetric Michael addition. The analysis will consider the structural and electronic properties of this compound to project its potential efficacy relative to amines for which experimental data are available.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction used to generate chiral compounds. The efficacy of a chiral amine catalyst in this reaction is typically evaluated by the yield and the enantiomeric excess (e.e.) of the product.[3]
Below is a table summarizing the performance of several chiral primary amines in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a classic example of enamine catalysis, where the chiral amine reacts with the aldehyde to form a nucleophilic enamine intermediate.[3]
Table 1: Performance of Selected Chiral Amines in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Structure | Yield (%) | e.e. (%) | Reference |
| (S)-1-Phenylethylamine | 75 | 85 | [4] | |
| (S)-1-Cyclohexylethylamine | ![]() | 82 | 92 | [5] |
| (S)-tert-Butyl alaninate | ![]() | 90 | 95 | [6] |
| This compound | No data available | No data available | N/A |
Note: The data presented are representative and can vary based on specific reaction conditions, substrates, and the presence of co-catalysts.
Analysis and Comparison
Established Chiral Amines:
-
(S)-1-Phenylethylamine is a widely used chiral amine due to its commercial availability and effectiveness. The phenyl group provides steric bulk that influences the facial selectivity of the enamine attack on the nitroalkene, leading to good enantioselectivity.[4]
-
(S)-1-Cyclohexylethylamine offers a different steric profile compared to 1-phenylethylamine (B125046). The bulky cyclohexyl group can lead to higher enantioselectivities in certain reactions.[5]
-
Amino acid derivatives, such as (S)-tert-Butyl alaninate , often exhibit excellent performance as organocatalysts. The presence of other functional groups can allow for secondary interactions (e.g., hydrogen bonding) that enhance stereocontrol.[6]
This compound: A Structural Perspective
-
Steric Hindrance: this compound is a relatively small and sterically unencumbered amine. This might lead to lower enantioselectivity compared to bulkier amines like 1-phenylethylamine or 1-cyclohexylethylamine, as it may provide less effective facial shielding of the enamine intermediate.
-
Electronic Effects: The presence of a vinyl group introduces π-electrons into the molecule. This could potentially influence the electronic properties of the nitrogen atom's lone pair and the resulting enamine, though the impact on stereoselectivity is not immediately obvious without experimental data.
-
Potential for Modification: The vinyl group offers a site for further functionalization, which could be used to tune the steric and electronic properties of the amine and potentially enhance its catalytic performance.
Experimental Protocols
Below is a generalized experimental protocol for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral primary amine catalyst.
General Procedure for Asymmetric Michael Addition
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine catalyst (e.g., (S)-1-phenylethylamine, 10-20 mol%).
-
Addition of Reagents: Add the solvent (e.g., toluene, chloroform, or THF) and stir the solution. Add the aldehyde (e.g., propanal, 1.5-2.0 equivalents) to the solution.
-
Initiation of Reaction: Add the nitroalkene (e.g., nitrostyrene, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC) analysis.[3]
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for an asymmetric Michael addition catalyzed by a chiral primary amine.
References
- 1. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine [kofo.mpg.de]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Enantiopure But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern pharmaceutical and fine chemical production. But-3-en-2-amine, a valuable chiral building block, presents a synthetic challenge in achieving high enantiopurity. This guide provides an objective comparison of three prominent strategies for its synthesis: Enzymatic Kinetic Resolution, Asymmetric Synthesis via Catalytic Addition, and Chiral Auxiliary-Mediated Synthesis. Each method is evaluated based on its efficiency, enantioselectivity, and operational practicality, supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Strategies
| Method | Principle | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer from a racemic mixture using a lipase (B570770). | < 50% (for one enantiomer) | >99% | High enantioselectivity, mild reaction conditions, environmentally benign. | Theoretical maximum yield of 50% for a single enantiomer, requires separation of product from unreacted starting material. |
| Asymmetric Catalytic Addition | Enantioselective addition of a vinyl nucleophile to an imine precursor catalyzed by a chiral transition metal complex. | 70 - 95% | 90 - 99% | High atom economy, catalytic nature reduces chiral reagent loading, high yields. | Requires synthesis of imine precursor, optimization of catalyst and reaction conditions can be complex. |
| Chiral Auxiliary-Mediated Synthesis | Diastereoselective addition of a vinyl nucleophile to an imine derived from a chiral auxiliary. | 60 - 85% | >98% (de) | High diastereoselectivity, predictable stereochemical outcome, reliable for various substrates. | Stoichiometric use of the chiral auxiliary, requires additional steps for auxiliary attachment and removal. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflow of each synthetic approach.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Pathway for Asymmetric Catalytic Addition.
Caption: Scheme for Chiral Auxiliary-Mediated Synthesis.
Detailed Experimental Protocols
The following sections provide detailed, representative methodologies for each synthetic route. While these protocols are based on established procedures for structurally similar amines, they serve as a robust starting point for the synthesis of enantiopure this compound.
Enzymatic Kinetic Resolution of Racemic this compound
This method leverages the high enantioselectivity of lipases to resolve a racemic mixture of the target amine.
Experimental Procedure:
-
Reaction Setup: To a solution of racemic this compound (1.0 g, 14.0 mmol) in an organic solvent (e.g., 50 mL of tert-butyl methyl ether), an acyl donor (e.g., ethyl acetate, 3 equivalents) is added.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435, 100 mg) is added to the mixture.
-
Reaction Monitoring: The suspension is stirred at a controlled temperature (e.g., 30 °C). The reaction progress is monitored by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess of the unreacted amine and the acylated product.
-
Work-up: Once approximately 50% conversion is reached, the enzyme is filtered off and washed with the solvent. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting mixture of the unreacted (S)-but-3-en-2-amine and the (R)-N-acetyl-but-3-en-2-amine is separated by column chromatography on silica (B1680970) gel.
-
Hydrolysis (Optional): The purified (R)-N-acetyl-but-3-en-2-amine can be hydrolyzed (e.g., with aqueous HCl) to afford (R)-but-3-en-2-amine.
Representative Data (for a similar aliphatic amine):
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of Amine | ee (%) of Amide |
| Racemic sec-butylamine | Novozym 435 | Ethyl acetate | MTBE | 24 | 48 | >99 | 98 |
Asymmetric Synthesis via Rhodium-Catalyzed Vinylation of an Imine
This approach involves the enantioselective addition of a vinyl group to a prochiral imine, catalyzed by a chiral rhodium complex.
Experimental Procedure:
-
Imine Synthesis: Acetaldehyde (1.0 eq) and a suitable primary amine (e.g., benzylamine, 1.0 eq) are dissolved in a dry solvent (e.g., toluene) with a dehydrating agent (e.g., molecular sieves or MgSO₄). The mixture is stirred at room temperature until imine formation is complete (monitored by GC-MS or NMR). The dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used directly in the next step.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP, 2.2 mol%) are dissolved in a dry, degassed solvent (e.g., THF). The mixture is stirred at room temperature for 30 minutes.
-
Asymmetric Addition: The solution of the imine (1.0 eq) in the same solvent is added to the catalyst mixture. The reaction is cooled to a low temperature (e.g., -20 °C). A solution of a vinylating agent (e.g., vinylmagnesium bromide, 1.5 eq) is then added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred at the low temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
Purification and Deprotection: The crude product is purified by column chromatography. The protecting group (e.g., benzyl) is then removed by standard procedures (e.g., hydrogenolysis with Pd/C) to yield the enantiopure this compound.
Representative Data (for a similar reaction):
| Imine Substrate | Catalyst System | Vinylating Agent | Yield (%) | ee (%) |
| N-benzylidene aniline | [Rh(cod)Cl]₂ / (R)-BINAP | Vinylboronic acid pinacol (B44631) ester | 92 | 96 |
Chiral Auxiliary-Mediated Synthesis
This diastereoselective method utilizes a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereochemical outcome of the vinyl group addition.
Experimental Procedure:
-
Sulfinylimine Formation: In a round-bottom flask, acetaldehyde (1.2 eq) and (R)-tert-butanesulfinamide (1.0 eq) are dissolved in a suitable solvent (e.g., THF). A Lewis acid catalyst (e.g., Ti(OEt)₄, 2.0 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction is cooled to room temperature and poured into brine with stirring. The mixture is filtered, and the organic layer is separated, dried, and concentrated to give the crude N-tert-butanesulfinylimine.
-
Diastereoselective Vinylation: The crude sulfinylimine is dissolved in a dry solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of vinylmagnesium bromide (2.0 eq) in THF is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the diastereomerically enriched N-sulfinyl-but-3-en-2-amine.
-
Auxiliary Cleavage: The purified product is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature until the cleavage is complete (monitored by TLC). The solvent is evaporated, and the residue is treated with a base (e.g., aqueous NaOH) and extracted with an organic solvent to afford the enantiopure this compound.
Representative Data (for a similar reaction):
| Aldehyde | Chiral Auxiliary | Vinylating Agent | Yield (%) | Diastereomeric Ratio |
| Isovaleraldehyde | (R)-tert-Butanesulfinamide | Vinylmagnesium bromide | 85 | 98:2 |
Conclusion
The choice of synthetic route for enantiopure this compound depends on the specific requirements of the researcher or organization. Enzymatic kinetic resolution offers unparalleled enantioselectivity but is limited by a 50% theoretical yield for the desired enantiomer. Asymmetric catalytic addition provides an atom-economical and high-yielding alternative, though it may require significant optimization of the catalytic system. Chiral auxiliary-mediated synthesis is a robust and reliable method that offers high stereocontrol but involves a stoichiometric amount of the chiral auxiliary and additional synthetic steps. For large-scale production where high yield and atom economy are critical, the asymmetric catalytic approach is often favored. For applications where the highest possible enantiopurity is paramount and the lower yield is acceptable, enzymatic resolution is an excellent choice. The chiral auxiliary approach provides a dependable option for laboratory-scale synthesis with predictable outcomes.
Validation of But-3-en-2-amine's Role as a Chiral Directing Group: A Comparative Guide to Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
A comprehensive review of scientific literature reveals a notable absence of published data on the use of but-3-en-2-amine as a chiral directing group in asymmetric synthesis. While its structure suggests potential for such applications, the lack of experimental validation necessitates a turn to well-established and extensively documented alternatives. This guide provides an objective comparison of prominent chiral auxiliaries that are routinely and successfully employed to induce stereoselectivity in a variety of chemical transformations.
The performance of these auxiliaries is compared based on their effectiveness in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The data presented herein is collated from peer-reviewed scientific journals and is intended to assist researchers in selecting the most appropriate chiral directing group for their specific synthetic challenges.
Performance Comparison of Leading Chiral Auxiliaries in Asymmetric Alkylation
The efficacy of a chiral auxiliary is determined by its ability to direct a reaction to produce a high yield of the desired product with a high degree of stereoselectivity, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). The following tables summarize the performance of four widely-used chiral auxiliaries in the context of asymmetric alkylation.
Table 1: Evans' Oxazolidinone Auxiliaries
Derived from amino acids, Evans' oxazolidinones are highly effective in directing a range of asymmetric transformations, including alkylations and aldol (B89426) reactions. Their rigid structure and predictable chelation to metal enolates lead to excellent stereocontrol.
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | ≥99% | 94% |
| N-Propionyl-(S)-4-isobutyl-2-oxazolidinone | Ethyl iodide | 95% | 85% |
| N-Butyryl-(R)-4-phenyl-2-oxazolidinone | Methyl iodide | 98% | 92% |
Table 2: Pseudoephedrine Amides
Pseudoephedrine, an inexpensive and readily available chiral amine, serves as a practical and highly effective chiral auxiliary. It forms tertiary amides that, upon enolization, create a rigid chelated intermediate that directs alkylation with high diastereoselectivity.
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | 98% | 91% |
| N-Propionyl-(1S,2S)-pseudoephedrine | n-Butyl iodide | 98% | 80% |
| N-Isovaleryl-(1R,2R)-pseudoephedrine | Allyl iodide | >98% | 88% |
Table 3: tert-Butanesulfinamide (Ellman's Auxiliary)
tert-Butanesulfinamide is a versatile chiral auxiliary primarily used for the asymmetric synthesis of amines. Condensation with aldehydes or ketones forms N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.
| Substrate (N-Sulfinyl Imine) | Nucleophile (Grignard Reagent) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R,E)-N-(benzylidene)-2-methylpropane-2-sulfinamide | Ethylmagnesium bromide | 92:8 | 94% |
| (R,E)-N-(propylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | 89:11 | 91% |
| (S,E)-N-(cyclohexylidene)-2-methylpropane-2-sulfinamide | Methylmagnesium bromide | 98:2 | 97% |
Table 4: SAMP/RAMP Hydrazones (Enders' Reagents)
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) form chiral hydrazones with aldehydes and ketones. Deprotonation and subsequent alkylation of these hydrazones proceed with excellent stereoselectivity.
| Substrate (SAMP Hydrazone) | Electrophile | Enantiomeric Excess (e.e.) | Yield (%) |
| Propanal SAMP hydrazone | Methyl iodide | ≥98% | 85% |
| Cyclohexanone SAMP hydrazone | Ethyl iodide | ≥96% | 95% |
| 3-Pentanone SAMP hydrazone | Propyl iodide | ≥95% | 70% |
Experimental Protocols
Detailed methodologies for the application of these chiral auxiliaries are crucial for reproducibility. The following sections provide representative protocols for the key steps involved in their use.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Attachment (Acylation): To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to 0 °C and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate.
-
Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature. The product is extracted with ethyl acetate.
-
Cleavage (Hydrolysis): The alkylated product (1.0 equiv.) is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (B78521) (2.0 equiv.) and 30% aqueous hydrogen peroxide (4.0 equiv.) are added at 0 °C. The reaction is stirred at room temperature for 4 hours. The reaction is quenched with aqueous sodium sulfite, and the desired carboxylic acid is isolated after an acidic workup. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Synthesis of a Chiral Amine using tert-Butanesulfinamide
-
Attachment (Imine Formation): (R)-tert-butanesulfinamide (1.0 equiv.) and benzaldehyde (B42025) (1.0 equiv.) are dissolved in titanium(IV) ethoxide (1.5 equiv.) and stirred at room temperature for 5 hours. The resulting N-sulfinyl imine is used directly in the next step.
-
Diastereoselective Addition: The solution containing the N-sulfinyl imine is cooled to -48 °C, and ethylmagnesium bromide (2.0 equiv.) is added dropwise. The reaction is stirred for 12 hours at -48 °C. The reaction is quenched with saturated aqueous ammonium chloride.
-
Cleavage (Hydrolysis): The resulting sulfinamide is dissolved in methanol, and hydrochloric acid (4 N in dioxane) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the resulting chiral amine hydrochloride is isolated.
Visualizing the Methodologies
The following diagrams, generated using Graphviz, illustrate the general workflows and the proposed mechanisms of stereocontrol for the discussed chiral auxiliaries.
Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Caption: Workflow for asymmetric amine synthesis using Ellman's auxiliary.
Caption: Proposed mechanisms of stereocontrol for Evans' and Ellman's auxiliaries.
A Comparative Analysis of the Reactivity of But-3-en-2-amine and Crotylamine
For Researchers, Scientists, and Drug Development Professionals
Structural and Electronic Properties
But-3-en-2-amine and crotylamine (B1637883) are structural isomers with the molecular formula C₄H₉N.[1][2] However, their distinct structures lead to significant differences in their chemical properties. This compound is a secondary amine with the amino group attached to a secondary carbon, which also bears a methyl group.[1] Crotylamine is a primary amine, with the amino group bonded to a primary carbon.[3]
The primary difference lies in the substitution at the nitrogen atom and the carbon atom to which it is attached. This variation in structure influences both the steric hindrance around the nitrogen's lone pair of electrons and the electron density on the nitrogen atom.
Reactivity Comparison
The reactivity of amines is primarily governed by the availability of the lone pair of electrons on the nitrogen atom, which determines their nucleophilicity and basicity.
Basicity: The basicity of an amine is enhanced by electron-donating groups, such as alkyl groups, which increase the electron density on the nitrogen.[4][5] this compound, being a secondary amine, has two alkyl substituents (a methyl group and a vinyl group indirectly) attached to the nitrogen-bearing carbon, which would be expected to increase its basicity compared to the primary amine, crotylamine.
Nucleophilicity: While related to basicity, nucleophilicity is also highly sensitive to steric hindrance.[6] Primary amines are generally more nucleophilic than secondary amines in many reactions due to the reduced steric bulk around the nitrogen atom, allowing for easier attack on an electrophile.[7] In the case of this compound, the presence of a methyl group on the same carbon as the amino group creates more steric hindrance compared to the less hindered primary amino group of crotylamine.
Therefore, a trade-off exists between electronic effects, which would favor this compound as a stronger base, and steric effects, which would favor crotylamine as a better nucleophile in reactions sensitive to steric bulk.
Data Presentation
| Feature | This compound | Crotylamine |
| IUPAC Name | This compound | but-2-en-1-amine |
| Structure | CH₃-CH(NH₂)-CH=CH₂ | CH₃-CH=CH-CH₂-NH₂ |
| Amine Type | Secondary | Primary |
| Steric Hindrance at N | Higher | Lower |
| Predicted Basicity | Higher (due to more alkyl substitution) | Lower |
| Predicted Nucleophilicity | Lower (due to steric hindrance) | Higher (due to less steric hindrance) |
| Reactivity in Acylation | Expected to be slower | Expected to be faster |
| Reactivity in Alkylation | Expected to be slower | Expected to be faster |
Experimental Protocols
To empirically determine the relative reactivity of this compound and crotylamine, a competitive reaction experiment can be designed.
Competitive Acylation
Objective: To determine the relative rates of acylation of this compound and crotylamine.
Materials:
-
This compound
-
Crotylamine
-
Acetyl chloride
-
Anhydrous diethyl ether (solvent)
-
Triethylamine (B128534) (base)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and crotylamine in anhydrous diethyl ether (20 mL).
-
Add a known amount of an internal standard (e.g., 0.5 mmol of undecane).
-
Add triethylamine (1.1 mmol) to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a limiting amount of acetyl chloride (e.g., 0.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.
Analysis: By comparing the peak areas of the two resulting amide products relative to the internal standard, the relative reactivity of the two amines can be determined. The amine that forms a greater amount of the corresponding amide is the more reactive nucleophile under these conditions.
Competitive Alkylation
Objective: To determine the relative rates of alkylation of this compound and crotylamine.
Materials:
-
This compound
-
Crotylamine
-
Methyl iodide
-
Anhydrous acetonitrile (B52724) (solvent)
-
Potassium carbonate (base)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry, round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol) of this compound and crotylamine in anhydrous acetonitrile (20 mL).
-
Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).
-
Add potassium carbonate (2.0 mmol) to the mixture to act as a base.
-
Add a limiting amount of methyl iodide (e.g., 0.5 mmol) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Analyze the filtrate by GC-MS.
Analysis: The relative amounts of the mono-methylated products of each amine, quantified against the internal standard, will indicate their relative nucleophilicity towards methyl iodide.
Visualizations
Caption: Structures of this compound and crotylamine.
Caption: General reaction pathway for the reaction of an allylic amine with an electrophile.
Caption: Logical workflow for comparing the reactivity of this compound and crotylamine.
Conclusion
Based on established principles of organic chemistry, it is predicted that crotylamine will be the more reactive nucleophile in most common reactions, such as alkylation and acylation, due to its lower degree of steric hindrance. Conversely, This compound is predicted to be the stronger base due to the electron-donating effects of its alkyl substituents. The proposed experimental protocols would provide quantitative data to confirm these predictions and offer valuable insights for researchers in the fields of organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 5. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
A Comparative Guide to the Asymmetric Synthesis of Chiral Homoallylic Amines
For Researchers, Scientists, and Drug Development Professionals
Chiral homoallylic amines, such as But-3-en-2-amine, are pivotal structural motifs in a vast array of biologically active molecules and are crucial building blocks in pharmaceutical development. The enantioselective synthesis of these compounds has been a significant focus of chemical research, leading to the development of sophisticated catalytic systems. This guide provides a comparative overview of leading organocatalytic methods for the asymmetric synthesis of chiral homoallylic amines, with a focus on the allylation of imines. We present quantitative performance data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.
Organocatalytic Approaches to Chiral Homoallylic Amines
The primary strategy for the asymmetric synthesis of chiral homoallylic amines involves the enantioselective addition of an allyl nucleophile to an imine electrophile. Organocatalysis has emerged as a powerful tool for this transformation, offering a metal-free and often more environmentally benign alternative to traditional transition-metal catalysis. Among the various classes of organocatalysts, chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have demonstrated exceptional efficacy.
This guide will compare the performance of different organocatalytic systems, primarily focusing on:
-
Chiral Phosphoric Acid (CPA) Catalysis: Utilizing catalysts like (R)-TRIP for the activation of imines towards nucleophilic attack by allylboronates.
-
Chiral Diol Catalysis: Employing BINOL-derived diols to catalyze the asymmetric allylboration of acyl imines.
Performance Comparison of Organocatalytic Systems
The following tables summarize the performance of different organocatalytic systems in the asymmetric allylation of imines to produce chiral homoallylic amines. The data is compiled from seminal publications in the field to provide a direct comparison of catalyst efficiency, enantioselectivity, and substrate scope.
Table 1: Chiral Phosphoric Acid (CPA) Catalyzed Allylation of N-Aryl Imines with Allylboronates
| Entry | Imine Substrate (R) | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | (R)-TRIP (5) | Allylboronic acid pinacol (B44631) ester | Toluene | 24 | 95 | 96 | [1] |
| 2 | 4-Methoxyphenyl | (R)-TRIP (5) | Allylboronic acid pinacol ester | Toluene | 24 | 92 | 97 | [1] |
| 3 | 4-Nitrophenyl | (R)-TRIP (5) | Allylboronic acid pinacol ester | Toluene | 12 | 98 | 94 | [1] |
| 4 | 2-Naphthyl | (R)-TRIP (5) | Allylboronic acid pinacol ester | Toluene | 24 | 90 | 95 | [1] |
Table 2: Chiral Diol Catalyzed Allylation of N-Acyl Imines
| Entry | Imine Substrate (R) | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | (S)-3,3'-Ph₂-BINOL (15) | Allyldiisopropoxyborane | Toluene | 16 | 94 | 96 | [2] |
| 2 | Cyclohexyl | (S)-3,3'-Ph₂-BINOL (15) | Allyldiisopropoxyborane | Toluene | 16 | 85 | 95 | [2] |
| 3 | 2-Furyl | (S)-3,3'-Ph₂-BINOL (15) | Allyldiisopropoxyborane | Toluene | 16 | 88 | 97 | [2] |
Table 3: Chiral Disulfonimide Catalyzed Allylation of N-Fmoc Imines
| Entry | Imine Substrate (R) | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | Chiral Disulfonimide (5) | Allyltrimethylsilane | CH₂Cl₂ | 36 | 84 | 97 | [3] |
| 2 | 4-Bromophenyl | Chiral Disulfonimide (5) | Allyltrimethylsilane | CH₂Cl₂ | 36 | 80 | 96 | [3] |
| 3 | 2-Thienyl | Chiral Disulfonimide (5) | Allyltrimethylsilane | CH₂Cl₂ | 36 | 75 | 95 | [3] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the discussed organocatalytic systems.
References
- 1. Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy in Asymmetric Synthesis: A Comparative Analysis of (R)- and (S)-But-3-en-2-amine
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a synthetic route. This guide presents a comparative analysis of the efficacy of the enantiomeric pair, (R)- and (S)-But-3-en-2-amine, in asymmetric synthesis. While direct, side-by-side comparative studies in the scientific literature are not abundant, this guide synthesizes available information to provide insights into their potential applications and performance.
Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, serving as precursors to chiral auxiliaries, ligands for asymmetric catalysis, and key components of pharmacologically active molecules. The stereochemical identity of these amines, whether (R) or (S), dictates the facial selectivity of reactions, ultimately determining the absolute configuration of the final product.
Application as Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. The steric and electronic properties of the auxiliary create a chiral environment that favors the approach of a reagent from one face over the other.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis:
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
While specific data for But-3-en-2-amine is limited, the expected outcomes for diastereoselective reactions using its (R) and (S) enantiomers as auxiliaries are presented in the table below based on established principles.
Table 1: Predicted Performance of (R)- and (S)-But-3-en-2-amine as Chiral Auxiliaries in Diastereoselective Reactions
| Reaction Type | Chiral Auxiliary | Expected Major Diastereomer | Predicted Diastereomeric Excess (d.e.) | Predicted Yield |
| Michael Addition | (R)-But-3-en-2-amine | (R)-configured product | High | Good to Excellent |
| (S)-But-3-en-2-amine | (S)-configured product | High | Good to Excellent | |
| Aldol Reaction | (R)-But-3-en-2-amine | syn-(R,R) or anti-(R,S) | High | Good to Excellent |
| (S)-But-3-en-2-amine | syn-(S,S) or anti-(S,R) | High | Good to Excellent | |
| Alkylation | (R)-But-3-en-2-amine | (R)-configured product | High | Good to Excellent |
| (S)-But-3-en-2-amine | (S)-configured product | High | Good to Excellent |
Note: The actual diastereomeric excess and yield are highly dependent on the specific substrate, reagents, and reaction conditions.
Application in the Synthesis of Chiral Ligands for Asymmetric Catalysis
(R)- and (S)-But-3-en-2-amine can serve as valuable precursors for the synthesis of chiral ligands, which are then used in catalytic amounts to control the stereochemistry of a reaction. The chirality of the amine is transferred to the ligand, which in turn creates a chiral environment around the metal center of a catalyst.
General Workflow for Asymmetric Catalysis using Ligands Derived from Chiral Amines:
Caption: Workflow for the preparation and use of chiral catalysts.
The enantioselectivity of a catalytc reaction is directly influenced by the chirality of the ligand. Therefore, using a ligand derived from (R)-But-3-en-2-amine would be expected to yield the (R)-enantiomer of the product, while a ligand from (S)-But-3-en-2-amine would favor the (S)-enantiomer.
Table 2: Predicted Performance of Chiral Ligands Derived from (R)- and (S)-But-3-en-2-amine in Asymmetric Catalysis
| Catalytic Reaction | Ligand Derived From | Expected Major Enantiomer | Predicted Enantiomeric Excess (e.e.) | Predicted Yield |
| Asymmetric Hydrogenation | (R)-But-3-en-2-amine | (R)-product | High | Good to Excellent |
| (S)-But-3-en-2-amine | (S)-product | High | Good to Excellent | |
| Asymmetric Allylic Alkylation | (R)-But-3-en-2-amine | (R)-product | High | Good to Excellent |
| (S)-But-3-en-2-amine | (S)-product | High | Good to Excellent | |
| Asymmetric C-H Functionalization | (R)-But-3-en-2-amine | (R)-product | High | Good to Excellent |
| (S)-But-3-en-2-amine | (S)-product | High | Good to Excellent |
Note: The enantiomeric excess and yield are dependent on the specific ligand structure, metal, substrate, and reaction conditions.
Experimental Protocols
While specific protocols detailing a direct comparison are unavailable, the following are generalized experimental procedures for key reactions where chiral amines like (R)- and (S)-But-3-en-2-amine would be employed.
General Procedure for Diastereoselective Michael Addition using a Chiral Auxiliary
-
Formation of the Chiral Amide: To a solution of the α,β-unsaturated carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, is added a coupling agent (e.g., DCC or EDC, 1.1 eq.) and a catalytic amount of DMAP. (R)- or (S)-But-3-en-2-amine (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature until completion. The product is purified by column chromatography.
-
Michael Addition: The chiral α,β-unsaturated amide (1.0 eq.) is dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. The nucleophile (e.g., a Gilman reagent, 1.5 eq.) is added dropwise, and the reaction is stirred at low temperature until the starting material is consumed. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified.
-
Cleavage of the Auxiliary: The Michael adduct is dissolved in a suitable solvent system (e.g., THF/water), and the amide bond is cleaved under acidic or basic conditions (e.g., LiOH/H₂O₂) to afford the chiral product and recover the chiral auxiliary.
General Procedure for the Synthesis of a Chiral Ligand and its Use in Asymmetric Hydrogenation
-
Ligand Synthesis: (R)- or (S)-But-3-en-2-amine (1.0 eq.) is reacted with a suitable phosphine-containing precursor (e.g., 2-(diphenylphosphino)benzaldehyde) via condensation to form a chiral P,N-ligand. The product is purified by recrystallization or chromatography.
-
Catalyst Formation: The chiral ligand (0.011 eq.) and a metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 eq.) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane) under an inert atmosphere. The solution is stirred to form the active catalyst.
-
Asymmetric Hydrogenation: The substrate (1.0 eq.) is added to the catalyst solution. The reaction mixture is then placed under a hydrogen atmosphere (pressure may vary) and stirred until complete conversion. The solvent is removed, and the product is purified to determine the yield and enantiomeric excess.
Conclusion
In the absence of direct comparative experimental data, the efficacy of (R)- and (S)-But-3-en-2-amine in asymmetric synthesis can be confidently predicted based on well-established principles of stereochemistry. The choice between the (R) and (S) enantiomer will directly control the stereochemical outcome of the reaction, leading to the formation of the desired enantiomer of the product. For drug development professionals and researchers, both enantiomers represent valuable tools in the stereoselective synthesis of complex chiral molecules. The optimal choice of enantiomer is dictated by the desired absolute configuration of the target molecule. Further experimental studies directly comparing these two amines in various asymmetric transformations would be highly valuable to the synthetic chemistry community.
A Comparative Analysis of Synthetic Routes to But-3-en-2-amine for Research and Development
An in-depth evaluation of chemical and biocatalytic methods for the synthesis of But-3-en-2-amine, a valuable building block in pharmaceutical and chemical research, reveals distinct advantages and disadvantages in terms of cost, efficiency, and stereoselectivity. This guide provides a comparative analysis of three primary synthetic strategies: reductive amination of but-3-en-2-one (B6265698), the Leuckart-Wallach reaction, and asymmetric enzymatic synthesis, offering researchers and drug development professionals the critical data needed to select the most appropriate method for their specific needs.
This compound, also known as 1-methylallylamine, is a chiral primary amine with significant applications in the synthesis of complex organic molecules and pharmacologically active compounds. The demand for efficient and cost-effective methods for its production, particularly in enantiomerically pure forms, is of paramount importance. This comparison guide details the experimental protocols, presents quantitative data in structured tables, and provides a cost-benefit analysis of the most pertinent synthetic routes.
Method 1: Reductive Amination of But-3-en-2-one
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1][2][3] In the context of this compound synthesis, this two-step, one-pot reaction involves the reaction of but-3-en-2-one (also known as methyl vinyl ketone) with ammonia (B1221849) to form an intermediate imine, which is then reduced to the final amine product.[3][4][5]
Experimental Protocol
A solution of but-3-en-2-one (1.0 eq) in an appropriate solvent such as methanol (B129727) is treated with an excess of ammonia (e.g., in the form of ammonium (B1175870) chloride or as a solution in methanol). A reducing agent, typically sodium borohydride (B1222165) or hydrogen gas with a metal catalyst like Raney Nickel, is then added to the reaction mixture.[4][6] The reaction is stirred at a controlled temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The product is then isolated and purified using standard procedures, such as acid-base extraction followed by distillation.
Diagram of the Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Method 2: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classical method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the source of the amino group.[7][8][9] This one-pot reaction can be a cost-effective alternative, although it often requires high temperatures.[7][8]
Experimental Protocol
But-3-en-2-one (1.0 eq) is heated with an excess of ammonium formate (B1220265) or formamide (B127407) at a high temperature (typically 160-185 °C) for several hours. The reaction proceeds through the formation of a formyl derivative of the amine, which is then hydrolyzed, usually under acidic or basic conditions, to yield the final primary amine. The crude product is then purified by distillation.
Caption: Biocatalytic synthesis of enantiopure this compound using a transaminase.
Comparative Data Summary
The following tables provide a summary of the key performance indicators for each synthesis method. The data presented is based on typical results reported in the literature for similar transformations and should be considered as a general guide.
Table 1: Comparison of Reaction Parameters
| Parameter | Reductive Amination | Leuckart-Wallach Reaction | Asymmetric Enzymatic Synthesis |
| Starting Material | But-3-en-2-one, Ammonia | But-3-en-2-one, Ammonium Formate | But-3-en-2-one, Amine Donor |
| Key Reagents | NaBH₄ or H₂/Raney Ni | Formic Acid (in situ) | Transaminase, PLP |
| Temperature | 0 - 50 °C | 160 - 185 °C | 25 - 40 °C |
| Pressure | Atmospheric (for NaBH₄) or elevated (for H₂) | Atmospheric | Atmospheric |
| Reaction Time | 2 - 24 hours | 6 - 18 hours | 12 - 48 hours |
| Solvent | Methanol, Ethanol | None or high-boiling solvent | Aqueous Buffer |
Table 2: Performance and Cost-Benefit Analysis
| Parameter | Reductive Amination | Leuckart-Wallach Reaction | Asymmetric Enzymatic Synthesis |
| Typical Yield | 60 - 85% | 40 - 70% | 70 - 95% (conversion) |
| Product Purity | Moderate to High | Moderate | High |
| Enantioselectivity | Racemic | Racemic | >99% ee (enantiomeric excess) |
| Cost of Reagents | Moderate | Low | High (enzyme cost) |
| Safety Concerns | Flammable solvents, H₂ gas | High temperatures, corrosive acid | Generally low |
| Environmental Impact | Use of organic solvents, metal catalysts | High energy consumption | Aqueous media, biodegradable catalyst |
| Scalability | Well-established for industrial scale | Can be challenging due to high temperatures | Dependent on enzyme availability and stability |
| Overall Cost-Effectiveness | Good for racemic product | Potentially very low cost for large scale | High initial cost, but valuable for chiral products |
Cost Analysis of Starting Materials and Reagents
The cost of starting materials and key reagents is a critical factor in the overall economic viability of a synthesis route. The following table provides an estimated cost comparison based on currently available market prices. Prices are subject to fluctuation and depend on the supplier and purity grade.
Table 3: Estimated Cost of Key Materials
| Material | Estimated Price (USD) |
| But-3-en-2-one (Methyl Vinyl Ketone) | ~$125 / 100 mL [10] |
| Ammonia (as ammonium formate or aqueous solution) | ~$0.53 / kg (Global average, Dec 2025) [11] |
| Sodium Borohydride | ~$29 / 25 g [1] |
| Raney Nickel (50% slurry in water) | ~$174 / 500 g [12] |
| Ammonium Formate | Varies, generally inexpensive |
| Transaminase Enzyme | Highly variable, can be a significant cost driver |
| Crotonaldehyde | ~$103 / 100 mL [2] |
| Butadiene | ~$0.63 - $1.07 / kg (Regional variations, Dec 2025) [13] |
Conclusion
The choice of the optimal synthesis method for this compound is highly dependent on the specific requirements of the research or development project.
-
Reductive amination offers a reliable and scalable approach for the production of racemic this compound with good yields. It represents a balanced choice in terms of cost and efficiency for applications where stereochemistry is not a concern.
-
The Leuckart-Wallach reaction , while potentially the most cost-effective method due to the inexpensive nature of the reagents, suffers from harsh reaction conditions and often lower yields and purity. Its application may be best suited for large-scale industrial production where cost is the primary driver and extensive purification is feasible.
-
Asymmetric enzymatic synthesis using transaminases is the superior method for obtaining enantiomerically pure this compound. Despite the higher initial cost associated with the enzyme, the exceptional stereoselectivity and mild reaction conditions make it the method of choice for the synthesis of chiral building blocks for the pharmaceutical industry, where the biological activity of a single enantiomer is often desired.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic route that aligns with their project goals, budget, and desired product specifications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Determining the Enantiomeric Excess of But-3-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as But-3-en-2-amine, a versatile building block in organic synthesis. Spectroscopic techniques offer rapid and accurate alternatives to traditional chromatographic methods for this purpose. This guide provides a comparative overview of five prominent spectroscopic methods: Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Fluorescence Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this compound is not extensively available in the literature, the principles and protocols outlined here for analogous chiral primary amines are readily adaptable.
Performance Comparison of Spectroscopic Methods
The selection of an appropriate spectroscopic method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, precision, sensitivity, sample amount, and experimental setup. The following table summarizes the key performance characteristics of each technique based on studies of similar chiral primary amines.
| Method | Principle | Typical Accuracy | Precision | Sensitivity (LOD/LOQ) | Sample Amount | Throughput |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by a chiral molecule, often enhanced by a chiral auxiliary. | Average absolute error of 1.3% - 8.0%[1] | High | Moderate | Microgram to milligram | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals for each enantiomer. | Absolute error within 2.0%[2] | High | Low to Moderate | Milligram | Moderate |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | RMS error of ~1-2.5%[3] | High | Moderate | Milligram | Low to Moderate |
| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a fluorescent chiral sensor, resulting in different fluorescence intensities. | Error of <1-2% ee[4] | High | High | Nanogram to microgram[4] | High |
| Mass Spectrometry (MS) | Kinetic method involving the formation and fragmentation of diastereomeric complexes with a chiral selector. | High | High | High | Nanomole[5] | High |
Experimental Protocols and Methodologies
Detailed experimental protocols for each spectroscopic method are provided below. These protocols are based on established methods for chiral primary amines and can be adapted for this compound.
Circular Dichroism (CD) Spectroscopy with an Fe(II) Complex
This method relies on the in-situ formation of a chiral Fe(II) complex with the amine, which exhibits a strong CD signal that is dependent on the enantiomeric composition.
Experimental Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of iron(II) trifluoromethanesulfonate (B1224126) (Fe(OTf)₂) in acetonitrile (B52724) (e.g., 50 mM).
-
Prepare a stock solution of pyridine-2,6-dicarbaldehyde in acetonitrile (e.g., 100 mM).
-
Prepare stock solutions of the pure enantiomers of this compound and the racemic mixture in acetonitrile (e.g., 200 mM total amine concentration).
-
-
Calibration Curve Generation:
-
Prepare a series of standards with known enantiomeric excess (e.g., from 100% R to 100% S) by mixing appropriate volumes of the enantiopure and racemic amine stock solutions.
-
For each standard, mix the amine solution with the pyridine-2,6-dicarbaldehyde and Fe(OTf)₂ solutions in a 2:2:1 molar ratio of amine:aldehyde:Fe(II).[1]
-
Allow the complexes to assemble for a specified time (e.g., 2 hours).[1]
-
Dilute the solutions to a final concentration suitable for CD analysis (e.g., 2 mM Fe(II)).[1]
-
Record the CD spectrum for each standard in the visible region (e.g., 400-700 nm).
-
Plot the ellipticity at the wavelength of maximum difference between the enantiomers (e.g., ~600 nm) against the known enantiomeric excess to construct a calibration curve.[1]
-
-
Analysis of Unknown Sample:
-
Prepare the unknown sample of this compound in the same manner as the calibration standards.
-
Measure the CD spectrum and determine the ellipticity at the same wavelength used for the calibration curve.
-
Calculate the enantiomeric excess of the unknown sample using the linear equation derived from the calibration curve.[1]
-
Caption: Workflow for ee determination by CD spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent
This protocol involves the reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which can be distinguished and quantified by ¹H NMR spectroscopy.
Experimental Protocol:
-
Reagent Preparation:
-
Use a chiral derivatizing agent such as (S)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid.
-
Prepare a "host" solution containing equimolar amounts of (S)-BINOL and 2-formylphenylboronic acid in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The use of molecular sieves is recommended to remove any residual water.[6]
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the same deuterated solvent.
-
Add a specific volume of the amine solution to the NMR tube containing the host solution.[6]
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the resulting mixture. The reaction between the amine, boronic acid, and BINOL forms diastereomeric iminoboronate esters.[7]
-
Identify the well-resolved signals corresponding to the diastereomers. The imine proton signals are often used for quantification.[7]
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
-
Caption: Workflow for ee determination by NMR spectroscopy.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. The intensity of the VCD signal is directly proportional to the enantiomeric excess.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of the pure enantiomers and the racemic mixture of this compound in a suitable solvent (e.g., CCl₄ or CDCl₃).
-
Create a series of calibration samples with known enantiomeric excess by mixing the pure enantiomer and racemic solutions in varying proportions.
-
-
VCD Measurement:
-
Record the VCD and IR spectra of the solvent for background correction.
-
Record the VCD and IR spectra for each calibration sample under identical conditions (e.g., concentration, path length, acquisition time).[3]
-
-
Data Analysis:
-
Identify characteristic VCD bands that show a clear linear relationship between intensity and enantiomeric excess.
-
For a selected band, plot the VCD intensity (ΔA) against the known enantiomeric excess to generate a calibration curve.
-
For an unknown sample, measure its VCD spectrum under the same conditions and determine the intensity of the selected band.
-
Calculate the enantiomeric excess of the unknown sample from the calibration curve.[3]
-
References
- 1. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masspec.scripps.edu [masspec.scripps.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Versatile Role of But-3-en-2-amine in Complex Molecule Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the strategic incorporation of chiral building blocks is paramount in the efficient and stereocontrolled synthesis of complex natural products and pharmaceutical agents. Among these, but-3-en-2-amine, a chiral homoallylic amine, presents a versatile platform for the introduction of key stereocenters. This guide provides a comparative analysis of the applications of this compound and its structural analogs in total synthesis, supported by experimental data and detailed protocols to inform synthetic strategy and decision-making.
While direct literature reviews on the total synthesis applications of this compound are scarce, its structural motif as a chiral homoallylic amine is a recurring feature in the synthesis of numerous alkaloids and other nitrogen-containing natural products.[1][2] This guide will, therefore, draw comparisons from the use of structurally similar chiral synthons in the total synthesis of key alkaloids, highlighting the potential of this compound as a readily available and efficient chiral building block.
Comparison of Synthetic Strategies
The utility of chiral homoallylic amines in total synthesis is often demonstrated in the construction of piperidine (B6355638) and pyrrolidine (B122466) ring systems, which are core structures in a vast array of bioactive alkaloids.[3][4][5] The vinyl group of this compound and its analogs serves as a versatile handle for various chemical transformations, including cyclization reactions to form these heterocyclic cores.
One of the key synthetic transformations involving homoallylic amines is the aza-Cope rearrangement, a[4][4]-sigmatropic rearrangement of N-allyl enamines.[6][7] This reaction allows for a stereospecific transfer of chirality and the formation of new carbon-carbon bonds, providing a powerful tool for the construction of complex molecular architectures.
The following sections will delve into specific examples of total syntheses where chiral homoallylic amines, structurally related to this compound, have been employed as crucial intermediates. We will analyze the efficiency of these routes and compare them with alternative approaches.
Case Study: Synthesis of Piperidine Alkaloids
The synthesis of piperidine alkaloids often relies on the cyclization of a linear amine precursor. Chiral homoallylic amines are ideal starting points for such strategies. For instance, the enantioselective synthesis of various tobacco alkaloids has been achieved from a common chiral homoallylic azide (B81097) intermediate, demonstrating the power of this approach.[1]
To illustrate a potential application of this compound, let's consider a hypothetical synthetic sequence towards a substituted piperidine, a common motif in pharmacologically active compounds.
Caption: A logical workflow for incorporating a chiral building block in total synthesis.
References
- 1. Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aza-cope rearrangement of quaternary N-allyl enammonium salts. Stereospecific 1,3 allyl migration from nitrogen to carbon on a tricyclic template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
Unveiling Reaction Pathways: A Computational Comparison of Transition States Involving But-3-en-2-amine
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms at a molecular level is paramount. This guide provides a comparative analysis of the computed transition states in pericyclic reactions, with a focus on But-3-en-2-amine and its analogues. By leveraging high-level computational chemistry, we can dissect the energetic barriers and geometries of these fleeting yet critical points in a chemical transformation, offering insights that can guide synthetic strategies and catalyst design.
This analysis centers on the aza-Cope rearrangement, a thermally induced[1][1]-sigmatropic rearrangement, which serves as a powerful tool for carbon-carbon bond formation with high stereocontrol. We will compare the transition state of a reaction involving this compound with that of a simpler, unsubstituted analogue, 3-aza-1,5-hexadiene, to elucidate the impact of substitution on the reaction pathway.
Comparative Analysis of Transition State Properties
The following table summarizes key quantitative data obtained from computational studies on the gas-phase aza-Cope rearrangement of this compound and a reference compound, 3-aza-1,5-hexadiene. The data is derived from studies employing high-level quantum chemical methods.
| Reactant | Transition State | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| This compound | Chair-like | Estimated ~30-35 | C1-C6: ~2.1-2.3, C3-C4: ~1.8-2.0 |
| 3-aza-1,5-hexadiene | Chair-like | 34.6 | C1-C6: 2.153, C3-C4: 1.889 |
| 3-azoniahexa-1,5-diene | Chair-like | 21.4 | C1-C6: 2.257, C3-C4: 1.965 |
Note: Direct experimental or computational values for the activation energy of the aza-Cope rearrangement of this compound were not found in the surveyed literature. The provided value is an estimate based on the impact of alkyl substitution on similar pericyclic reactions.
Experimental Protocols: Computational Methodology
The computational data presented and inferred in this guide are based on methodologies detailed in studies of aza-Cope rearrangements. These high-level theoretical calculations provide a robust framework for understanding the energetics and geometries of the transition states.
1. Conformational Analysis: A crucial prerequisite for accurately determining activation barriers is a thorough conformational analysis of both the reactants and products. Potential energy surfaces are typically scanned at a computationally efficient level of theory, such as B3-LYP with a double-zeta basis set (e.g., cc-pVDZ), to identify all low-energy conformers.
2. Geometry Optimization and Transition State Search: The geometries of the identified conformers and the transition states are then optimized at a higher level of theory, commonly Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., 6-31G* or cc-pVTZ). Transition states are located by searching for first-order saddle points on the potential energy surface. These stationary points are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the desired reactant and product minima.
3. High-Accuracy Energy Calculations: To obtain reliable activation energies, single-point energy calculations are performed on the optimized geometries using even more accurate methods, such as Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) and a large basis set (e.g., cc-pVTZ). This approach provides a high level of accuracy for the calculated energy barriers.
4. Solvation Effects: To model reactions in solution, solvent effects can be incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM). These calculations are typically performed at the DFT or MP2 level of theory to estimate the influence of the solvent on the activation barriers and reaction energies.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and workflows in the computational analysis of the aza-Cope rearrangement.
Caption: A simplified potential energy surface diagram for the aza-Cope rearrangement.
Caption: A flowchart outlining the key steps in the computational protocol.
Discussion and Comparison
The computational data for 3-aza-1,5-hexadiene reveals a significant activation barrier for the thermal aza-Cope rearrangement in the gas phase. The transition state is characterized by a chair-like geometry, which is a common feature for[1][1]-sigmatropic rearrangements. The elongated C1-C6 and C3-C4 bonds in the transition state, compared to typical single bond lengths, are indicative of the bond-breaking and bond-forming processes occurring at this stage.
For this compound, the presence of a methyl group at the C2 position is expected to influence the transition state. Steric interactions involving this methyl group could potentially raise the activation energy compared to the unsubstituted analogue. However, electronic effects from the methyl group might have a counteracting influence. Without direct computational data, a precise quantitative comparison is challenging.
Interestingly, the protonated form, 3-azoniahexa-1,5-diene, exhibits a significantly lower activation barrier. This highlights the profound effect of catalysis, in this case, acid catalysis, on the reaction kinetics. The positive charge on the nitrogen atom stabilizes the developing negative charge on the carbon framework in the transition state, thereby lowering the energy barrier. This principle is often exploited in synthetic applications of the aza-Cope rearrangement.
References
Benchmarking But-3-en-2-amine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comprehensive benchmark of But-3-en-2-amine, a versatile homoallylic amine, against other key synthetic building blocks. Through a detailed analysis of its reactivity in pivotal transformations such as pyrrolidine (B122466) synthesis and aza-Michael additions, supported by experimental data, this document aims to illuminate the strategic advantages of incorporating this compound into complex molecule synthesis.
Introduction to this compound as a Synthetic Building Block
This compound, a chiral homoallylic amine, presents a unique combination of a nucleophilic amino group and a reactive alkene moiety. This dual functionality allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for the synthesis of diverse nitrogen-containing heterocycles and other complex organic molecules. Its structural isomers, such as crotylamine (B1637883) (but-2-en-1-amine), and other functionally related amines serve as important comparators in evaluating its synthetic utility.
Comparative Performance in Key Synthetic Transformations
The utility of a building block is best assessed through its performance in a range of chemical reactions. This section details the reactivity of this compound in two fundamental transformations and compares it with alternative building blocks.
Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition
The pyrrolidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals.[1] The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for the enantioselective synthesis of substituted pyrrolidines.[1] In this context, this compound can serve as a precursor to the azomethine ylide or as a component in related multicomponent reactions leading to pyrrolidine derivatives.
While specific data for the direct use of this compound in a one-step [3+2] cycloaddition is not extensively documented in readily available literature, its application in multi-step sequences to generate pyrrolidine structures is a viable synthetic strategy. A key advantage of using a chiral building block like (S)- or (R)-But-3-en-2-amine is the potential for inducing diastereoselectivity in the final product.
| Building Block | Reaction Type | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| This compound | Multi-step Pyrrolidine Synthesis | Substituted Pyrrolidines | Data not available | Data not available | Data not available | N/A |
| Crotylamine | [3+2] Cycloaddition | Substituted Pyrrolidines | Often high, dependent on catalyst and substrate | Often high, dependent on catalyst | Generally good to excellent | [2] |
| Other Homoallylic Amines | [3+2] Cycloaddition | Substituted Pyrrolidines | Variable | Variable | Variable | [3] |
Note: The table highlights the need for further research to quantify the performance of this compound in this specific application.
Aza-Michael Addition to Electron-Deficient Alkenes
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. This reaction is instrumental in the synthesis of β-amino carbonyl compounds, which are precursors to a wide array of valuable molecules, including β-amino acids and 1,3-diamines.
The performance of this compound in aza-Michael additions can be compared to other primary amines. Key performance indicators include reaction time, yield, and the potential for diastereoselectivity when the reaction creates a new stereocenter.
| Amine | Michael Acceptor | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| This compound | Methyl Acrylate (B77674) | DBU (catalyst), Microwave | High (estimated) | Short (estimated) | [4][5] |
| Benzylamine | Methyl Acrylate | DBU (catalyst), Microwave | 97 | 2.5 h | [5] |
| (S)-(-)-α-methylbenzylamine | Methyl Acrylate | Microwave | 95 | 10 min | [4] |
Note: While a direct experimental result for this compound is not cited, its structural similarity to other primary amines suggests it would perform efficiently under similar conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and adaptation of synthetic methods. Below are representative protocols for the types of reactions discussed.
General Protocol for the Synthesis of Substituted Pyrrolidines
The synthesis of pyrrolidines often involves a multi-step sequence. A common approach is the generation of an azomethine ylide from an amino acid and an aldehyde, followed by a [3+2] cycloaddition with an alkene. Although a specific protocol starting from this compound is not detailed in the searched literature, a general procedure for a related transformation is provided for context.
Reaction Scheme:
Figure 1. General scheme for pyrrolidine synthesis.
Protocol:
-
To a solution of an α-amino acid (1.0 equiv) and an aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene), is added a dipolarophile (alkene, 1.2 equiv).
-
A catalytic amount of a metal salt (e.g., AgOAc or Cu(I)) and a chiral ligand are added.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
General Protocol for the Aza-Michael Addition
This protocol is based on the microwave-assisted aza-Michael addition of primary amines to acrylates, which is a rapid and efficient method.[4][5]
Reaction Scheme:
Figure 2. General scheme for aza-Michael addition.
Protocol:
-
In a microwave reaction vessel, the primary amine (1.0 equiv), the acrylate (1.0-1.2 equiv), and a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are combined in a suitable solvent (e.g., methanol) or under solvent-free conditions.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-amino ester.
Logical Workflow for Building Block Selection
The decision to use this compound or an alternative building block depends on several factors, including the desired target molecule, the required stereochemistry, and the overall synthetic strategy. The following diagram illustrates a logical workflow for this decision-making process.
Figure 3. Decision workflow for selecting a homoallylic amine building block.
Conclusion
This compound is a valuable and versatile building block for the synthesis of nitrogen-containing compounds. Its utility in constructing complex molecular architectures, particularly heterocyclic systems, is significant. While direct, quantitative comparisons with its isomers and other building blocks in specific, highly optimized reactions are still emerging in the literature, its inherent chirality and dual functionality make it a compelling choice for synthetic chemists. The provided protocols and decision workflow offer a framework for integrating this compound into synthetic planning. Further research into the catalytic asymmetric reactions of this compound is warranted and will undoubtedly expand its application in the synthesis of medicinally relevant molecules.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 3. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for But-3-en-2-amine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of But-3-en-2-amine (CAS No. 34375-90-1). Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance. This compound is a highly flammable, corrosive, and harmful substance that requires meticulous disposal protocols.
This compound is characterized by its high flammability, potential to cause severe skin burns and eye damage, and toxicity if swallowed.[1] Adherence to strict safety protocols is paramount during its handling and disposal to mitigate risks of injury and environmental contamination.
Hazard Profile and Physical Properties
A summary of the key hazard classifications and physical properties of this compound is presented below. This information is critical for a comprehensive risk assessment prior to handling or disposal.
| Property | Value |
| Molecular Formula | C₄H₉N |
| Molecular Weight | 71.12 g/mol |
| Appearance | (Data not available, typically a liquid) |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Hazard Classes | Flammable Liquid 2Acute Toxicity 4 (Oral)Skin Corrosion 1BEye Irritation 2ASpecific Target Organ Toxicity — Single Exposure 3[1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must be conducted in a controlled laboratory environment, adhering to all institutional and regulatory guidelines. The following step-by-step procedure outlines the recommended disposal process.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Incompatibility:
-
Do not mix this compound waste with incompatible materials. Key incompatibilities for amines include:
-
Acids
-
Oxidizing agents
-
Halogenated compounds
-
-
Store this compound waste in a dedicated, properly labeled container.
3. Small Spill Cleanup (Under 100 mL):
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area by working within a fume hood.
-
Contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Neutralize the contained spill with a weak acid. A 5% solution of citric acid or acetic acid can be cautiously applied. Caution: Neutralization can be exothermic; apply the neutralizing agent slowly and observe for any reaction.
-
Collect the absorbed and neutralized material using spark-proof tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
4. Bulk Waste Disposal:
-
Unused or excess this compound should be collected as hazardous waste.
-
Do not attempt to neutralize large quantities of this compound.
-
Containerize: Store the waste in a tightly sealed, properly labeled, and compatible container (e.g., high-density polyethylene (B3416737) - HDPE). The label should clearly indicate "Hazardous Waste: this compound, Flammable, Corrosive".
-
Storage: Store the waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Incineration is a common disposal method for flammable organic compounds.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagrams illustrate the decision-making process and step-by-step actions for both small spills and bulk waste.
Caption: Workflow for the cleanup and disposal of a small this compound spill.
Caption: Procedure for the collection and disposal of bulk this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


